Product packaging for 2-Phenyl-1,3-thiazol-4-ol(Cat. No.:CAS No. 827-45-2)

2-Phenyl-1,3-thiazol-4-ol

Cat. No.: B1362879
CAS No.: 827-45-2
M. Wt: 177.22 g/mol
InChI Key: CCMLIFHRMDXEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-1,3-thiazol-4-ol is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NOS B1362879 2-Phenyl-1,3-thiazol-4-ol CAS No. 827-45-2

Properties

IUPAC Name

2-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMLIFHRMDXEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340949
Record name 2-Phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-45-2
Record name 2-Phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Hantzsch synthesis of 2-Phenyl-1,3-thiazol-4-ol mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Phenyl-1,3-thiazol-4-ol

Abstract

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[1][2] This guide provides a detailed examination of the synthesis of this compound, a scaffold of significant interest in medicinal chemistry due to the prevalence of thiazole moieties in numerous pharmacologically active compounds.[3][4] We will dissect the reaction mechanism, offer a validated experimental protocol, and explore the critical keto-enol tautomerism that defines the product's structure. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this fundamental transformation.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of modern pharmacology.[5] Among them, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen atoms—is a privileged scaffold.[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a key component in a wide array of therapeutic agents, including the antiretroviral drug Ritonavir and the anti-inflammatory Meloxicam.[1][3] The Hantzsch synthesis provides a direct and efficient route to this valuable core, typically by condensing an α-halocarbonyl compound with a thioamide.[4][6] This guide focuses specifically on the synthesis of a 4-hydroxy substituted thiazole, a variant that requires careful selection of starting materials and a nuanced understanding of the reaction pathway and product tautomerism.

The Core Reaction Mechanism

The synthesis of this compound is a specific application of the general Hantzsch synthesis, utilizing thiobenzamide as the N-C-S building block and an α-halo ester , such as ethyl chloroacetate, as the C-C-O component. The choice of an ester over a ketone at the carbonyl position is the critical decision that directs the synthesis towards the 4-hydroxythiazole product.

The mechanism proceeds through three primary stages: S-alkylation, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiobenzamide acting as a potent nucleophile. It attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride leaving group in a classic SN2 reaction.[6][7] The sulfur atom's high polarizability and nucleophilicity, compared to the nitrogen atom in the thioamide, drive this initial step. This forms an S-alkylated thioimidate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate, now poised in proximity to the ester carbonyl group, performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forges the five-membered ring characteristic of the thiazole core, resulting in a cyclic hemiaminal-like intermediate, specifically a 4-hydroxy-4-ethoxy-4,5-dihydro-1,3-thiazole derivative.

  • Dehydration and Aromatization: The cyclic intermediate is unstable and readily undergoes elimination. The loss of ethanol (EtOH) and a proton results in the formation of a double bond within the ring, leading to the stable, aromatic this compound product. The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism Figure 1: Hantzsch Mechanism for this compound cluster_reactants Reactants cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration r1 Thiobenzamide r2 Ethyl Chloroacetate i1 S-alkylated Intermediate r1->i1 Nucleophilic Attack i2 Cyclic Intermediate (4-hydroxy-4-ethoxy-dihydrothiazole) i1->i2 Intramolecular Condensation p1 This compound i2->p1 Elimination of EtOH Tautomerism Figure 2: Keto-Enol Tautomerism of the Product enol This compound (Enol Form) keto 2-Phenyl-1,3-thiazolidin-4-one (Keto Form) enol->keto Equilibrium Workflow Figure 3: Experimental Synthesis Workflow A 1. Reagent Preparation Dissolve thiobenzamide and ethyl chloroacetate in ethanol. B 2. Reaction Add NaHCO₃ and heat mixture to reflux (approx. 78°C). A->B C 3. Monitoring Monitor reaction progress via TLC (e.g., 1:1 Ethyl Acetate:Hexane). B->C D 4. Workup Cool, filter solids, concentrate filtrate. Perform aqueous extraction. C->D E 5. Isolation Dry organic layer (MgSO₄), filter, and evaporate solvent under reduced pressure. D->E F 6. Purification Recrystallize crude product from a suitable solvent (e.g., ethanol/water). E->F G 7. Characterization Analyze pure product using ¹H NMR, ¹³C NMR, IR, and MS. F->G

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Phenyl-1,3-thiazol-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Phenyl-1,3-thiazol-4-ol. A critical aspect of this compound's characterization is its existence in a state of keto-enol tautomerism. This guide elucidates the distinct spectral signatures of both the enol (this compound) and keto (2-Phenyl-1,3-thiazolidin-4-one) forms. We will delve into the structural features that give rise to the observed chemical shifts and coupling constants, the profound influence of solvent polarity on the tautomeric equilibrium, and provide detailed experimental protocols for acquiring and interpreting the NMR data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this and related heterocyclic scaffolds.

The Crucial Role of Tautomerism in the NMR Analysis of this compound

A foundational concept in understanding the NMR spectroscopy of this compound is its existence as a dynamic equilibrium of two tautomeric forms: the enol form (this compound) and the keto form (2-Phenyl-1,3-thiazolidin-4-one). This equilibrium is not static and is highly sensitive to the surrounding chemical environment, particularly the solvent used for NMR analysis.[1][2] The interconversion between these two forms is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for each tautomer in solution.

The position of this equilibrium is dictated by several factors, including intramolecular hydrogen bonding and the polarity of the solvent. Generally, nonpolar, aprotic solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Conversely, polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[3] This phenomenon is critical, as the ¹H and ¹³C NMR spectra will be a composite representation of both tautomers, with the relative intensities of the signals reflecting their equilibrium concentrations.

Figure 1: Keto-enol tautomerism of this compound.

Predicted NMR Spectral Data of the Tautomers

Due to the lack of a single, comprehensive experimental dataset for this compound in the literature, the following sections provide predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. These predictions serve as a robust guide for the interpretation of experimentally acquired spectra.

The Keto Tautomer: 2-Phenyl-1,3-thiazolidin-4-one

The keto form, a 4-thiazolidinone derivative, is expected to exhibit characteristic signals for a saturated heterocyclic ring system.

¹H NMR Predictions:

The proton spectrum of the keto tautomer is anticipated to show a singlet for the methine proton at the C2 position, which is adjacent to both a sulfur and a nitrogen atom. The methylene protons at the C5 position are diastereotopic and will likely appear as a pair of doublets. The phenyl group protons will present as multiplets in the aromatic region.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H2 (thiazolidinone)5.8 - 6.1SingletDeshielded by adjacent S, N, and the phenyl group.
H5 (thiazolidinone)3.7 - 4.1Two DoubletsDiastereotopic protons of the CH₂ group, showing geminal coupling.
Phenyl Protons7.2 - 7.6MultipletTypical aromatic region for a monosubstituted benzene ring.
NHBroadSingletChemical shift is concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Phenyl-1,3-thiazolidin-4-one.

¹³C NMR Predictions:

The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) at the downfield end of the spectrum. The C2 carbon, bonded to both sulfur and nitrogen, will also be significantly deshielded.

Carbon Predicted Chemical Shift (ppm) Notes
C4 (C=O)170 - 175Carbonyl carbon of the lactam.[4]
C259 - 65Methine carbon deshielded by heteroatoms and the phenyl group.[4]
C532 - 34Methylene carbon of the thiazolidinone ring.[4]
Phenyl C (ipso)137 - 140Quaternary carbon attached to the thiazolidinone ring.
Phenyl C (o, m, p)125 - 130Aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Phenyl-1,3-thiazolidin-4-one.

The Enol Tautomer: this compound

The enol form possesses an aromatic thiazole ring, which will significantly influence its NMR spectrum.

¹H NMR Predictions:

The enol tautomer will display a characteristic signal for the vinyl proton on the thiazole ring. The hydroxyl proton signal is expected to be broad and its chemical shift will be highly dependent on the solvent and concentration.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H5 (thiazole)6.5 - 7.0SingletVinylic proton on the aromatic thiazole ring.
Phenyl Protons7.3 - 8.0MultipletAromatic protons, potentially more deshielded than in the keto form.
OHBroadSingletChemical shift is variable and may exchange with D₂O.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Predictions:

The carbon spectrum of the enol form will reflect the aromaticity of the thiazole ring. The C4 carbon, bearing the hydroxyl group, will be significantly downfield.

Carbon Predicted Chemical Shift (ppm) Notes
C2160 - 165Carbon adjacent to N and S in the aromatic thiazole ring.
C4145 - 150Carbon bearing the hydroxyl group.
C5105 - 110Vinylic carbon of the thiazole ring.
Phenyl C (ipso)130 - 135Quaternary carbon attached to the thiazole ring.
Phenyl C (o, m, p)126 - 131Aromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

Solvent-Induced Shifts in the Tautomeric Equilibrium

The choice of solvent for NMR analysis is paramount as it directly influences the keto-enol equilibrium.[5]

  • In a nonpolar solvent like Chloroform-d (CDCl₃): The enol form is expected to be the major species. The NMR spectrum would be dominated by signals corresponding to this compound.

  • In a polar, aprotic solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆): The keto form is likely to be favored. The spectrum would show prominent signals for 2-Phenyl-1,3-thiazolidin-4-one.[5]

  • In polar, protic solvents like Methanol-d₄ (CD₃OD): The equilibrium can be complex due to hydrogen bonding with the solvent. The keto form is generally favored.

It is highly probable that in most solvents, a mixture of both tautomers will be present, and their respective signals will be observed in the NMR spectrum. The ratio of the tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental procedure is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation and Parameters:

    • A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

      • A relaxation delay (d1) of 1-2 seconds is generally sufficient.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 220 ppm.

      • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

      • A relaxation delay of 2-5 seconds is advisable for quantitative accuracy, especially for quaternary carbons.

    • 2D NMR (for complete structural assignment):

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers.

A Systematic Approach to Data Interpretation and Structural Elucidation

The interpretation of the NMR spectra should be a systematic process to unambiguously confirm the structure and determine the tautomeric ratio.

workflow A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Signals for Both Tautomers A->B D Acquire 2D NMR (COSY, HSQC, HMBC) A->D C Determine Tautomeric Ratio via ¹H Integration B->C F Confirm Connectivity and Structure C->F E Assign All ¹H and ¹³C Resonances D->E E->F G Final Structural Confirmation F->G

Figure 2: Workflow for NMR-based structural elucidation.

  • Initial Assessment (¹H NMR): Examine the ¹H NMR spectrum for the presence of two distinct sets of signals, one for the keto and one for the enol form. Key diagnostic signals are the methine proton (H2) and diastereotopic methylene protons (H5) for the keto form, and the vinyl proton (H5) for the enol form.

  • Quantification: Integrate the well-resolved, non-overlapping signals of both tautomers to calculate their relative concentrations in the given solvent.

  • Carbon Skeleton Confirmation (¹³C NMR): Identify the carbonyl carbon signal for the keto tautomer and the characteristic aromatic signals for the thiazole ring of the enol tautomer.

  • Unambiguous Assignment (2D NMR): Use HSQC to link protons to their directly attached carbons. Employ HMBC to confirm the connectivity of the molecular framework, for instance, by observing correlations from the phenyl protons to the C2 carbon of the thiazole/thiazolidinone ring.

By following this comprehensive approach, researchers can confidently characterize this compound and gain valuable insights into its tautomeric behavior, which is essential for its application in drug discovery and development.

References

The Strategic Screening of Novel Thiazole Compounds for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – Thiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their versatile scaffold allows for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth framework for researchers and drug development professionals on the systematic screening of novel thiazole compounds to identify and characterize their therapeutic potential.

Introduction: The Enduring Promise of the Thiazole Nucleus

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its potent interactions with various biological targets.[5] Clinically approved drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir feature the thiazole moiety, highlighting its significance in modern medicine.[3] The ongoing challenge of drug resistance and the need for more effective and less toxic therapies necessitate the continued exploration of novel thiazole derivatives.[6][7]

This guide will delineate a strategic, multi-tiered approach to screening, beginning with broad-spectrum primary assays and progressing to more specific, mechanism-of-action-focused secondary and tertiary evaluations.

Foundational Screening: A Triad of Therapeutic Potential

A logical starting point for screening novel thiazole compounds is to assess their activity in three key areas with significant unmet medical needs: cancer, infectious diseases, and inflammation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, driving the urgent need for new therapeutic agents.[5][6] Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the disruption of tubulin assembly.[6]

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the thiazole compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [8][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel thiazole compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Compound MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HCT116 (Colon Cancer) IC50 (µM)
Thiazole-A15.222.518.9
Thiazole-B2.85.14.3
Thiazole-C> 100> 100> 100
Doxorubicin0.50.80.6

Table 1: Representative IC50 values of novel thiazole compounds against various cancer cell lines.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents.[7] Thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2][11]

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[12]

Principle: The assay involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

Experimental Protocol: Broth Microdilution for MIC Determination [12]

  • Compound Preparation: Prepare serial twofold dilutions of the thiazole compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Compound S. aureus (ATCC 29213) MIC (µg/mL) E. coli (ATCC 25922) MIC (µg/mL) C. albicans (ATCC 90028) MIC (µg/mL)
Thiazole-X81632
Thiazole-Y64>128128
Thiazole-Z248
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Table 2: Representative MIC values of novel thiazole compounds against bacterial and fungal strains.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thiazole-containing compounds, such as Meloxicam, are established anti-inflammatory agents.[4]

A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO, a key inflammatory mediator. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant can be quantified using the Griess reagent.

Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the thiazole compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Delving Deeper: Elucidating Mechanisms of Action

Compounds that demonstrate promising activity in the primary screens should be advanced to secondary and tertiary assays to elucidate their mechanism of action.

Anticancer Mechanism of Action

For promising anticancer thiazoles, further investigation into their mode of action is crucial. Thiazoles are known to target various cellular pathways and proteins involved in cancer progression.[5][6]

Given that some thiazole derivatives are known to interfere with microtubule dynamics[6], a tubulin polymerization assay is a logical next step.

Principle: This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in fluorescence of a reporter dye that binds to microtubules.[13][14]

Experimental Protocol: Tubulin Polymerization Assay [13][15]

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter, and GTP-containing buffer.

  • Compound Addition: Add the test thiazole compound at various concentrations. Include a polymerization promoter (e.g., paclitaxel) and an inhibitor (e.g., nocodazole) as controls.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C using a plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Thiazole derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[6]

Experimental Workflow for Biological Activity Screening cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) cluster_tertiary Tertiary Screening (Pathway Analysis) Anticancer Anticancer (MTT Assay) Tubulin_Polymerization Tubulin Polymerization Assay Anticancer->Tubulin_Polymerization Active Compounds Antimicrobial Antimicrobial (Broth Microdilution) DNA_Gyrase_Inhibition DNA Gyrase Inhibition Antimicrobial->DNA_Gyrase_Inhibition Active Compounds Anti-inflammatory Anti-inflammatory (NO Inhibition) COX_Inhibition COX Inhibition Assay Anti-inflammatory->COX_Inhibition Active Compounds NF_kB_Pathway NF-κB Pathway Analysis Tubulin_Polymerization->NF_kB_Pathway MAPK_Pathway MAPK Pathway Analysis Tubulin_Polymerization->MAPK_Pathway Novel Thiazole Compounds Novel Thiazole Compounds Novel Thiazole Compounds->Anticancer Novel Thiazole Compounds->Antimicrobial Novel Thiazole Compounds->Anti-inflammatory NF-kB Signaling Pathway Receptor Receptor (e.g., TNFR, TLR) IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) Ubiquitination_Degradation Ubiquitination_Degradation IkB->Ubiquitination_Degradation Ubiquitination & Degradation Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription MAPK Signaling Pathway Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression

References

The Structure-Activity Relationship of 2-Phenylthiazole Derivatives: A Guide to Optimizing Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant and diverse biological activities. Its structural rigidity, electron-rich nature, and capacity for hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. We will explore the causal relationships behind synthetic choices and the impact of specific structural modifications on biological outcomes, offering a framework for the rational design of next-generation therapeutics.

Core Synthetic Strategies: Building the 2-Phenylthiazole Scaffold

The versatility of the 2-phenylthiazole core is matched by the robustness of its synthetic routes. The Hantzsch thiazole synthesis remains a cornerstone method, valued for its reliability and broad substrate scope. Understanding this and other synthetic pathways is crucial as the choice of starting materials directly dictates the potential for diversification and analogue generation.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general and widely adopted method for synthesizing the 2-phenylthiazole core, which serves as the foundational step for further derivatization.

Objective: To synthesize a 2-amino-4-phenylthiazole derivative, a common precursor for many biologically active molecules.

Materials:

  • Substituted Acetophenone (e.g., Acetophenone) (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (1.0 eq)

  • Methanol or Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a round bottom flask, combine the substituted acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).[2]

  • Reflux: Add a suitable solvent like ethanol and reflux the mixture for 10-12 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[2]

  • Work-up: After cooling the reaction mixture to room temperature, wash it with diethyl ether to remove unreacted iodine and acetophenone.[2]

  • Precipitation: Pour the reaction mixture into a solution of ammonium hydroxide to precipitate the crude product.[2]

  • Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent, such as methanol, to obtain the purified 2-amino-4-phenylthiazole derivative.[2]

Causality and Self-Validation: The Hantzsch synthesis is a condensation reaction between an α-haloketone (formed in situ from the acetophenone and iodine) and a thioamide (thiourea). The use of excess thiourea drives the reaction to completion. The final precipitation with a base neutralizes any hydroiodic acid formed, ensuring the stability of the amine product. The purity of the final compound is validated through characterization techniques like NMR, Mass Spectrometry, and melting point determination, which should match literature values for known compounds.[3]

SAR in Anticancer Drug Discovery

The 2-phenylthiazole moiety is a prominent feature in compounds designed to target various mechanisms in cancer progression, including kinase inhibition and cytotoxicity.[1] The SAR studies in this area are focused on optimizing potency against cancer cell lines and identifying substituents that confer selectivity.

Key SAR Insights for Anticancer Activity

The anticancer activity of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the thiazole core.

  • Substituents on the 2-Phenyl Ring: Modifications here are critical for tuning the electronic and steric properties of the molecule, influencing its binding to target proteins.

    • Para-position: Substitution at the 4-position of the phenyl ring with groups like methoxy (-OCH₃) has been shown to improve activity against colorectal cancer cells (Caco-2).[4]

    • Ortho-position: A 2-methoxy substituent can maintain high activity against colon (HT-29) and breast cancer (T47D) cell lines.[4]

    • Meta-position: A 3-fluoro substituent confers a broad cytotoxic profile against multiple cell lines, with IC₅₀ values often below 10 µg/mL.[4]

  • Substituents on the Thiazole Ring: The thiazole ring itself can be functionalized, most commonly at the 4 and 5-positions.

    • Position 4: Attaching a carboxamide group at the 4-position of the thiazole ring is a common strategy. The nature of the amide substituent further modulates activity. For instance, arylacetamido groups have been extensively explored.[4]

    • Ureido-substituted 4-phenylthiazole derivatives have been developed as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in hepatocellular carcinoma (HCC).[5] One such compound, with a morpholine moiety, exhibited an IC₅₀ of 0.62 µM against HepG2 cells, significantly more potent than Sorafenib.[5]

Data Presentation: Cytotoxicity of 2-Phenylthiazole Derivatives
Compound IDPhenyl Ring Substituent (R)Thiazole Ring ModificationTarget Cell LineIC₅₀ (µM)Reference
5b 3-nitrophenyl2-amino, 4-phenylHT292.01[6]
27 4-ureido-morpholine4-phenylHepG20.62[5]
3-fluoro analog 3-fluorophenyl4-carboxamideVarious<10 µg/mL[4]
4-methoxy analog 4-methoxyphenyl4-carboxamideCaco-2-[4]

Visualization: General SAR for Anticancer Activity

SAR_Anticancer cluster_phenyl Phenyl Ring Substitutions cluster_thiazole Thiazole Ring Substitutions CORE 2-Phenylthiazole Core P_Ortho Ortho-substitution (e.g., 2-OCH3) CORE->P_Ortho Maintains Activity P_Meta Meta-substitution (e.g., 3-F) CORE->P_Meta Broad Spectrum P_Para Para-substitution (e.g., 4-OCH3, Ureido) CORE->P_Para Improves Potency T_C4 C4-Position (e.g., Carboxamide) CORE->T_C4 Key Interaction Point ACTIVITY Increased Anticancer Activity P_Ortho->ACTIVITY P_Meta->ACTIVITY P_Para->ACTIVITY T_C4->ACTIVITY T_C5 C5-Position T_N_Amine 2-Amino Group

Caption: Key SAR points for 2-phenylthiazole anticancer activity.

SAR in Antifungal Drug Discovery

Invasive fungal infections pose a significant threat, and the development of new antifungal agents is a critical area of research. Azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), are a major class of drugs.[7] 2-Phenylthiazole derivatives have emerged as potent CYP51 inhibitors, with some compounds showing efficacy against drug-resistant fungal strains.[7][8]

Key SAR Insights for Antifungal Activity

The design of 2-phenylthiazole-based antifungals often starts from a lead compound, which is then structurally optimized to enhance its activity and drug-like properties.

  • Lead Optimization: A lead compound, SZ-C14, with moderate antifungal activity (MIC: 1–16 µg/mL), was identified as a starting point for optimization.[7]

  • Thiazole Ring Substituents:

    • Initial studies showed that leaving the 4-position of the thiazole ring unsubstituted (R₁ = H) resulted in better activity compared to introducing larger substituents.[7]

  • Phenyl Ring Substituents:

    • The primary focus of optimization was on the phenyl ring, specifically introducing hydrophobic substituents to occupy a cavity in the CYP51 binding site.[7]

    • A clear trend was observed where antifungal activity increased with the elongation of an alkyl chain at the 4-position of the phenyl ring.

    • The derivative with an n-pentyl group at this position (Compound B9) exhibited the strongest antifungal activity.[7] This compound showed potent inhibition against seven clinically common fungal strains and moderate activity against six fluconazole-resistant strains.[7]

Data Presentation: Antifungal Activity of Optimized Derivatives
Compound IDThiazole R₁ SubstituentPhenyl R₂ SubstituentAntifungal Activity (vs. C. albicans)Reference
SZ-C14 (Lead) --Moderate (MIC: 1–16 µg/mL)[7]
A1 HHImproved vs. Lead[7]
A2-A4 Larger groupsHSignificantly Decreased[7]
B9 H4-n-pentylStrongest Activity; Active vs. Resistant Strains[7]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antifungal activity.

Objective: To determine the MIC of synthesized 2-phenylthiazole derivatives against pathogenic fungal strains (e.g., Candida albicans).

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Fungal strains (e.g., C. albicans ATCC 90028).

  • RPMI-1640 medium.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Standard antifungal drug (e.g., Fluconazole).

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.[7]

Causality and Self-Validation: This method provides a quantitative measure of antifungal potency. The inclusion of a standard drug like fluconazole allows for the validation of the assay's sensitivity and provides a benchmark for the activity of the new compounds. The CLSI protocol is a globally recognized standard, ensuring the reproducibility and reliability of the results.

SAR in Antibacterial and Anti-inflammatory Applications

The 2-phenylthiazole scaffold's versatility extends to antibacterial and anti-inflammatory activities, often through different structural modifications and mechanisms of action.

Key SAR Insights for Antibacterial Activity
  • Gram-Positive vs. Gram-Negative: The antibacterial activity of these derivatives is often more pronounced against Gram-positive bacteria, such as Staphylococcus aureus.[3][9]

  • Key Substituents:

    • A 2-phenylamino-thiazole core is a common feature in antibacterial derivatives.[3]

    • Compound 3e from one study, which contains a complex substituted phenyl group, showed the highest growth inhibitory effect against all tested pathogens, with MICs as low as 7.81 µg/mL against Candida strains.[3]

    • Second-generation analogues designed to improve pharmacokinetic properties replaced a hydrolyzable Schiff-base with a stable pyrimidine ring, identifying a hydrazide-containing analogue (17 ) as highly potent against MRSA.[10]

    • Replacing a linear n-butyl group on the phenyl ring with a cyclohexenyl group also significantly improved anti-MRSA potency.[10]

Key SAR Insights for Anti-inflammatory Activity
  • Benzothiazole Derivatives: Many anti-inflammatory studies focus on the 2-aminobenzothiazole scaffold, a fused ring analogue of the core topic.[11][12]

  • Substituent Effects:

    • Electron-withdrawing groups like chloro (-Cl) at the 5-position of the benzothiazole ring enhance anti-inflammatory activity.[12]

    • Electron-donating groups like methoxy (-OCH₃) at the 4 or 6-positions also lead to better activity.[11][12] This suggests a complex interplay of electronic and steric factors in binding to inflammatory targets like COX enzymes.[12]

Visualization: Synthetic Workflow for Derivative Synthesis

Synthesis_Workflow SM1 Ethyl 2-bromo-5-thiazole carboxylate (AM7) INT1 Suzuki Coupling (Pd Catalyst) SM1->INT1 SM2 Substituted Phenylboronic Acid (AM16) SM2->INT1 INT2 Intermediate AM17 INT1->INT2 INT3 Ester Hydrolysis (NaOH) INT2->INT3 INT4 Key Intermediate AM18 (Carboxylic Acid) INT3->INT4 FINAL_STEP Amide Coupling (EDCI, HOBt) INT4->FINAL_STEP FINAL_PRODUCT Final 2-Phenylthiazole Derivative FINAL_STEP->FINAL_PRODUCT

Caption: A common workflow for synthesizing 2-phenylthiazole amides.[7]

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The structure-activity relationships discussed herein underscore several key principles for medicinal chemists. For anticancer agents, strategic placement of fluoro and methoxy groups on the phenyl ring, often combined with a C4-carboxamide, is a promising approach. For antifungal development, targeting the CYP51 enzyme with derivatives bearing hydrophobic alkyl chains at the 4-position of the phenyl ring has proven highly effective, even against resistant strains. In the antibacterial realm, enhancing metabolic stability by replacing labile linkers and optimizing lipophilicity are key to improving potency, particularly against challenging pathogens like MRSA.

Future research should focus on multi-target drug design, where single molecules are engineered to interact with multiple disease-related pathways. Given the diverse activities of this scaffold, creating hybrid molecules—for instance, combining kinase inhibitory features with anti-inflammatory properties—could lead to novel treatments for complex diseases like cancer. Furthermore, the application of computational modeling and machine learning to predict the activity and ADME properties of virtual libraries of 2-phenylthiazole derivatives will undoubtedly accelerate the discovery of new and more effective drug candidates.

References

An In-Depth Technical Guide to In Silico Docking Studies of 2-Phenyl-1,3-thiazol-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 2-Phenyl-1,3-thiazol-4-ol analogs, a class of heterocyclic compounds with significant therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It outlines the entire workflow, from target identification and preparation to ligand setup, molecular docking, and rigorous result validation. By integrating established protocols with expert insights, this guide aims to equip researchers with the knowledge to execute reliable and insightful docking studies, ultimately accelerating the discovery of novel therapeutic agents.

Introduction: The Rationale for In Silico Analysis of Thiazole Analogs

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound and its derivatives have garnered attention as promising candidates for enzyme inhibition.[3] Computational methods, particularly molecular docking, offer a powerful and cost-effective strategy to explore the vast chemical space of these analogs and predict their binding affinities and modes to specific biological targets.[4][] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and experimental testing, and elucidation of structure-activity relationships (SAR).[4][6]

The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[][7] A lower, more negative binding energy generally indicates a more stable and stronger interaction between the ligand and the receptor.[8][9][10] This guide will walk through the critical steps of a robust docking workflow, emphasizing the causality behind each procedural choice to ensure scientific rigor and reproducibility.

The In Silico Docking Workflow: A Symbiotic Relationship Between Computation and Experiment

A successful in silico docking study is not merely a computational exercise but a predictive tool that should ideally correlate with experimental findings.[11] The workflow can be conceptualized as a funnel, progressively refining a large set of virtual compounds to a manageable number of high-probability candidates for further investigation.[12]

G A Target Identification & Validation B Protein Structure Preparation A->B D Binding Site Prediction B->D C Ligand Library Preparation E Molecular Docking Simulation C->E D->E F Pose Analysis & Scoring E->F G Validation & Refinement F->G H Experimental Validation G->H

Caption: A generalized workflow for in silico molecular docking studies.

Part I: Target Identification and Preparation

The foundation of any meaningful docking study is the selection and meticulous preparation of the biological target, typically a protein.

Identifying a Relevant Biological Target

The choice of a protein target should be driven by a clear biological hypothesis. For this compound analogs, literature suggests a range of potential targets. For instance, these compounds have been investigated as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51) in fungi and various kinases in cancer cell lines.[3] A thorough literature review is paramount to identify a target that is both relevant to the disease of interest and has a known or predicted binding pocket. For this guide, we will consider a hypothetical enzyme target with a well-defined active site.

Sourcing and Preparing the Protein Structure

High-quality, three-dimensional protein structures are essential for accurate docking.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[6] For example, a hypothetical target could be PDB ID: 3L9).

  • Initial Cleaning: Utilize molecular visualization software such as UCSF Chimera or ChimeraX to prepare the protein.[13][14][15][16] This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.[6]

    • Inspecting the structure for and repairing any missing side chains or loops.[6]

  • Protonation and Charge Assignment:

    • Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds with the ligand.[6]

    • Assign appropriate atomic charges using a force field like AMBER.[16]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[17]

Part II: Ligand Preparation and Docking Simulation

With a prepared receptor, the next phase involves preparing the this compound analogs and performing the docking calculations.

Ligand Library Preparation

The this compound analogs to be docked need to be in a 3D format with correct stereochemistry and protonation states.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: If starting from 2D structures (e.g., from a chemical drawing software or a database), convert them to 3D structures using a program like Open Babel.

  • Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds. This is a critical step as it determines the conformational flexibility of the ligand during docking.

  • File Format Conversion: Save the prepared ligands in the PDBQT file format.[17]

Defining the Binding Site (Grid Box Generation)

The docking search space needs to be defined around the predicted or known binding site of the protein.

Experimental Protocol: Grid Box Generation

  • Identify the Binding Pocket: If a co-crystallized ligand was present in the original PDB structure, the grid box can be centered on its location. Alternatively, binding pocket prediction tools can be used.[18]

  • Set Grid Box Dimensions: Using software like AutoDockTools, define the center and dimensions (in x, y, and z) of the grid box.[7][17] The box should be large enough to accommodate the ligands and allow for conformational sampling but not so large as to introduce unnecessary computational expense and potential for non-specific binding.[7]

Performing the Molecular Docking

This is the core computational step where the docking algorithm explores possible binding poses of the ligand within the defined grid box.

Experimental Protocol: Running AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.[17]

  • Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input.[17][19] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[19]

G cluster_0 Input Files cluster_1 Docking Engine cluster_2 Output Files Receptor Receptor.pdbqt Vina AutoDock Vina Receptor->Vina Ligand Ligand.pdbqt Ligand->Vina Config config.txt Config->Vina Poses Poses.pdbqt Vina->Poses Log Log.txt Vina->Log

Caption: A simplified representation of the AutoDock Vina workflow.

Part III: Results Analysis and Validation

Interpreting Docking Results

The output from a docking simulation provides a wealth of information that requires careful interpretation.

  • Binding Affinity: This is a numerical score that estimates the binding free energy. A more negative value suggests a stronger binding affinity.[10][20]

  • Binding Pose: This describes the spatial orientation and conformation of the ligand within the binding pocket.[8]

  • Intermolecular Interactions: Visualize the docked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.[20]

Table 1: Hypothetical Docking Results for this compound Analogs

Analog IDBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues
PTP-001 -8.53TYR123, SER245, ASN246
PTP-002 -9.24TYR123, SER245, GLU289, LYS301
PTP-003 -7.82SER245, ASN246
PTP-004 -9.54TYR123, GLU289, LYS301, ARG310
Control -7.21SER245
Self-Validating Systems: Ensuring Trustworthiness

To build confidence in the docking protocol, it is essential to perform validation steps.

  • Redocking: A common validation technique is to extract the native ligand from a crystal structure, dock it back into the same protein, and compare the predicted pose with the crystallographic pose.[11] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful redocking.[20][21][22]

  • Use of Decoy Ligands: Docking a set of known inactive or decoy molecules alongside the active compounds can help assess the ability of the docking protocol to distinguish between binders and non-binders.[11]

Correlation with Experimental Data

The ultimate validation of an in silico model is its correlation with experimental data.[11] If experimental binding affinities (e.g., IC50 or Ki values) are available for a subset of the analogs, these can be plotted against the docking scores to assess the predictive power of the model.

Conclusion and Future Directions

In silico molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into ligand-receptor interactions and guiding the design of novel therapeutic agents. This guide has outlined a comprehensive and scientifically rigorous workflow for the study of this compound analogs. By adhering to these principles of meticulous preparation, robust simulation, and thorough validation, researchers can leverage the power of computational chemistry to accelerate their drug discovery efforts.

Future work in this area could involve the use of more advanced techniques such as molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and more accurately calculate binding free energies.[12][21]

References

Tautomerism in 4-Hydroxythiazole Derivatives: A Guide to Characterization and Strategic Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents. Among its derivatives, the 4-hydroxythiazole scaffold presents a fascinating and often critical chemical behavior: tautomerism. This phenomenon, where a molecule exists in two or more interconvertible structural forms, profoundly influences its physicochemical properties, biological activity, and ultimately, its viability as a drug candidate. This guide provides a comprehensive exploration of tautomerism in 4-hydroxythiazole derivatives, moving from foundational principles to advanced analytical protocols and their strategic implications in drug discovery. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature to provide a trusted resource for researchers, scientists, and drug development professionals.

The Strategic Importance of Tautomerism in 4-Hydroxythiazole Scaffolds

The 4-hydroxythiazole moiety is a privileged structure found in numerous compounds with diverse biological activities.[1] Its significance, however, extends beyond its static structure. The ability of the proton on the hydroxyl group to migrate results in a dynamic equilibrium between different tautomeric forms. This is not a mere chemical curiosity; it is a pivotal factor that dictates a molecule's interaction with biological systems.

The predominant tautomeric forms for a 4-hydroxythiazole derivative are the enol form (4-hydroxythiazole) and the keto form (thiazol-4(5H)-one). Depending on the substitution pattern, other equilibria, such as thione-thiol tautomerism, may also be relevant.[2][3] The balance between these forms can dramatically alter key molecular properties:

  • Receptor Binding: Tautomers possess different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. One tautomer may fit perfectly into a receptor's active site while another binds weakly or not at all.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. A shift in the tautomeric equilibrium can change a compound from being readily absorbed to poorly bioavailable.[4]

  • Intellectual Property: A thorough understanding and characterization of tautomeric forms are essential for securing robust patent claims.

This guide will illuminate the factors governing this equilibrium and provide the technical means to characterize and, ultimately, leverage it.

The Theoretical Framework: Understanding the Equilibrium

Prototropic tautomerism in 4-hydroxythiazoles is primarily an equilibrium between the aromatic enol form and the non-aromatic keto form. The proton transfer occurs between the oxygen at position 4 and the nitrogen or carbon atom of the ring.

Caption: Primary keto-enol equilibrium in 4-hydroxythiazole derivatives.

While the enol form benefits from the aromaticity of the thiazole ring, the keto form often possesses a highly stable amide or vinylogous amide bond. The position of this equilibrium is not fixed; it is a delicate balance influenced by a hierarchy of internal and external factors.

Key Factors Governing Tautomeric Preference

The predominance of one tautomer over another is dictated by its relative thermodynamic stability under specific conditions. Researchers must systematically investigate the following factors to gain predictive control over the tautomeric state.

Substituent Effects

The electronic nature of substituents on the thiazole ring profoundly impacts the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize the positive or negative charges that develop in the transition state of the proton transfer, thereby shifting the balance.[5][6]

  • EWGs (e.g., -NO₂, -CN, -COR): When placed at positions 2 or 5, EWGs can stabilize the negative charge on the oxygen in the enol form or the nitrogen in the keto form, influencing the equilibrium in a context-dependent manner.

  • EDGs (e.g., -NH₂, -OR, -Alkyl): EDGs can increase the electron density of the ring system, which may favor the aromatic enol tautomer.

Table 1: Influence of Substituents on Tautomeric Equilibria

Substituent at C2/C5 Electronic Effect Predominant Form (Typical Observation) Rationale
Phenyl (-Ph) Weakly withdrawing/donating (Resonance) Often favors the keto form in polar solvents. The phenyl group can engage in conjugation, stabilizing the extended π-system of the keto tautomer.
Amino (-NH₂) Strongly Donating (Resonance) The amino form is generally favored over the imino tautomer.[5] The strong +M effect of the nitrogen lone pair enhances the aromaticity and stability of the amino-enol form.

| Carboxy/Ester (-COOR) | Withdrawing (Inductive & Resonance) | Shifts equilibrium toward the imino/keto form.[5] | Stabilizes the negative charge accumulation on the heterocyclic ring in the keto form through resonance. |

Solvent Effects: The Decisive Environmental Factor

The choice of solvent is arguably the most powerful external tool for influencing tautomeric preference. Solvents interact with solutes through various mechanisms, including hydrogen bonding and dipole-dipole interactions, which can selectively stabilize one tautomer.[4][7]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents are excellent hydrogen bond donors and acceptors. They can stabilize both the keto (via H-bond to C=O) and enol (via H-bond to -OH and from -OH) forms. The net effect depends on the specific derivative, but often the more polar keto form is favored.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are H-bond acceptors but not donors. They strongly solvate the N-H proton and stabilize the polar keto tautomer.[8]

  • Non-Polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding within the solute becomes more significant. Often, the less polar enol form, which can form internal H-bonds, is favored.[9][10]

Table 2: Solvent-Dependent Tautomeric Ratios for a Representative Thiazole Derivative

Solvent Polarity (Dielectric Constant, ε) Predominant Tautomer Typical Keto:Enol Ratio Reference
Chloroform-d (CDCl₃) 4.8 Enol 15:85 [9]
Methanol-d₄ (CD₃OD) 32.7 Keto 60:40 [9]

| DMSO-d₆ | 47.2 | Keto | >95:5 |[11][8][10] |

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution. It provides direct structural information and allows for the quantification of each tautomer.[12]

Protocol: Determining Tautomeric Ratio by ¹H NMR

  • Sample Preparation (Self-Validating System):

    • Accurately weigh ~5-10 mg of the 4-hydroxythiazole derivative.

    • Prepare three separate, identical samples. Dissolve each in 0.7 mL of three different deuterated solvents representing a range of polarities (e.g., CDCl₃, CD₃OD, and DMSO-d₆). This systematic variation is key to validating the solvent's influence.

    • Ensure complete dissolution. Gentle warming or sonication may be required. Allow the solutions to equilibrate for at least 30 minutes at room temperature before analysis.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

  • Spectral Analysis & Interpretation:

    • Identify Diagnostic Signals: Look for protons unique to each tautomer.

      • Enol Form: A broad singlet in the downfield region (typically δ 9-12 ppm) corresponding to the hydroxyl (-OH) proton.

      • Keto Form: A signal corresponding to the proton at C5 (typically δ 4-5 ppm), which is an sp³-hybridized carbon in this form. In the enol form, this proton does not exist.

    • Quantification:

      • Carefully integrate the area of the diagnostic signal for the enol form (A_enol) and the keto form (A_keto).

      • Calculate the percentage of each tautomer:

        • % Enol = [A_enol / (A_enol + A_keto)] * 100

        • % Keto = [A_keto / (A_enol + A_keto)] * 100

  • ¹³C NMR Confirmation:

    • The chemical shift of C4 is highly diagnostic.

      • Enol Form: C4 is an sp² carbon bonded to oxygen, appearing at ~155-165 ppm.

      • Keto Form: C4 is a carbonyl carbon (C=O), appearing significantly downfield at ~180-200 ppm.

    • The presence of two signals in these regions confirms the existence of a tautomeric equilibrium that is slow on the NMR timescale.

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of a molecule, making it an excellent tool for observing shifts in tautomeric equilibria.[13]

Protocol: Monitoring Tautomerism by UV-Vis

  • Sample Preparation:

    • Prepare a stock solution of the compound in a non-polar solvent like cyclohexane or chloroform (e.g., 1 mg/mL).

    • Prepare a series of volumetric flasks with different solvents (e.g., cyclohexane, acetonitrile, ethanol, DMSO).

    • Add a precise aliquot of the stock solution to each flask and dilute to the mark to create solutions of identical concentration (e.g., 10 µg/mL).

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm.

    • Use the pure solvent as a blank for each measurement.

  • Data Analysis:

    • Compare the spectra. The keto and enol forms have different chromophoric systems and will exhibit different absorption maxima (λ_max).

    • The enol form, being aromatic, often has a π → π* transition at a different wavelength than the n → π* transition of the keto form's carbonyl group.[14]

    • The appearance of new bands or significant shifts in λ_max (solvatochromism) upon changing solvent polarity is strong evidence of a shift in the tautomeric equilibrium.[4]

Computational Modeling: The Predictive Complement

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights that complement experimental findings. They can predict the relative stability of tautomers, helping to rationalize experimental observations.[15]

Protocol: DFT Calculation of Tautomer Stability

  • Structure Generation:

    • Build the 3D structures of both the keto and enol tautomers in a molecular modeling program.

  • Calculation Setup (Gas Phase):

    • Perform a geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[2]

    • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvation Modeling:

    • To simulate solvent effects, repeat the optimization calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[7][16]

  • Energy Analysis:

    • Compare the final electronic energies (or Gibbs free energies) of the keto and enol forms in the gas phase and in each solvent.

    • The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form under those conditions.

Integrated Experimental and Computational Workflow

A robust investigation combines these techniques into a logical, self-reinforcing workflow.

Workflow cluster_prep cluster_analysis cluster_synthesis A Synthesize & Purify 4-Hydroxythiazole Derivative B Build In Silico Models (Keto & Enol Tautomers) A->B D Spectroscopic Analysis - NMR (CDCl3, DMSO-d6) - UV-Vis (Polar/Non-Polar) - FTIR (Solid State) A->D Experimental Pathway C Computational Analysis (DFT) - Gas Phase Stability - Solvated Stability (PCM) B->C Computational Pathway E Compare Experimental Data with DFT Predictions C->E D->E F Quantify Tautomer Ratios (from NMR Integration) D->F G Final Conclusion: Characterize Dominant Tautomers Under Specific Conditions E->G F->G

Caption: Integrated workflow for tautomer characterization.

Conclusion: From Characterization to Strategic Drug Design

The tautomerism of 4-hydroxythiazole derivatives is a critical molecular parameter that must be understood and controlled for successful drug development. The keto-enol equilibrium is a sensitive balance governed by the interplay of substituent electronics and, most powerfully, the solvent environment. A rigorous, multi-technique approach combining high-resolution NMR, UV-Vis spectroscopy, and DFT calculations is essential for the unambiguous characterization of the dominant tautomeric forms in both solution and the solid state. By following the systematic protocols outlined in this guide, researchers can move beyond simple observation to a state of predictive understanding, enabling the rational design of 4-hydroxythiazole derivatives with optimized properties for therapeutic intervention.

References

Introduction: The Significance of the 2-Phenylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-1,3-thiazol-4-ol

Abstract: This technical guide provides a comprehensive overview of the synthesis, physical properties, spectral characteristics, and chemical reactivity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the crucial keto-enol tautomerism of this heterocyclic compound and explores its significance as a versatile scaffold in the synthesis of pharmacologically active agents. All protocols and claims are substantiated with citations to authoritative scientific literature.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in designing molecules that can effectively interact with biological targets. When substituted with a phenyl group at the 2-position and a hydroxyl group at the 4-position, the resulting compound, this compound, presents a fascinating subject for chemical and pharmacological investigation.

This molecule is also known by its tautomeric name, 2-phenyl-thiazolidin-4-one, a nomenclature that hints at one of its most important chemical features. The thiazole core is found in a variety of approved drugs, highlighting its therapeutic relevance.[3][4] This guide aims to provide a detailed exploration of the fundamental properties of this compound, offering insights into its synthesis, characterization, and chemical behavior, thereby serving as a foundational resource for its application in research and development.

Synthesis and Elucidation

The synthesis of the 2-phenyl-4-hydroxythiazole core is most classically achieved through the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a thioamide with an α-haloketone or, in this specific case, an α-haloester followed by cyclization.

General Synthetic Pathway: Hantzsch Thiazole Synthesis

The primary route involves the reaction of thiobenzamide with an ethyl chloroacetate. The initial step is an S-alkylation of the thioamide sulfur onto the α-carbon of the chloroacetate, followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl. Subsequent dehydration leads to the formation of the thiazole ring.

Hantzsch_Synthesis cluster_reactants Reactants Thiobenzamide Thiobenzamide Intermediate S-Alkylated Intermediate Thiobenzamide->Intermediate S-Alkylation Chloroacetate Ethyl Chloroacetate Chloroacetate->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product This compound (Keto form) Cyclized->Product Dehydration/Tautomerization

Caption: General workflow for the Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis of 2-Imino-4-thiazolidinone Derivatives

While the direct synthesis of this compound is a variation of the Hantzsch synthesis, many related and biologically active derivatives, such as 2-imino-thiazolidin-4-ones, are synthesized from similar principles. The following protocol describes a common method for creating the core thiazolidinone ring structure.[5][6]

Objective: To synthesize a 2-imino-4-thiazolidinone derivative.

Materials:

  • α-chloroacetic acid

  • Thiourea

  • Anhydrous Sodium Acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of α-chloroacetic acid and thiourea in absolute ethanol.

  • Base Addition: Add anhydrous sodium acetate to the mixture. The acetate acts as a base to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[7].

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-imino-4-thiazolidinone.[7]

Rationale: This protocol is a robust method for forming the thiazolidinone ring. The use of sodium acetate provides the necessary basic conditions for the condensation reaction to proceed efficiently. Monitoring by TLC is crucial to determine the reaction endpoint and avoid the formation of byproducts.

Physical and Spectroscopic Properties

The physical and spectral properties of 2-phenylthiazole derivatives are fundamental for their identification and characterization.

Physical Properties

The following table summarizes the key physical properties of a closely related and well-characterized derivative, 2-Phenyl-1,3-thiazole-4-carboxylic acid, which provides a reference for the core structure.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂S[8]
Molecular Weight 205.23 g/mol [8]
Appearance White or off-white crystalline powder[8]
Melting Point 175-177 °C[8]
Boiling Point 420.5 ± 37.0 °C at 760 mmHg[8]
Density 1.4 ± 0.1 g/cm³[8]
Solubility Slightly soluble in water; Soluble in ethanol, ether, chloroform[8]
Spectroscopic Characterization

Spectroscopic data is indispensable for confirming the structure of the synthesized compound. The key features for the 2-phenylthiazole scaffold are outlined below.

SpectroscopyCharacteristic Signals and Interpretation
¹H NMR Aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-8.0 ppm. The proton on the thiazole ring (at C5) appears as a singlet, with its chemical shift influenced by the tautomeric form. For example, in 2-bromo-4-phenyl-1,3-thiazole, the thiazole proton is observed at δ 8.16 ppm.[9][10][11]
¹³C NMR The carbon atoms of the phenyl ring resonate in the aromatic region (δ 125-140 ppm). The thiazole ring carbons have characteristic shifts, with the C=N carbon appearing further downfield (e.g., ~171 ppm). The carbonyl carbon in the keto tautomer (C4) would be expected in the range of δ 160-170 ppm.[11][12][13]
IR (KBr) Key vibrational bands include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations (~1650-1430 cm⁻¹), and a strong C=O stretching band (~1700 cm⁻¹) if the keto tautomer is predominant.[7][12] The C=N stretching of the thiazole ring is also a characteristic feature.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its unique structural feature: keto-enol tautomerism.

Keto-Enol Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo).[14][15] This equilibrium is a fundamental concept in organic chemistry and significantly influences the molecule's reactivity.[16]

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly dependent on several factors:

  • Solvent Polarity: The keto-enol equilibrium is strongly solvent-dependent. Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, while polar aprotic solvents may favor the keto form.[15][17][18]

  • Substitution: Substituents on the phenyl or thiazole ring can influence the electronic properties and steric environment, thereby shifting the equilibrium.

  • Aromaticity: In some systems, tautomerization can be driven by the gain or loss of aromaticity in an adjacent ring system.[14][16]

The existence of both forms means the molecule can react as a nucleophile (via the enol or enolate) or as an electrophile (at the carbonyl carbon of the keto form).

Reactivity
  • Reactions at the 4-Position: The hydroxyl group of the enol form can undergo typical alcohol reactions, such as O-alkylation and acylation. The keto form allows for reactions at the adjacent C5 position, which is α to the carbonyl, making it susceptible to reactions like aldol condensation or alkylation after deprotonation.

  • Derivatization: The aldehyde functional group is a versatile handle for a wide array of chemical transformations. For instance, oxidation of a related 4-carbaldehyde derivative yields the corresponding carboxylic acid, 2-Phenyl-1,3-thiazole-4-carboxylic acid.[19]

  • Electrophilic Substitution: The phenyl ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the thiazole ring.

Applications in Drug Discovery and Materials Science

The 2-phenylthiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.

  • Antifungal Agents: Derivatives of 2-phenylthiazole have shown potent inhibitory activity against various fungal strains, including fluconazole-resistant fungi.[3] They often target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.[3]

  • Anticancer Agents: Numerous 2-phenylthiazole derivatives have been synthesized and evaluated as potential cytotoxic agents against human cancer cell lines.[20][21][22] Their mechanism of action can vary, with some derivatives showing inhibitory effects on protein kinases like CDK1.[22]

  • Anti-inflammatory and Other Activities: Thiazole derivatives have been reported to possess anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[23][24]

  • Materials Science: The unique structure of these compounds also lends them to applications in material science, such as in the synthesis of novel polymers and materials with improved thermal and mechanical properties.[25]

Safety and Handling

While specific toxicity data for this compound is not extensively documented, related compounds like 2-Phenyl-4-(4-hydroxyphenyl)thiazole are classified with signal words such as "Danger" and hazard statements indicating acute oral toxicity.[26] Standard laboratory safety precautions should be followed when handling this and related compounds. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile chemistry and pharmacological potential. Its synthesis is well-established, and its properties are defined by a crucial keto-enol tautomeric equilibrium. This dual reactivity makes it a valuable building block for creating diverse libraries of compounds. The demonstrated efficacy of 2-phenylthiazole derivatives in antifungal and anticancer research underscores the importance of this scaffold for future drug discovery efforts. This guide has provided a foundational understanding of its core properties, intended to facilitate further research and application.

References

A Researcher's Guide to the Discovery and Isolation of Naturally Occurring Phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Phenylthiazole Scaffold - A Privileged Structure in Nature's Arsenal

The confluence of a stable aromatic phenyl ring and the versatile thiazole heterocycle creates the phenylthiazole scaffold, a structural motif of significant interest to medicinal chemists and natural product researchers. This moiety is not merely a synthetic curiosity; it is a recurring theme in nature's biosynthetic repertoire, found in metabolites from sources as diverse as marine actinomycetes and sponges.[1][2] These compounds often exhibit potent biological activities, from cytotoxicity against cancer cell lines to antimicrobial and antifungal properties, making them attractive starting points for drug discovery programs.[3][4][5]

This technical guide provides an in-depth, experience-driven overview of the modern workflow for discovering, isolating, and structurally characterizing novel, naturally occurring phenylthiazoles. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, framing the process as a logical, self-validating system designed to navigate the complexities of natural product extracts and arrive at a pure, structurally defined molecule.

Chapter 1: The Search Begins - From Environmental Sample to Bioactive Hit

The journey to a novel phenylthiazole begins not in the lab, but in the environment. Marine sediments, in particular, are a rich reservoir of actinomycetes, a phylum of bacteria renowned for their complex secondary metabolism.[6][7] Organisms like Actinomycetospora chlora and Streptomyces sp. have been identified as producers of phenylthiazole-containing metabolites, such as the thiasporines and anithiactin D.[1][3][8]

The initial phase of discovery is a process of systematic filtration, moving from a complex biological sample to a crude extract that shows promising activity.

Extraction: Liberating the Metabolites

The first critical step is to efficiently extract the small-molecule secondary metabolites from the biomass (e.g., microbial culture or sponge tissue). The choice of solvent is paramount and is dictated by the goal of extracting a broad range of compounds of medium polarity, where many bioactive natural products, including phenylthiazoles, are found.

Causality in Solvent Selection: A typical starting point is a liquid-liquid extraction of a microbial fermentation broth with an organic solvent like ethyl acetate. Why ethyl acetate?

  • Selectivity: It is immiscible with the aqueous culture medium but possesses sufficient polarity to extract a wide array of secondary metabolites, leaving behind highly polar primary metabolites like sugars and amino acids.

  • Volatility: Its relatively low boiling point (77 °C) facilitates easy removal under reduced pressure, concentrating the extract without excessive heat that could degrade sensitive compounds.

This process yields a crude organic extract—a complex mixture containing hundreds to thousands of individual compounds.

Bioassay-Guided Fractionation: Following the Activity

With a crude extract in hand, the challenge is to pinpoint the specific molecule responsible for any observed biological activity. Bioassay-guided fractionation is the classical, time-tested strategy for this purpose. The core principle is iterative: separate the mixture into simpler fractions, test each fraction for activity, and pursue the most active fraction for further separation.

This workflow is a powerful tool for converging on a single active compound from a highly complex mixture. An initial screen of the crude extract might reveal, for example, cytotoxicity against a cancer cell line.[8][9] This active extract is then subjected to a primary separation step, and the resulting fractions are re-tested, allowing researchers to discard inactive fractions and focus resources exclusively on the portion of the extract that contains the compound of interest.

Bioassay_Guided_Fractionation cluster_0 Separation Stage cluster_1 Screening Stage A Crude Natural Product Extract B Initial Chromatographic Separation (e.g., VLC) A->B C Generation of Fractions (F1, F2, F3...Fn) B->C D Bioassay Screening of All Fractions C->D Iterative Loop E Identify 'Active' Fraction (e.g., F3 shows activity) D->E F Identify 'Inactive' Fractions (F1, F2, F4...Fn) D->F G High-Resolution Purification of Active Fraction (e.g., HPLC) E->G I Discard F->I H Pure Bioactive Compound G->H

References

Review of synthetic routes for 2-aryl-thiazol-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Routes for 2-Aryl-Thiazol-4-ols

A Note to the Researcher

The 2-aryl-thiazol-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Its prevalence in pharmaceuticals, from anti-inflammatory agents to anticancer drugs, underscores the importance of efficient and versatile synthetic methodologies.[1][2][4] This guide is designed to provide you, the researcher, with a comprehensive overview of the key synthetic strategies to access this valuable heterocyclic motif. We will delve into the mechanistic underpinnings of these reactions, provide practical experimental guidance, and offer insights to inform your synthetic planning.

The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring.[5][6] The classic approach involves the condensation of a thioamide with an α-haloketone.[5][7] For the specific synthesis of 2-aryl-thiazol-4-ols, this reaction is adapted by using α-haloesters or related synthons.

Mechanistic Insights

The reaction proceeds through a well-established pathway involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.[7]

  • Step 1: Nucleophilic Attack: The sulfur atom of the arylthioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloester.

  • Step 2: Intramolecular Cyclization: The resulting intermediate undergoes cyclization, where the nitrogen atom attacks the carbonyl carbon of the ester.

  • Step 3: Dehydration: The final step involves the elimination of a water molecule to yield the stable, aromatic 2-aryl-thiazol-4-ol.

Caption: The Hantzsch synthesis pathway for 2-aryl-thiazol-4-ols.

A General Experimental Protocol

This protocol provides a representative procedure for the Hantzsch synthesis of a 2-aryl-thiazol-4-ol.

Materials:

  • Arylthioamide (1.0 equivalent)

  • Ethyl chloroacetate or Ethyl bromoacetate (1.1 equivalents)

  • Ethanol or a similar polar solvent

  • A weak base such as sodium bicarbonate or triethylamine (optional, to neutralize liberated acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the arylthioamide in the chosen solvent.

  • Add the α-haloester to the solution.

  • If using a base, add it to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • The product may precipitate from the solution and can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expert Tip: The choice of solvent and the use of a base can significantly impact the reaction rate and yield. Anhydrous conditions are often preferred to minimize hydrolysis of the starting materials and intermediates.

Modern and Alternative Synthetic Approaches

While the Hantzsch synthesis is a robust method, the development of novel synthetic strategies continues to be an active area of research, driven by the need for milder reaction conditions, greater functional group tolerance, and improved sustainability.[8][9]

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the rapid generation of molecular diversity.[10] One-pot procedures for the synthesis of thiazole derivatives, including 2-aryl-thiazol-4-ols, have been developed, often utilizing environmentally benign catalysts and solvents.[9][10] These reactions typically involve the condensation of an arylthioamide, an α-haloketone or equivalent, and sometimes a third component in the presence of a catalyst.[10]

Synthesis from α-Diazoketones

The reaction of thioamides with α-diazoketones provides an alternative to the use of α-haloketones.[9] This method often proceeds under mild conditions and can be catalyzed by transition metals.

Chemoenzymatic Synthesis

Recent advancements have explored the use of enzymes for the synthesis of thiazoline precursors, which can then be converted to the desired thiazole derivatives.[11][12] This chemoenzymatic approach offers a green and efficient strategy for producing structurally diverse 2-aryl-thiazolines.[11][12]

Comparative Overview of Synthetic Routes

The selection of a synthetic route will depend on several factors, including the availability of starting materials, desired substitution patterns, and scalability.

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Hantzsch Synthesis Arylthioamide, α-HaloesterWell-established, versatile, readily available starting materials.[5][6]Can require harsh reaction conditions, use of lachrymatory α-haloesters.[6]
Multicomponent Reactions Varies (e.g., thioamide, aldehyde, α-haloketone)High atom economy, operational simplicity, rapid access to libraries.[10]Optimization can be complex, substrate scope may be limited.
From α-Diazoketones Arylthioamide, α-DiazoketoneMilder conditions, avoids α-haloketones.[9]α-Diazoketones can be unstable and require careful handling.
Chemoenzymatic Synthesis 4-Hydroxybenzaldehydes, AminothiolsGreen and efficient, potential for stereoselectivity.[11][12]Limited substrate scope for the enzymatic step.[11]

Future Directions and Green Chemistry Perspectives

The future of 2-aryl-thiazol-4-ol synthesis lies in the development of more sustainable and environmentally friendly methodologies.[8][9] This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation.[8] The exploration of flow chemistry for the continuous and safe production of these important heterocycles is also a promising avenue.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Phenyl-1,3-thiazol-4-ol via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and scientific background for the synthesis of 2-Phenyl-1,3-thiazol-4-ol, a key heterocyclic scaffold, utilizing a modified Hantzsch thiazole synthesis. The protocol is designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the process.

Introduction and Significance

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design, with applications ranging from anticancer to antimicrobial agents.[1][2] this compound, in particular, serves as a versatile intermediate for creating more complex derivatives, owing to the reactive hydroxyl group at the C4 position.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and widely utilized methods for constructing the thiazole ring.[3][4] The classic reaction involves the condensation of an α-haloketone with a thioamide.[5][6] This guide details a specific application of this synthesis: the reaction of a thioamide (thiobenzamide) with an α-halo ester (ethyl chloroacetate) to yield the target 4-hydroxythiazole derivative. This approach is valued for its operational simplicity, high yields, and the use of readily available starting materials.[4][7]

Reaction Mechanism: The Hantzsch Synthesis Pathway

The formation of the thiazole ring from a thioamide and an α-halo ester proceeds through a well-established, multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[4][8]

  • Nucleophilic Attack (S_N2 Reaction): The synthesis initiates with the sulfur atom of thiobenzamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate. This results in the displacement of the chloride ion and the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This step forges the five-membered ring characteristic of the thiazole core, forming a tetrahedral intermediate.

  • Dehydration and Aromatization: The intermediate readily undergoes dehydration (loss of an ethanol molecule) to eliminate the hydroxyl group and form a double bond within the ring. This final step results in the creation of the stable, aromatic this compound product.

The keto-enol tautomerism is a critical feature of the product. While it can exist in the 2-phenylthiazolidin-4-one form, the 4-hydroxy (enol) tautomer is often favored due to the stability conferred by the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Thiobenzamide Thiobenzamide SN2 Step 1: Nucleophilic Attack (SN2) Thiobenzamide->SN2 Haloester Ethyl Chloroacetate Haloester->SN2 Intermediate S-Alkylated Intermediate SN2->Intermediate Forms Cyclization Step 2: Intramolecular Cyclization Intermediate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Forms Dehydration Step 3: Dehydration & Aromatization Tetrahedral->Dehydration Product This compound Dehydration->Product Yields

Caption: Hantzsch thiazole synthesis mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/VolumePurityCAS No.
ThiobenzamideC₇H₇NS137.21101.37 g≥98%636-39-5
Ethyl chloroacetateC₄H₇ClO₂122.55111.0 mL≥99%105-39-5
Sodium AcetateC₂H₃NaO₂82.03120.98 g≥99%127-09-3
EthanolC₂H₆O46.07-30 mL≥99.5%64-17-5
Deionized WaterH₂O18.02-As needed-7732-18-5
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add thiobenzamide (1.37 g, 10 mmol) and sodium acetate (0.98 g, 12 mmol).

  • Solvent Addition: Add ethanol (30 mL) to the flask, followed by a magnetic stir bar.

  • Reactant Addition: Place the flask in a heating mantle and begin stirring. Slowly add ethyl chloroacetate (1.0 mL, 11 mmol) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C). Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Causality: Heating is essential to provide the necessary activation energy for both the initial S_N2 reaction and the subsequent cyclization-dehydration steps.[9][10] Sodium acetate acts as a weak base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the thiobenzamide spot indicates reaction completion.

  • Workup - Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of cold deionized water while stirring.

  • Isolation: A solid precipitate of this compound will form. Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and ethanol.

  • Drying: Spread the collected solid on a watch glass and let it air dry. For complete drying, place it in a desiccator under vacuum overnight.

  • Purification & Characterization: The crude product is often of sufficient purity.[7] If necessary, it can be further purified by recrystallization from an ethanol-water mixture. Determine the final yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow and Data

The entire experimental process, from setup to analysis, follows a logical and systematic sequence designed for efficiency and safety.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Combine Thiobenzamide, Sodium Acetate, Ethanol B 2. Add Ethyl Chloroacetate A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool and Pour into Water D->E F 6. Isolate by Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Dry Product Under Vacuum G->H I 9. Recrystallize (Optional) H->I J 10. Characterize (MP, NMR, IR) I->J

Caption: General experimental workflow.

Expected Results
ParameterExpected Outcome
Product This compound
Appearance Off-white to pale yellow solid
Yield 75-85%
Melting Point Approx. 178-181 °C (literature dependent)
TLC (1:1 EtOAc/Hex) R_f ≈ 0.4-0.5

Trustworthiness through Self-Validation: This protocol is inherently self-validating. TLC monitoring provides real-time confirmation of the reaction's progress. The final product's identity and purity are definitively confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR) with established literature values. Any significant deviation would indicate incomplete reaction, impurities, or the formation of an unexpected side product, prompting further purification or investigation.

References

Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-Phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities.[1][2] Thiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, and antitumor properties.[3][4][5] Their mechanisms of action are varied, ranging from the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV to the disruption of cell-to-cell communication systems such as quorum sensing.[1][6][7][8]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of 2-Phenyl-1,3-thiazol-4-ol, a representative member of this promising class of compounds. The following protocols are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and reliable data.[9][10][11]

Section 1: Foundational Steps - Compound Preparation and Handling

The accuracy of any biological assay begins with the proper handling and preparation of the test compound. For novel synthetic compounds like this compound, understanding and controlling for physicochemical properties is paramount to avoid artifacts and ensure data integrity.

The Rationale for Solubility Assessment

Before initiating antimicrobial assays, determining the solubility of the test compound is a critical, non-negotiable step. Most antimicrobial assays are conducted in aqueous-based bacteriological media. If a compound precipitates out of solution, its effective concentration becomes unknown, rendering any quantitative data, such as a Minimum Inhibitory Concentration (MIC), invalid. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but its final concentration in the assay must be kept low (typically ≤1%) to prevent solvent-induced toxicity to the microorganisms.

Protocol: Preparation of Master Stock Solution

This protocol outlines the preparation of a high-concentration master stock, which will be used for all subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weighing: Accurately weigh out a precise amount (e.g., 10 mg) of this compound in a sterile microcentrifuge tube.

  • Solubilization: Add the required volume of sterile DMSO to achieve a desired high concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication can be used if necessary to aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This prevents contamination of your experiments.

  • Aliquoting and Storage: Dispense the master stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.

Section 2: Primary Antimicrobial Susceptibility Testing

The following protocols determine the fundamental antimicrobial characteristics of the compound: its ability to inhibit growth (bacteriostatic) and its ability to kill (bactericidal).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[12] It determines the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13][14][15]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[12][16] The MIC is determined by visual inspection of turbidity.

Materials:

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[17][18]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Reference antibiotic (e.g., Ciprofloxacin) for quality control

Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A 1. Prepare 2-fold serial dilutions of compound in CAMHB E 5. Add 50µL of diluted compound to wells A->E B 2. Culture bacteria on agar (18-24h @ 35°C) C 3. Prepare inoculum in saline, adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) B->C D 4. Dilute inoculum in CAMHB to final working concentration (~1x10^6 CFU/mL) C->D F 6. Add 50µL of working inoculum to wells (Final vol: 100µL, Final inoculum: 5x10^5 CFU/mL) D->F E->F G 7. Include Controls: - Growth (No Drug) - Sterility (No Bacteria) - Solvent (DMSO Control) F->G H 8. Incubate plate (16-20h @ 35°C) G->H I 9. Visually inspect for turbidity. MIC = Lowest concentration in a clear well H->I

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of the desired rows.

  • Compound Dilution: Add 100 µL of the this compound working solution (prepared from the master stock to be 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive only bacteria.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no compound and no bacteria.

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (absorbance of 0.08-0.13 at 625 nm), which corresponds to ~1.5 x 10⁸ CFU/mL.[12]

  • Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.

  • Inoculation: Within 15 minutes of its preparation, add 50 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a direct extension of the MIC test and is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum.[19][20][21]

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate a sample from the growth control well (a 1:1000 dilution may be necessary) to establish the initial inoculum count.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: Count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Hypothetical MIC/MBC Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592216>128>8Bacteriostatic
P. aeruginosa PAO132642Bactericidal
C. albicans SC531464>128>2Fungistatic

Interpretation based on the general guideline where an MBC/MIC ratio of ≤4 is considered bactericidal.[19]

Protocol: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.[22] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient and a resulting zone of growth inhibition.[23][24]

Workflow Diagram: Agar Disk Diffusion

Disk_Diffusion_Workflow A 1. Prepare standardized 0.5 McFarland inoculum B 2. Dip sterile swab and remove excess fluid A->B C 3. Inoculate Mueller-Hinton Agar plate to create a uniform bacterial lawn B->C E 5. Place disks on agar surface (within 15 mins of inoculation) C->E D 4. Impregnate sterile paper disks with known amount of compound D->E F 6. Invert and incubate (16-18h @ 35°C) E->F G 7. Measure the diameter of the zone of inhibition (mm) F->G

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity as described in Protocol 2.1.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[25] Streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate, rotating the plate 60° between streaks to ensure even coverage.[26]

  • Disk Preparation: Aseptically apply a known volume and concentration of this compound solution onto sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely in a sterile environment.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, pressing gently to ensure full contact.[26]

  • Incubation: Invert the plates and incubate within 15 minutes of disk application at 35°C ± 2°C for 16-18 hours.[26]

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

Section 3: Exploring Advanced Mechanisms - Quorum Sensing Inhibition

Many thiazole derivatives exhibit anti-virulence activity by interfering with quorum sensing (QS), the process of bacterial cell-to-cell communication that regulates the expression of virulence factors.[6][27][28] This represents a compelling therapeutic strategy that may impose less selective pressure for resistance compared to bactericidal agents.

Hypothetical Mechanism: Thiazole Derivative as a QS Inhibitor

QS_Inhibition cluster_pathway Bacterial Quorum Sensing (e.g., Las System) AHL AHL Signal (Autoinducer) Receptor LasR Receptor (Inactive) AHL->Receptor Binds Complex AHL-LasR Complex (Active) DNA Promoter DNA Complex->DNA Binds Virulence Virulence Gene Expression DNA->Virulence Activates Thiazole This compound (QS Inhibitor) Thiazole->Receptor Blocks Binding (Antagonist)

Caption: Potential mechanism of quorum sensing inhibition.

Protocol: Anti-Quorum Sensing Assay using Chromobacterium violaceum

Chromobacterium violaceum is a biosensor organism that produces a purple pigment, violacein, under the control of a QS system. Inhibition of this pigment serves as a simple, visual readout for QS-interfering activity.

Procedure:

  • Prepare molten, soft Luria-Bertani (LB) agar (0.8% agar). Cool to ~45°C.

  • Inoculate the soft agar with an overnight culture of C. violaceum (e.g., ATCC 12472).

  • Pour the inoculated soft agar as an overlay on top of standard LB agar plates. Allow it to solidify.

  • Place a sterile paper disk impregnated with a sub-MIC concentration of this compound onto the center of the plate. A disk with solvent (DMSO) serves as the negative control.

  • Incubate the plates at 30°C for 24-48 hours.

  • Reading Results: A clear, colorless halo around the disk, where the bacteria are still growing but the purple pigment is absent, indicates successful inhibition of quorum sensing.

References

Application Notes & Protocols: Leveraging 2-Phenylthiazole Scaffolds in Cancer Cell Line Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylthiazole Core as a Privileged Scaffold in Oncology Research

The 2-phenylthiazole motif is a heterocyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and potential for diverse functionalization make it an ideal backbone for designing molecules that can interact with various biological targets. In oncology, derivatives of this scaffold have demonstrated a remarkable breadth of activity against numerous cancer cell lines, establishing them as promising candidates for novel therapeutic agent development.[2][3]

This guide provides an in-depth look at the application of 2-phenylthiazole derivatives in cancer cell line studies. It moves beyond simple procedural lists to explain the underlying scientific rationale, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of these compounds, present detailed protocols for their evaluation, and provide a framework for interpreting the resulting data.

Mechanistic Insights: How 2-Phenylthiazoles Exert Anti-Cancer Effects

The efficacy of 2-phenylthiazole derivatives stems from their ability to interact with and modulate key oncogenic signaling pathways. While the precise mechanism can vary depending on the specific substitutions on the scaffold, several recurrent themes have emerged from the literature.

A significant number of 2-phenylthiazole compounds function as inhibitors of critical protein kinases that drive cancer cell proliferation, survival, and metastasis. One of the most well-documented targets is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. Certain 2-phenylthiazole derivatives have been shown to inhibit PI3Kα, leading to decreased phosphorylation of its downstream effectors, Akt and mTOR.[4] This inhibition ultimately triggers cell cycle arrest and apoptosis.[4]

Other reported mechanisms include:

  • Targeting Receptor Tyrosine Kinases (RTKs): Some derivatives target oncogenic RTKs like the MET receptor, interfering with downstream signaling cascades.[5][6]

  • Induction of Apoptosis: Many compounds have been shown to induce programmed cell death by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase (PARP).[7]

  • Inhibition of Tubulin Polymerization: While less common for this specific scaffold, related thiazole derivatives have been shown to interfere with microtubule dynamics, leading to mitotic failure.

  • DNA Interaction: Some hydrazone derivatives containing a benzothiazole core have been observed to interact directly with DNA, likely affecting template activity and inhibiting both DNA and RNA synthesis.[8]

The diagram below illustrates the inhibitory action of a representative 2-phenylthiazole derivative on the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Phenylthiazole Derivative Inhibitor->PI3K Inhibits Experimental_Workflow start Start: 2-Phenylthiazole Compound Library step1 Protocol 1: Primary Screen (MTT/SRB Assay) start->step1 step2 Identify 'Hit' Compounds (IC50 < 10 µM) step1->step2 step3 Protocol 2: Apoptosis Assay (Annexin V/PI) step2->step3 step4 Confirm Induction of Programmed Cell Death step3->step4 step5 Protocol 3: Mechanism of Action (Western Blot) step4->step5 step6 Identify Target Pathway (e.g., p-Akt levels) step5->step6 end Lead Candidate Identified step6->end

References

High-Throughput Screening Assays for Thiazole Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocyclic scaffold containing nitrogen and sulfur, is a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, hydrophobic interactions, and pi-stacking, make it a privileged structure in the design of bioactive molecules.[3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5][6][7][8] This wide-ranging bioactivity has cemented the thiazole scaffold as a critical component in the development of novel therapeutics.[3]

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[9] This guide provides a comprehensive overview of HTS assays tailored for the discovery and characterization of novel thiazole derivatives. We will delve into the principles, protocols, and validation of biochemical, cell-based, and biophysical assays, offering researchers, scientists, and drug development professionals a practical framework for their screening campaigns.

Foundational Principles of a Robust HTS Campaign

A successful HTS campaign is built upon a foundation of meticulous assay development and validation. The primary goal is to create an assay that is sensitive, reproducible, and scalable.[10][11] Key to this is the concept of a self-validating system, where every step is designed to minimize variability and ensure the reliability of the data.

Assay Validation: The Z'-Factor

Before embarking on a full-scale screen, it is imperative to validate the assay's performance. The Z'-factor is a statistical parameter that provides a quantitative measure of the quality of an HTS assay.[12][13][14] It takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the signal variability.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability. Highly suitable for HTS.[13][15][16]
0 to 0.5MarginalThe separation between controls is smaller, and the assay may be sensitive to small fluctuations.[13][15][16]
< 0UnacceptableSignificant overlap between the control signals, rendering the assay unsuitable for screening.[13][15]

A pilot screen with a small, diverse set of compounds is typically performed to ensure a Z'-factor of > 0.5 before proceeding to the full HTS campaign.[17]

Biochemical Assays: Interrogating Molecular Interactions

Biochemical assays are fundamental in HTS for directly measuring the effect of a compound on a purified biological target, such as an enzyme or receptor.

Target Class: Kinases

Kinases are a major class of drug targets, and many thiazole derivatives have been developed as kinase inhibitors.[7] Luminescence-based assays are widely used to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[18]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19] This assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected by a luciferase reaction.[19][20]

Materials:

  • Purified kinase

  • Kinase substrate

  • Thiazole compound library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate buffer.

    • Dispense the kinase reaction mixture into the wells of a 384-well plate.

    • Add the thiazole compounds from the library to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[21]

    • Incubate at room temperature for 40 minutes.[21]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[21]

    • Incubate at room temperature for 30-60 minutes.[21]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.[18]

The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. A decrease in luminescence indicates inhibition of the kinase by the thiazole compound.

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context.[22] They can measure a wide range of cellular responses, including cytotoxicity, proliferation, and apoptosis.

Application: Anticancer Activity of Thiazole Derivatives

Many thiazole derivatives have shown promising anticancer activity.[4][5][7][23][24] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[25][26][27]

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[25][28] The amount of formazan produced is proportional to the number of viable cells.[27]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)[4][23]

  • Cell culture medium and supplements

  • Thiazole compound library

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Clear 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the thiazole compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[25]

    • Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[25]

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[25]

A decrease in absorbance indicates a reduction in cell viability and suggests cytotoxic activity of the thiazole compound.

Biophysical Assays: Characterizing Direct Binding Interactions

Biophysical assays provide direct evidence of compound binding to the target protein and can determine key binding parameters such as affinity and kinetics.[29]

Technique: Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a rapid and cost-effective method to identify compounds that bind to and stabilize a target protein.[30][31][32] The principle is that ligand binding increases the thermal stability of the protein, resulting in a higher melting temperature (Tm).[33]

DSF uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases.[31][33]

Materials:

  • Purified target protein

  • Thiazole compound library

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-Time PCR instrument

  • PCR plates or strips

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified protein, the fluorescent dye, and the thiazole compound in an appropriate buffer.

    • Dispense the reaction mixture into the wells of a PCR plate. Include a no-ligand control.

  • Thermal Denaturation:

    • Place the plate in a Real-Time PCR instrument.

    • Program the instrument to gradually increase the temperature while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition is the melting temperature (Tm).

    • A shift in the Tm in the presence of a compound compared to the no-ligand control indicates binding and stabilization.[33]

A positive Tm shift is indicative of a direct interaction between the thiazole derivative and the target protein.

Technique: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[34] It is particularly well-suited for fragment-based screening of small molecules like thiazole derivatives.[35][36][37][38]

In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) flows over the surface. Binding events are detected as changes in the refractive index at the sensor surface.[37]

Workflow:

  • Ligand Immobilization: The target protein is immobilized on the SPR sensor chip.

  • Analyte Injection: A solution containing the thiazole fragment is injected over the sensor surface.

  • Association and Dissociation: The binding (association) and unbinding (dissociation) of the fragment to the protein are monitored in real-time.

  • Data Analysis: The resulting sensorgram provides information on the kinetics (kon and koff) and affinity (KD) of the interaction.

SPR is highly sensitive and can detect the weak binding of small fragments, making it an ideal tool for hit identification and validation in a thiazole-focused drug discovery campaign.[35][38]

Visualizing HTS Workflows

HTS_Workflow cluster_Biochemical Biochemical Assay cluster_CellBased Cell-Based Assay cluster_Biophysical Biophysical Assay Biochem_Start Purified Target (e.g., Kinase) Biochem_Assay Luminescence Assay (e.g., ADP-Glo) Biochem_Start->Biochem_Assay Add Thiazole Compound Biochem_Hit Biochemical Hit Biochem_Assay->Biochem_Hit Inhibition of Activity Biophys_Assay Binding Assay (e.g., DSF, SPR) Biochem_Hit->Biophys_Assay Orthogonal Validation Cell_Start Cancer Cell Line Cell_Assay Cytotoxicity Assay (e.g., MTT) Cell_Start->Cell_Assay Treat with Compound Cell_Hit Phenotypic Hit Cell_Assay->Cell_Hit Reduced Cell Viability Cell_Hit->Biophys_Assay Target Deconvolution Biophys_Start Purified Target Biophys_Start->Biophys_Assay Assess Compound Interaction Biophys_Hit Validated Hit Biophys_Assay->Biophys_Hit Direct Binding Confirmed

Caption: General HTS Workflow for Thiazole Derivatives.

Conclusion and Future Directions

The diverse biological activities of thiazole derivatives make them a rich source for the discovery of novel therapeutics. The high-throughput screening assays and protocols detailed in this guide provide a robust framework for identifying and characterizing promising thiazole-based compounds. By integrating biochemical, cell-based, and biophysical approaches, researchers can build a comprehensive understanding of a compound's activity, from its direct interaction with a molecular target to its effects in a cellular context.

Future advancements in HTS technologies, such as high-content imaging and microfluidics, will further enhance our ability to screen for and characterize novel thiazole derivatives with greater speed, precision, and physiological relevance. The continued exploration of this versatile scaffold holds immense promise for the future of drug discovery.

References

Application Notes & Protocols: A Framework for Evaluating the Anti-Inflammatory Effects of 2-Phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a complex biological response integral to numerous pathological conditions, creating a persistent demand for novel anti-inflammatory therapeutics. Thiazole derivatives have emerged as a promising class of compounds, known to modulate key inflammatory pathways.[1][2][3] This document provides a comprehensive experimental framework for the preclinical evaluation of a specific compound, 2-Phenyl-1,3-thiazol-4-ol. We present an integrated strategy, beginning with foundational in vitro assays to determine cytotoxicity and screen for mechanistic activity, followed by a well-established in vivo model to confirm efficacy. The protocols detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system to investigate the anti-inflammatory potential of this and similar molecules, with a focus on elucidating its mechanism of action through the NF-κB signaling pathway.

Introduction and Scientific Rationale

The inflammatory cascade is orchestrated by a host of molecular mediators, including nitric oxide (NO), prostaglandins (produced via cyclooxygenase enzymes, COX), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Many inflammatory stimuli converge on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4][5] Upon stimulation, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-6.[5][6]

Thiazole-containing compounds have been reported to exhibit significant anti-inflammatory properties, often by inhibiting COX/LOX enzymes or modulating the NF-κB pathway.[1][7][8][9] Given this precedent, we hypothesize that this compound may exert its anti-inflammatory effects by inhibiting one or more key steps in the NF-κB signaling cascade. This guide outlines the logical progression of experiments required to test this hypothesis.

Overall Experimental Workflow

The evaluation of this compound follows a systematic, tiered approach. The initial phase consists of in vitro screening using a relevant cell model to establish a safe dose range and assess the compound's effect on key inflammatory markers. Positive results from this phase provide the rationale for progressing to a more complex and physiologically relevant in vivo model for efficacy validation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Compound Preparation (this compound) C Protocol 1: Cytotoxicity Assay (MTT) Determine Non-Toxic Dose Range A->C B Cell Line Culture (RAW 264.7 Macrophages) B->C D Induce Inflammation (LPS) C->D Select Doses E Protocol 2: Nitric Oxide Assay (Griess) D->E F Protocol 3: Cytokine Quantification (ELISA) (TNF-α, IL-6) D->F G Protocol 4: Western Blot Analysis (p-p65, IκBα) D->G H Animal Model (Carrageenan-Induced Paw Edema in Rats) E->H Positive Result F->H G->H I Protocol 5: Administer Compound & Induce Edema H->I J Measure Paw Volume (Plethysmometer) I->J K Data Analysis & Efficacy Confirmation J->K

Figure 1: Overall Experimental Workflow.

In Vitro Evaluation: Mechanistic Screening in Macrophages

The murine macrophage cell line, RAW 264.7, is an extensively used and validated model for studying inflammation.[10][11] These cells respond robustly to stimulants like lipopolysaccharide (LPS), a component of Gram-negative bacteria, by activating the NF-κB pathway and producing a spectrum of inflammatory mediators.[11][12]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which this compound is not toxic to the cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[13][14] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium.[16][17] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" group (medium with DMSO or the solvent used for the compound) and a "no-treatment" control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18]

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl SDS solution) to each well to dissolve the formazan crystals.[16][18] Shake the plate on an orbital shaker for 15 minutes.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Reaction)

Rationale: During inflammation, iNOS expression is upregulated, leading to a surge in NO production. The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[19][20]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1-2 x 10⁵ cells/well) and incubate overnight.[12] Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[12] Include a positive control (e.g., dexamethasone), an LPS-only control, and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[19][21]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.[22][23]

  • Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines transcribed via NF-κB activation. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of these cytokines in the cell culture supernatant.[24][25]

Step-by-Step Protocol:

  • Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.

  • ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's instructions precisely.[26][27] The general steps are:

    • Add standards and samples to wells pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate and wash again.

    • Add streptavidin-HRP (Horseradish Peroxidase).[25]

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance (typically at 450 nm).[27]

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve generated.

Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins

Rationale: To confirm that this compound targets the NF-κB pathway, Western blotting can be used to measure the levels of key signaling proteins. A hallmark of NF-κB activation is the phosphorylation and subsequent degradation of IκBα, and the translocation of the p65 subunit to the nucleus.[5][6] We will assess the levels of phosphorylated p65 (p-p65) in the nucleus and total IκBα in the cytoplasm.

G LPS LPS Stimulus IKK IKK Complex LPS->IKK IkBa_p65 IκBα-p65/p50 (Cytoplasm) IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Cytoplasm) IkBa_p65->p65_p50 releases Degradation Proteasomal Degradation p_IkBa->Degradation p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocation DNA DNA (κB sites) p65_p50_nuc->DNA binds Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription Compound This compound Compound->IKK Inhibits? Compound->p65_p50_nuc Blocks?

Figure 2: Hypothesized NF-κB Signaling Pathway Inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow RAW 264.7 cells in 6-well plates to ~80% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with LPS (10-100 ng/mL) for a short duration (e.g., 30-60 minutes).

  • Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial cell fractionation kit.[28]

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65 for nuclear fractions, anti-IκBα for cytoplasmic fractions). Use loading controls (e.g., PCNA for nuclear, β-actin for cytoplasmic).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) detection reagent.

  • Imaging and Analysis: Capture the image using a chemiluminescence imaging system. Quantify band densities using software like ImageJ. Normalize the protein of interest to its respective loading control.

In Vivo Efficacy Validation

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a classic, well-characterized, and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[29][30] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).[31]

Step-by-Step Protocol:

  • Animals: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Provide food and water ad libitum. All procedures must be approved by an Institutional Animal Ethics Committee.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% CMC)

    • Group II: Carrageenan Control

    • Group III: Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.)[30]

    • Group IV-VI: Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, administered orally or i.p.)

  • Procedure:

    • Administer the test compound or control vehicle to the respective groups.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[32][33]

    • Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[30]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparison. Results are typically expressed as Mean ± Standard Error of the Mean (SEM) or Standard Deviation (SD). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: Summary of Expected In Vitro Results

Assay Endpoint Measured Expected Result with this compound
MTT Assay Cell Viability (%) Determine non-toxic concentrations (e.g., IC₅₀ > 100 µM)
Griess Assay Nitrite Conc. (µM) Dose-dependent reduction in LPS-induced NO production
ELISA Cytokine Conc. (pg/mL) Dose-dependent reduction in LPS-induced TNF-α and IL-6

| Western Blot | Relative Protein Levels | Dose-dependent decrease in nuclear p-p65; stabilization of cytoplasmic IκBα |

Table 2: Summary of Expected In Vivo Results

Treatment Group Dose (mg/kg) Paw Edema Volume at 3 hr (mL) % Inhibition of Edema
Carrageenan Control - 0.75 ± 0.05 -
Indomethacin 10 0.30 ± 0.03* 60.0%
Test Compound 10 0.62 ± 0.06 17.3%
Test Compound 30 0.45 ± 0.04* 40.0%
Test Compound 100 0.35 ± 0.05* 53.3%

Hypothetical data representing significant inhibition (p < 0.05) compared to the Carrageenan Control group.

Conclusion

This guide outlines a validated, multi-step approach to characterize the anti-inflammatory properties of this compound. By systematically progressing from fundamental cytotoxicity and in vitro mechanistic assays to in vivo efficacy testing, researchers can build a comprehensive data package. A positive outcome—characterized by low cytotoxicity, significant inhibition of NO and pro-inflammatory cytokines in vitro, suppression of NF-κB activation, and a clear reduction of edema in vivo—would strongly support the potential of this compound as a lead compound for further anti-inflammatory drug development.

References

Step-by-step guide to derivatizing 2-Phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Derivatization of 2-Phenyl-1,3-thiazol-4-ol: Application Notes and Protocols

For researchers, scientists, and drug development professionals, the this compound scaffold represents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. This guide provides a detailed exploration of various strategies to derivatize this compound, offering insights into the underlying chemical principles and providing adaptable experimental protocols.

The structure of this compound offers multiple reactive sites for chemical modification. The primary points of derivatization include the hydroxyl group at the 4-position, the electron-rich C5-position of the thiazole ring, and the phenyl ring at the 2-position. Each of these sites can be targeted with specific reagents and reaction conditions to generate a diverse library of analogues.

dot graph Derivatization_Sites { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ

Application Notes and Protocols for Cell-Based Assays in Thiazole Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] In oncology, numerous thiazole-containing compounds have shown promise by targeting key cellular processes. Many of these compounds exert their effects by inducing programmed cell death (apoptosis), halting the cell division cycle, or inhibiting specific signaling pathways crucial for cancer cell survival and proliferation.[2][5][6]

This guide provides a comprehensive framework of detailed cell-based assay protocols for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel thiazole-based compounds. The protocols herein are designed not merely as a sequence of steps but as a logical cascade, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies to elucidate the compound's mode of action.

Experimental Workflow for Thiazole Compound Evaluation

A systematic approach is crucial for the efficient and thorough evaluation of a new chemical entity. The following workflow outlines a logical progression from initial screening to in-depth mechanistic analysis.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Characterization A Compound Preparation (Stock Solution in DMSO) B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B Treat various cancer cell lines with a range of concentrations C Determine IC50 Value B->C Analyze dose-response curve D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Treat with IC50 concentration E Cell Cycle Analysis (Propidium Iodide Staining) C->E Treat with IC50 concentration F Target Engagement Assay (e.g., CETSA) C->F If a specific target is hypothesized G Pathway Analysis (Western Blot for key proteins) D->G H Further Apoptosis Confirmation (TUNEL Assay) D->H Confirm DNA fragmentation E->G F->G Confirm target pathway modulation

Figure 1. A logical workflow for the evaluation of thiazole compounds, from initial cytotoxicity screening to detailed mechanistic studies.

Part 1: Initial Evaluation - Cytotoxicity and Viability Assays

The first step in evaluating a potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method widely used for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[7] The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] This allows for the quantification of cytotoxicity by measuring the absorbance of the solubilized formazan.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Thiazole compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.5%) and untreated control wells.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[10] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]

Data Analysis: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits 50% of cell growth or viability.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an Excel add-in to determine the IC₅₀ value.[3][4][11]

Culture Vessel Surface Area (cm²) HeLa Seeding Density MCF-7 Seeding Density A549 Seeding Density
96-well plate 0.321.0 x 10⁴ cells/well1.2 x 10⁴ cells/well1.5 x 10⁴ cells/well
24-well plate 1.90.05 x 10⁶ cells/well0.06 x 10⁶ cells/well0.07 x 10⁶ cells/well
6-well plate 9.60.3 x 10⁶ cells/well0.35 x 10⁶ cells/well0.4 x 10⁶ cells/well
Table 1: Recommended cell seeding densities for common cancer cell lines. Note: These are starting recommendations and should be optimized for specific experimental conditions and cell growth rates.[2][12][13][14][15]
Troubleshooting the MTT Assay
Problem Possible Cause Solution
High Variability Inconsistent cell seeding, pipetting errors.Use a multichannel pipette, ensure a single-cell suspension before seeding.[16]
Low Absorbance Low cell density, insufficient incubation time.Optimize cell number with a titration experiment; incubate with MTT for at least 1-4 hours.[16]
High Background Microbial contamination, interference from phenol red.Use sterile technique; use phenol red-free medium during MTT incubation.[12][16]
Compound Interference Colored compounds or reducing agents can affect readings.Include a "compound only" control (no cells) to measure background absorbance.[12]

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

If a thiazole compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis. Several assays can be employed to detect the key hallmarks of this process.[17][18]

A. Annexin V/Propidium Iodide (PI) Staining for Membrane Changes

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect this event.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[19] By using both stains, flow cytometry can distinguish between:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive[10]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Cells treated with the thiazole compound at its IC₅₀ concentration for a specified time (e.g., 24 hours)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the thiazole compound. Include both negative (untreated) and positive (e.g., treated with staurosporine) controls.[10]

  • Harvesting: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions. For suspension cells, simply collect the cells.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[10][21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[20][22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible, keeping samples on ice.[22] Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel), and excite PI and measure emission at >575 nm (FL3 channel).[22]

B. Caspase Activity Assay for Executioner Caspase Activation

Principle: Caspases are a family of proteases that are critical mediators of apoptosis. The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade.[23] The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method that measures the activity of these caspases.[24] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[15][24]

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates suitable for luminescence

  • Treated cells in standard 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described for the MTT assay (100 µL final volume).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[25]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[26]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[27]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.[26]

C. TUNEL Assay for DNA Fragmentation

Principle: A late-stage hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects these DNA breaks.[28] The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore like Alexa Fluor 488) onto the 3'-hydroxyl ends of fragmented DNA. These labeled sites can then be visualized by fluorescence microscopy.[16]

Protocol 4: TUNEL Assay for Adherent Cells

Materials:

  • Click-iT™ TUNEL Alexa Fluor™ Imaging Assay kit (Thermo Fisher Scientific or equivalent)

  • Cells grown on coverslips in a multi-well plate and treated with the thiazole compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton™ X-100 in PBS for permeabilization

  • Fluorescence microscope

Procedure:

  • Fixation: Remove the culture medium and wash cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[16]

  • Permeabilization: Remove the fixative and wash the cells. Add the permeabilization reagent (0.25% Triton X-100) and incubate for 20 minutes at room temperature.[16]

  • TdT Reaction: Wash the cells. Prepare the TdT reaction cocktail according to the manufacturer's protocol. Add the cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[16]

  • Staining and Imaging: Stop the reaction and wash the cells. If desired, counterstain the nuclei with a DNA stain like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.[16][29]

Troubleshooting Apoptosis Assays
Problem Possible Cause Solution
Annexin V: No positive signal Drug concentration or incubation time is insufficient; apoptotic cells lost in supernatant.Optimize treatment conditions; always collect the supernatant along with adherent cells.[30]
Annexin V: High background Cells are unhealthy or over-confluent; mechanical damage during harvesting.Use cells in the logarithmic growth phase; handle cells gently during trypsinization and washing.[30]
TUNEL: High background Excessive Proteinase K digestion; inadequate washing.Optimize Proteinase K concentration and incubation time; increase the number and duration of wash steps.[28][31]
TUNEL: No positive signal Reagents degraded; insufficient permeabilization.Always run a DNase I-treated positive control to verify reagent activity; ensure permeabilization step is adequate.[28]

Part 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis

Thiazole compounds can also exert their anti-cancer effects by disrupting the cell cycle, causing cells to arrest in a specific phase and preventing proliferation.[32] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[5] The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content.[7] This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G₀/G₁ phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content (between 2N and 4N) as DNA is being synthesized.

  • G₂/M phase: Doubled (4N) DNA content.

  • Sub-G₁ peak: Represents apoptotic cells with fragmented DNA, which leaks out after permeabilization, resulting in less than 2N DNA content.[7]

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated cells (at IC₅₀ concentration for 24-48 hours)

  • Ice-cold 70% ethanol

  • PBS

  • PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest Cells: Collect both floating and adherent cells as described in Protocol 2.

  • Wash: Wash the cell pellet (1-2 x 10⁶ cells) with cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[17]

  • Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for several weeks).[2]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A Staining Solution.[2] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[5]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[2]

  • Analysis: Analyze the samples on a flow cytometer. Collect PI fluorescence data on a linear scale and use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates.

Data Interpretation: The resulting DNA content histogram will show distinct peaks. The first major peak represents the G₀/G₁ population, and the second, smaller peak (at twice the fluorescence intensity) represents the G₂/M population. The region between these peaks corresponds to the S phase population.[13] An accumulation of cells in any of these phases compared to the untreated control indicates cell cycle arrest.

Part 4: Confirming On-Target Activity - Target Engagement Assays

A critical step in drug development is confirming that a compound physically interacts with its intended molecular target within the complex environment of a living cell.[31] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. When a protein binds to its ligand (e.g., a thiazole inhibitor), the resulting complex is often more resistant to thermal denaturation than the protein alone. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21][30]

Protocol 6: CETSA with Western Blot Detection

Materials:

  • Treated cells (with compound or vehicle)

  • PBS with protease inhibitors

  • Thermal cycler or heating blocks

  • Apparatus for cell lysis (e.g., liquid nitrogen, sonicator)

  • Ultracentrifuge

  • SDS-PAGE and Western blot equipment

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the thiazole compound or vehicle control for a specified duration (e.g., 1-4 hours).[21]

  • Harvesting: Harvest and wash the cells, then resuspend them in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes. Include a non-heated control.[21]

  • Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[21]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[21]

  • Analysis: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Analyze the amount of the target protein in each sample by Western blot.[4]

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.[26]

Part 5: Investigating Key Signaling Pathways

Many thiazole-based anti-cancer agents function by inhibiting key signaling pathways that drive cell proliferation and survival.[5][6] Western blotting can be used to probe the phosphorylation status and expression levels of key proteins within these pathways following compound treatment. Common pathways targeted by thiazole compounds include:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.[32]

  • VEGFR-2 Pathway: Critical for angiogenesis, the formation of new blood vessels that supply tumors.[3][17]

  • CDK/Cyclin Pathway: Governs the progression through the different phases of the cell cycle.[18]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes mTOR->Proliferation Promotes

Figure 2. Simplified PI3K/Akt/mTOR signaling pathway, a common target for thiazole compounds.[6][31][32]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK Raf-MEK-ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Permeability, Survival Akt->Angiogenesis ERK->Angiogenesis

Figure 3. Overview of the VEGFR-2 signaling cascade, crucial for tumor angiogenesis.[3][5][17][32]

CDK2_Pathway GrowthSignals Growth Signals CyclinD_CDK46 Cyclin D CDK4/6 GrowthSignals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase

Figure 4. The CDK2/Cyclin E pathway controlling the G1/S transition of the cell cycle.[18][19][20][27]

By treating cells with the thiazole compound and performing Western blots for key phosphorylated proteins (e.g., p-Akt, p-ERK) and total proteins, researchers can confirm if the compound inhibits the intended pathway, providing crucial mechanistic insight.

Conclusion

The evaluation of novel thiazole compounds requires a multi-faceted and logical approach. By progressing from broad phenotypic screens, such as the MTT assay, to more granular mechanistic studies including apoptosis and cell cycle analysis, researchers can build a comprehensive profile of a compound's anti-cancer activity. Finally, confirming on-target activity with assays like CETSA provides the validation necessary to justify further preclinical and clinical development. The protocols and workflows detailed in this guide provide a robust framework for the systematic and insightful investigation of this important class of therapeutic agents.

References

The Versatility of 2-Phenyl-1,3-thiazol-4-ol: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." Within this important class of heterocycles, 2-Phenyl-1,3-thiazol-4-ol emerges as a particularly versatile and powerful building block for organic synthesis. Its trifunctional nature, possessing a stable aromatic phenyl group, a reactive thiazole core, and a strategically positioned hydroxyl group, opens a gateway to a multitude of chemical transformations. This application note provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its use in the synthesis of diverse molecular architectures. We will delve into the underlying principles that govern its reactivity, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Structural and Electronic Landscape: The Key to Reactivity

The reactivity of this compound is intrinsically linked to its structure and electronic distribution. A critical aspect to consider is its existence in tautomeric forms: the 4-hydroxythiazole (enol) form and the thiazol-4(5H)-one (keto) form.

Caption: Tautomeric equilibrium of this compound.

Core Synthetic Transformations

The strategic positioning of functional groups in this compound allows for a variety of synthetic manipulations, which can be broadly categorized as follows:

  • Reactions at the 4-Oxygen: O-Alkylation and O-acylation to generate a library of ethers and esters.

  • Reactions at the C5-Position: Electrophilic substitution and condensation reactions, leveraging the active methylene character of the keto tautomer.

  • Synthesis of Fused Systems: Cyclization reactions to construct polycyclic heteroaromatic scaffolds.

The following sections will provide detailed protocols and mechanistic insights for each of these key transformations.

Application Protocol 1: O-Alkylation - Synthesis of 2-Phenyl-4-alkoxythiazoles

The conversion of the 4-hydroxyl group to an ether linkage is a fundamental strategy to modulate the lipophilicity and steric profile of the molecule. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, followed by nucleophilic attack on an alkyl halide.

Rationale for Experimental Choices:

  • Base: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the acidic 4-hydroxyl group without promoting unwanted side reactions. For less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be employed.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal as it can dissolve the thiazole substrate and the inorganic base, and it effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting alkoxide.

  • Alkylating Agent: A range of alkyl halides (iodides, bromides, and chlorides) can be used. Alkyl iodides are the most reactive, followed by bromides and then chlorides.

o_alkylation_workflow start This compound + Alkyl Halide solvent Dissolve in Polar Aprotic Solvent (e.g., DMF) start->solvent base Add Base (e.g., K₂CO₃) heat Heat (e.g., 60-80 °C) base->heat solvent->base workup Aqueous Work-up and Extraction heat->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Phenyl-4-alkoxythiazole purification->product

Caption: Workflow for the O-alkylation of this compound.

Detailed Step-by-Step Protocol (Representative):
  • Reaction Setup: To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 equiv.).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-4-alkoxythiazole.

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60292
2Ethyl BromideK₂CO₃DMF70488
3Benzyl BromideK₂CO₃CH₃CN80395
4n-Butyl IodideNaHTHFrt675

Note: The data in this table is representative and based on typical yields for O-alkylation of similar phenolic compounds.

Application Protocol 2: O-Acylation - Synthesis of 2-Phenyl-1,3-thiazol-4-yl Esters

Esterification of the 4-hydroxyl group is another important transformation, often leading to compounds with modified biological activities or providing a protecting group strategy. The reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base.

Rationale for Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are often preferred for efficient acylation.

  • Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is commonly used to neutralize the HCl generated during the reaction with acyl chlorides. This prevents side reactions and drives the equilibrium towards the product. For less reactive substrates, a stronger base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable for this reaction as it is inert to the reaction conditions and readily dissolves the reactants.

o_acylation_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product thiazol This compound alkoxide Thiazol-4-olate thiazol->alkoxide Deprotonation by Base acyl_chloride Acyl Chloride (R-COCl) ester 2-Phenyl-1,3-thiazol-4-yl Ester acyl_chloride->ester base Base (e.g., Et₃N) salt Et₃N·HCl base->salt alkoxide->ester Nucleophilic Attack on Acyl Chloride

Caption: Simplified mechanism of O-acylation.

Detailed Step-by-Step Protocol (Representative):
  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (10 mL). Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the pure ester.

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl ChlorideEt₃NDCM0 to rt294
2Benzoyl ChloridePyridineTHF0 to rt391
3Acetic AnhydrideEt₃N, DMAP (cat.)DCMrt485

Note: The data in this table is representative and based on typical yields for O-acylation of similar phenolic compounds. The use of a catalytic amount of DMAP can significantly accelerate the reaction with acid anhydrides.[5]

Application Protocol 3: C5-Position Reactivity - Knoevenagel Condensation

The active methylene group at the C5 position of the thiazol-4(5H)-one tautomer is a key site for C-C bond formation. The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound, is a powerful tool for introducing substituents at this position.[6]

Rationale for Experimental Choices:

  • Catalyst: The Knoevenagel condensation is typically base-catalyzed. A weak organic base like piperidine or pyridine is often sufficient to generate the enolate intermediate. The choice of base can influence the reaction rate and selectivity.

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used as reaction partners. Aromatic aldehydes are particularly good substrates.

  • Solvent and Dehydration: The reaction is often carried out in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) to drive the equilibrium towards the product.

Detailed Step-by-Step Protocol (Representative):
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol), the desired aldehyde (1.1 mmol, 1.1 equiv.), and a catalytic amount of piperidine (0.1 mmol, 0.1 equiv.) in toluene (20 mL).

  • Reaction Conditions: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, wash the toluene solution with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 5-arylidene-2-phenylthiazol-4(5H)-one.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineToluene685
24-ChlorobenzaldehydePyridineBenzene882
34-MethoxybenzaldehydePiperidineToluene589

Note: The data in this table is representative and based on typical yields for Knoevenagel condensations with similar active methylene compounds.

Application Protocol 4: Synthesis of Fused Heterocycles - Thiazolo[3,2-a]pyridines

The nucleophilic character of the ring nitrogen and the enolate form of this compound can be exploited to construct fused heterocyclic systems. One such example is the synthesis of thiazolo[3,2-a]pyridines, which are of interest in medicinal chemistry. This can be achieved through a reaction with a suitable 1,3-dielectrophile.

Rationale for Experimental Choices:

  • Dielectrophile: Malonaldehyde bis(dimethyl acetal) or a similar 1,3-dicarbonyl equivalent can serve as the three-carbon unit required for the formation of the pyridine ring.

  • Acid Catalyst: The reaction is typically acid-catalyzed to facilitate the hydrolysis of the acetal and promote the cyclization and dehydration steps.

  • Solvent: A high-boiling point solvent like acetic acid can serve as both the solvent and the acid catalyst.

Detailed Step-by-Step Protocol (Representative):
  • Reaction Setup: To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add malonaldehyde bis(dimethyl acetal) (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and concentrated ammonium hydroxide to neutralize the acetic acid.

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired thiazolo[3,2-a]pyridine derivative.

Conclusion: A Building Block of Strategic Importance

This compound is a highly valuable and versatile building block in organic synthesis. Its unique tautomeric nature provides multiple avenues for functionalization, enabling the synthesis of a wide range of derivatives. The protocols outlined in this application note for O-alkylation, O-acylation, Knoevenagel condensation, and the synthesis of fused heterocycles demonstrate the breadth of its synthetic utility. By understanding the underlying principles of its reactivity, researchers can harness the full potential of this scaffold to create novel molecules for applications in drug discovery, materials science, and beyond. The strategic application of this compound will undoubtedly continue to contribute to the advancement of chemical synthesis.

References

Application Notes & Protocols: Methods for Assessing the Antioxidant Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Antioxidant Assessment in Thiazole Derivatives

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and diabetes.[1][2] Antioxidants are crucial defense molecules that can mitigate oxidative damage by neutralizing these harmful ROS.[2][3]

Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen, form the structural core of numerous bioactive molecules and pharmaceuticals.[4][5] A growing body of evidence highlights that many thiazole derivatives possess significant antioxidant properties, making them promising candidates for drug development.[2][6][7] Their antioxidant action often stems from their ability to donate hydrogen atoms or electrons, thereby scavenging free radicals and interrupting oxidative chain reactions.[8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and detailed, field-proven protocols for accurately assessing the antioxidant activity of novel thiazole derivatives. We will delve into the mechanistic underpinnings of the most common in vitro assays, explain the causality behind experimental choices, and provide self-validating protocols to ensure data integrity and reproducibility.

Strategic Assay Selection: A Multi-Mechanistic Approach

No single assay can fully capture the complex profile of an antioxidant. Therefore, a multi-assay approach is highly recommended to evaluate different facets of antioxidant activity.[9][10] The primary mechanisms of action for most antioxidants fall into two categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[10]

  • Single Electron Transfer (SET) Based Assays: These assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant. The degree of color change in the oxidant is correlated with the compound's antioxidant capacity.[10] Common SET assays include DPPH, ABTS, and FRAP.

  • Hydrogen Atom Transfer (HAT) Based Assays: These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is the most prominent example of a HAT-based method.[11]

The choice of assay should be guided by the specific properties of the thiazole derivatives being tested and the research objectives.[12] For a comprehensive screening, employing at least one SET and one HAT-based assay is advisable.

G cluster_mechanisms Antioxidant Mechanisms cluster_assays In Vitro Assays HAT Hydrogen Atom Transfer (HAT) ORAC ORAC HAT->ORAC e.g. SET Single Electron Transfer (SET) DPPH DPPH SET->DPPH e.g. ABTS ABTS SET->ABTS e.g. FRAP FRAP SET->FRAP e.g. Thiazole Thiazole Derivative (Antioxidant) Radical Free Radical (e.g., ROO•, DPPH•) Thiazole->Radical Interaction

Caption: Primary antioxidant mechanisms and their corresponding assays.

Comparative Overview of Key Antioxidant Assays

The following table provides a comparative summary of the most widely used assays for evaluating antioxidant activity. This allows for an informed decision on which methods are best suited for screening thiazole derivatives.

FeatureDPPH AssayABTS AssayFRAP AssayORAC Assay
Principle SET/HAT[9]SET/HAT[9]SET[9]HAT[11]
Radical/Oxidant 2,2-diphenyl-1-picrylhydrazyl (DPPH•)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)Fe³⁺-TPTZ complexPeroxyl radical (ROO•) from AAPH[13]
Wavelength ~517 nm[1][12]~734 nm[12]~593 nm[9][14]EX: 480-485 nm, EM: 520-528 nm[15][16]
Advantages Simple, rapid, stable radical, does not require fresh preparation.[17]Applicable to both hydrophilic and lipophilic compounds, less interference from colored compounds.[10][12]Simple, rapid, reproducible, does not require specialized equipment.[14]Biologically relevant radical, measures inhibition time and percentage, high-throughput adaptable.[15]
Limitations Interference from compounds absorbing at ~517 nm; less reactive with certain sterically hindered antioxidants.[12][18]Radical must be generated fresh before use.[9]Measures only reducing power, not radical scavenging; acidic pH is not physiological.[14]Requires a fluorescence plate reader; sensitive to temperature fluctuations.
Standard Trolox, Ascorbic Acid[1][5]Trolox[9]FeSO₄, TroloxTrolox[15]
Endpoint Decrease in absorbanceDecrease in absorbanceIncrease in absorbanceArea Under Curve (AUC) of fluorescence decay[19]

General Workflow for Antioxidant Screening

A systematic approach is crucial for obtaining reliable and comparable results. The general workflow involves careful preparation of the test compounds, execution of the selected assays using appropriate standards and controls, and meticulous data analysis.

Caption: Standard workflow for screening the antioxidant activity of thiazole derivatives.

Experimental Protocols

A. Sample & Standard Preparation

  • Causality: The choice of solvent is critical. Thiazole derivatives must be fully dissolved to react in the assay medium. Methanol is commonly used for DPPH and ABTS assays.[1] If solubility is an issue, DMSO can be used, but its final concentration in the well should be kept low (<1%) to avoid interfering with the reaction.

  • Thiazole Derivative Stock Solution: Prepare a 1 mg/mL or 10 mM stock solution of each test compound in an appropriate solvent (e.g., methanol, ethanol, or DMSO).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 0.1 to 100 µg/mL or µM).[5] This is essential for determining the IC₅₀ value.

  • Standard Stock Solution (Trolox): Prepare a 1 mM stock solution of Trolox in methanol. Trolox, a water-soluble analog of vitamin E, serves as a positive control and allows for the expression of antioxidant activity in terms of Trolox Equivalents (TEAC).[9]

B. Protocol 1: DPPH Radical Scavenging Assay

  • Principle: The stable DPPH radical has a deep violet color with maximum absorbance at ~517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[12] The decrease in absorbance is proportional to the radical scavenging activity.[1]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (analytical grade)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 517 nm

    • Test thiazole derivatives and Trolox standard

  • Step-by-Step Methodology:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark, as DPPH is light-sensitive.[1]

    • Assay Setup: In a 96-well plate, add:

      • Test Wells: 100 µL of various concentrations of the thiazole derivative solution + 100 µL of DPPH solution.

      • Standard Wells: 100 µL of various concentrations of Trolox solution + 100 µL of DPPH solution.

      • Control (A_control): 100 µL of methanol + 100 µL of DPPH solution.

      • Blank (A_blank): 100 µL of methanol + 100 µL of methanol (to zero the plate reader). Some protocols also use a sample blank (100 µL of test compound + 100 µL of methanol) to correct for any intrinsic color of the compound.

    • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1]

      • Expert Insight: The 30-minute incubation allows the reaction to reach a steady state. Some phenolic compounds may react slowly, so a consistent incubation time is critical for comparability.

    • Measurement: Measure the absorbance of all wells at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of the thiazole derivative.

    • Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the plot using linear regression analysis.[9] A lower IC₅₀ value indicates higher antioxidant activity.[1]

C. Protocol 2: ABTS Radical Cation Decolorization Assay

  • Principle: ABTS reacts with potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+).[12] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. This decolorization is measured as a decrease in absorbance at 734 nm.[9]

  • Causality: The longer wavelength (734 nm) used in the ABTS assay reduces the likelihood of interference from colored compounds, which can be a problem in the DPPH assay.[12] This method is also suitable for both hydrophilic and lipophilic compounds.[10]

  • Reagents and Equipment:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate (K₂S₂O₈)

    • Methanol or Phosphate-Buffered Saline (PBS)

    • 96-well microplate and reader (734 nm)

  • Step-by-Step Methodology:

    • ABTS•+ Stock Solution Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[9]

      • Mix the two solutions in a 1:1 (v/v) ratio.

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][20] This allows for the complete generation of the radical cation.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[9] This standardization is crucial for reproducibility.

    • Assay Setup: In a 96-well plate, add:

      • Test/Standard Wells: 20 µL of the thiazole derivative or Trolox standard solution + 180 µL of the ABTS•+ working solution.

      • Control (A_control): 20 µL of methanol/PBS + 180 µL of the ABTS•+ working solution.

    • Incubation: Mix and incubate at room temperature for 6-10 minutes.[9][12]

    • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

    • Alternatively, calculate the Trolox Equivalent Antioxidant Capacity (TEAC) . Plot a calibration curve of % inhibition versus Trolox concentration. The TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

D. Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ).[14] This reduction results in the formation of an intense blue color, and the increase in absorbance at 593 nm is proportional to the antioxidant power of the sample.[14] This is a purely electron transfer-based mechanism.[9]

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

    • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

    • 96-well microplate and reader (593 nm), incubator or water bath at 37°C

  • Step-by-Step Methodology:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the Reagent: Incubate the freshly prepared FRAP reagent at 37°C for 15 minutes.

    • Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in distilled water.

    • Assay Setup: In a 96-well plate, add:

      • Test/Standard Wells: 20 µL of the thiazole derivative or FeSO₄ standard + 180 µL of the warmed FRAP reagent.

      • Blank: 20 µL of solvent + 180 µL of FRAP reagent.

    • Incubation: Incubate the plate at 37°C for 4-30 minutes.[9]

      • Expert Insight: The incubation time can be optimized. A 4-minute incubation is common, but some compounds may require longer to react fully. Consistency is key.

    • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.

    • Use the standard curve to determine the Fe(II) equivalents in the sample wells. The results are typically expressed as µmol Fe(II) equivalents per gram or µmol of the thiazole derivative.[9]

E. Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay

  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][13] The antioxidant's presence preserves the fluorescence signal over time. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[15][19]

  • Reagents and Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Trolox standard

    • 75 mM Phosphate buffer (pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorescence microplate reader with temperature control (37°C) and excitation/emission filters at ~485 nm and ~520 nm, respectively.[19]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare all solutions (fluorescein, AAPH, Trolox, and thiazole derivatives) in 75 mM phosphate buffer (pH 7.4). AAPH solution should be made fresh daily.[16]

    • Assay Setup: In a 96-well black plate, add in the following order:

      • 150 µL of fluorescein solution.

      • 25 µL of the thiazole derivative, Trolox standard, or buffer (for the blank).

    • Pre-incubation: Mix and pre-incubate the plate at 37°C for 30 minutes directly in the plate reader.[11]

    • Initiate Reaction: Add 25 µL of the AAPH solution to all wells using a multichannel pipette to ensure the reaction starts simultaneously.[11][16]

    • Measurement: Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes, until the fluorescence in the blank well has decayed to <10% of the initial value.[11] The reader must maintain a constant temperature of 37°C.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample (Net AUC = AUC_sample - AUC_blank).

    • Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the thiazole derivative is calculated from the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or µmol of the compound.

Conclusion and Best Practices

The assessment of antioxidant activity is a critical step in the preclinical evaluation of thiazole derivatives as potential therapeutic agents. The DPPH and ABTS assays are excellent for initial high-throughput screening due to their simplicity and speed.[21] The FRAP assay provides a direct measure of reducing power, while the ORAC assay offers greater biological relevance by using a peroxyl radical.[15][22]

For trustworthy and publishable results, it is imperative to:

  • Use multiple assays to obtain a comprehensive antioxidant profile.

  • Always include a standard antioxidant , like Trolox, for comparison and validation.

  • Ensure complete solubility of the test compounds in the assay medium.

  • Precisely control experimental parameters such as incubation time and temperature.

  • Report results clearly , specifying the assay used and expressing activity in standardized units like IC₅₀ or TEAC.

By adhering to these principles and protocols, researchers can confidently and accurately characterize the antioxidant potential of novel thiazole derivatives, paving the way for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazol-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure your experimental success.

Overview of the Core Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for synthesizing the this compound core is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For the specific synthesis of this compound, the key reactants are thiobenzamide and an ester of a haloacetic acid, typically ethyl chloroacetate.[4][5] The reaction proceeds through a nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon of the α-haloester, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][6]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yield is a common frustration that can often be traced back to several key experimental variables. The primary causes include suboptimal reaction conditions, reagent quality, and inefficient workup procedures.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: The molar ratio of thiobenzamide to ethyl chloroacetate is critical. An excess of one reagent may not necessarily drive the reaction to completion and can complicate purification.

    • Protocol: Begin with a 1:1 or a slight excess (1.05 to 1.1 equivalents) of ethyl chloroacetate.[5] Carefully measure your reagents by mass and calculate the molar quantities precisely.

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature. Insufficient heat can lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.

    • Protocol: The reaction is typically performed by refluxing in a suitable solvent like ethanol.[5] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Monitor the internal reaction temperature if possible.

  • Poor Reagent Quality: Thiobenzamide can degrade over time, and ethyl chloroacetate can hydrolyze if exposed to moisture.

    • Protocol: Use freshly opened or purified reagents. Thiobenzamide can be recrystallized from ethanol or a similar solvent. Ensure ethyl chloroacetate is stored in a tightly sealed container with a desiccant.[4]

  • Presence of Water: Water can hydrolyze the ethyl chloroacetate, reducing its availability for the primary reaction.

    • Protocol: Use anhydrous solvents. Dry your glassware thoroughly in an oven before use.

Causality: The Hantzsch synthesis is a condensation reaction that forms a stable aromatic ring, which is the thermodynamic driving force.[6] By ensuring pure reagents are present in the correct ratio and providing sufficient thermal energy without promoting degradation, you maximize the probability of the desired reaction pathway over competing side reactions.

Q2: I'm observing significant amounts of unreacted thiobenzamide in my crude product. How can I drive the reaction to completion?

A2: The persistence of starting materials, particularly the thioamide, often points to issues with reaction kinetics or the presence of inhibiting factors.

Potential Causes & Solutions:

  • Insufficient Reaction Time: Condensation reactions can sometimes require extended periods to reach completion.

    • Protocol: Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[1] The reaction is complete when the spot corresponding to thiobenzamide has disappeared or is minimized.

  • Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients, preventing the reagents from interacting effectively.

    • Protocol: Use a magnetic stir bar of adequate size and a stir plate that provides vigorous, consistent agitation throughout the reaction.

  • Formation of a Stable Intermediate Salt: The initial product formed is often a hydrohalide salt of the thiazole derivative, which may be more soluble than the final neutral product.[6]

    • Protocol: After the initial reflux, the reaction mixture is often cooled and then treated with a weak base, such as sodium carbonate or sodium acetate solution, to neutralize the salt and precipitate the final product.[1][5]

Troubleshooting Workflow:

G start Low Yield or Incomplete Reaction check_tlc Analyze crude product by TLC. Are starting materials present? start->check_tlc yes_sm Yes check_tlc->yes_sm   no_sm No check_tlc->no_sm   extend_time Increase reflux time. Monitor reaction progress every 2-4 hours. yes_sm->extend_time purify Proceed to Purification (Recrystallization or Chromatography) no_sm->purify check_reagents Verify reagent quality and stoichiometry. Use fresh/purified reagents. extend_time->check_reagents optimize_temp Ensure consistent and optimal reflux temperature. check_reagents->optimize_temp improve_mixing Use vigorous stirring. optimize_temp->improve_mixing base_workup Isolate product via neutralization with a weak base (e.g., Na2CO3) after reflux. improve_mixing->base_workup base_workup->purify

Caption: Troubleshooting workflow for low yield.

Q3: My final product is an impure oil or solid that is difficult to purify. What are the likely side products and how can I remove them?

A3: Impurities often arise from side reactions or incomplete reactions. The purification strategy depends on the nature of both the product and the contaminants.

Potential Side Products:

  • Hydrolysis Products: Chloroacetic acid and ethanol from the hydrolysis of ethyl chloroacetate.

  • Self-condensation Products: Side reactions involving the starting materials under the reaction conditions.

  • Over-alkylation or Ring-Opening Products: Though less common under controlled conditions, these can occur with excessive heat or reactive impurities.

Purification Protocols:

  • Aqueous Wash: Before final isolation, washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated sodium bicarbonate solution can help remove acidic impurities like chloroacetic acid. Follow this with a brine wash to remove residual water.[7]

  • Recrystallization: This is the most effective method for purifying solid products. The choice of solvent is crucial.

    • Experimental Protocol:

      • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[7]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the next step.

    • Experimental Protocol:

      • Use silica gel as the stationary phase.

      • Determine an appropriate mobile phase using TLC (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to achieve good separation between the product and impurities.[1][7]

      • Dissolve the crude product in a minimal amount of solvent, load it onto the column, and elute with the chosen solvent system, collecting fractions and monitoring them by TLC.[7]

Data Summary: Purification Techniques

TechniqueBest ForKey Considerations
Aqueous Wash Removing acidic/basic impuritiesProduct must be soluble in an immiscible organic solvent.
Recrystallization Purifying solid productsRequires finding a suitable solvent where the product has high solubility when hot and low solubility when cold.
Column Chromatography Purifying oils or separating complex mixturesCan be time-consuming and requires larger volumes of solvent. The thiazole ring can be sensitive to highly acidic silica gel.[7]

Frequently Asked Questions (FAQs)

What is the optimal solvent for this reaction? Ethanol is the most commonly cited and effective solvent for the Hantzsch synthesis of thiazoles, as it readily dissolves the reactants and facilitates reaction at its reflux temperature.[5]

Is a base required during the reaction? While the Hantzsch synthesis can proceed without a base, its inclusion is often for the workup stage. A weak base like sodium carbonate or sodium acetate is added after the initial condensation to neutralize the hydrohalide salt of the thiazole, which facilitates the precipitation and isolation of the neutral product.[1][5][6]

How does temperature influence the reaction? Temperature is a critical parameter. The reaction is typically conducted at reflux to provide sufficient activation energy for the condensation and cyclization steps. Temperatures that are too low will result in a very slow or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.

What are the key safety precautions for this synthesis? Ethyl chloroacetate is a lachrymator and is toxic.[4] Thiobenzamide is also harmful. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Mechanism and Key Intermediates

The synthesis proceeds via a well-established mechanism. Understanding these steps can help in diagnosing issues related to intermediate stability or reactivity.

Hantzsch_Mechanism thiobenzamide Thiobenzamide intermediate1 S-Alkylated Intermediate thiobenzamide->intermediate1 SN2 Attack chloroacetate Ethyl Chloroacetate chloroacetate->intermediate1 intermediate2 Hemithioaminal intermediate1->intermediate2 Intramolecular Cyclization intermediate3 Thiazoline Intermediate intermediate2->intermediate3 Dehydration (-H2O) product This compound intermediate3->product Tautomerization

References

Technical Support Center: Overcoming Solubility Issues of 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenylthiazole derivatives in biological assays. The inherent hydrophobicity of many promising chemical entities, including this class of compounds, often presents a significant hurdle to obtaining reliable and reproducible data.[1][2] This resource provides practical, in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-phenylthiazole derivatives consistently showing poor aqueous solubility?

A1: The limited aqueous solubility of 2-phenylthiazole derivatives is a direct consequence of their chemical structure. These compounds are characterized by a significant non-polar surface area, making it energetically unfavorable for them to interact with polar water molecules. This is a common challenge in drug discovery, with a substantial percentage of new chemical entities exhibiting low water solubility, which can impede their assessment in biological assays.[2][3]

Q2: What are the immediate consequences of poor compound solubility in my assays?

A2: Ignoring solubility issues can lead to a cascade of erroneous results. These include:

  • Underestimated Potency: If the compound precipitates out of the assay medium, the actual concentration exposed to the biological target is lower than the nominal concentration, leading to an underestimation of its true activity.[1][4]

  • Reduced Hit Rates in Screening: In high-throughput screening (HTS), insoluble compounds are less likely to show activity, resulting in lower hit rates and potentially causing promising scaffolds to be overlooked.[1][4]

  • Data Variability and Poor Reproducibility: Compound precipitation can be inconsistent across different wells or experiments, leading to high variability in your data and making it difficult to reproduce results.[1][4]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility is the limiting factor rather than target engagement, the SAR data will be skewed and misleading.[4][5]

  • Assay Interference: Precipitated particles can interfere with assay readouts, for example, by scattering light in absorbance-based assays or causing false positives in other detection methods.[6]

Q3: What's the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A3:

  • Kinetic solubility is determined by dissolving a compound, typically from a concentrated DMSO stock, into an aqueous buffer and identifying the concentration at which it begins to precipitate.[5][7] This method is rapid and well-suited for HTS but can overestimate true solubility because it can generate supersaturated solutions that may precipitate over time.[5][7]

  • Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (often 24-48 hours) with the solid compound.[7]

For most in vitro biological assays, kinetic solubility is the more practical and relevant measure . This is because the experimental timeframe is usually short, and the goal is to maintain the compound in a dissolved state for the duration of the assay.

Troubleshooting Guides: A Step-by-Step Approach

Issue 1: My 2-phenylthiazole derivative precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This is a classic sign that the aqueous solubility of your compound has been exceeded. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to fall out of solution.[8]

G A Compound Precipitates Upon Dilution B Is the final DMSO concentration <0.5%? A->B C Yes B->C D No B->D F Visually inspect for precipitate (Tyndall effect). C->F E Reduce DMSO concentration. Prepare higher concentration DMSO stock if possible. D->E G Precipitate still present? F->G H Yes G->H I No G->I K Implement a solubilization strategy (Co-solvents, pH, Surfactants, Cyclodextrins). H->K J Proceed with assay. Monitor for precipitation over time. I->J

Caption: Decision workflow for addressing compound precipitation upon dilution.

Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce its polarity and can increase the solubility of hydrophobic compounds.[9][10][11]

Recommended Co-solvents and Their Considerations:

Co-SolventRecommended Stock ConcentrationMaximum Final Assay Concentration (v/v)Key Considerations
DMSO 10-50 mM< 0.5%Generally well-tolerated, but can induce cellular stress or differentiation at higher concentrations.[2][12]
Ethanol 10-50 mM< 0.5%Can affect cell membrane proteins and metabolism at higher concentrations.[2][13]
DMF 20 mg/mL (as per supplier example)< 0.1%Use with caution and always check for cellular toxicity.

Experimental Protocol: Preparing and Diluting a Stock Solution

  • Preparation:

    • Accurately weigh the desired amount of your 2-phenylthiazole derivative.[14][15]

    • Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 20 mM).[16][17]

    • Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C water bath) can be applied if necessary, but be mindful of compound stability.[2]

  • Dilution:

    • Perform serial dilutions of your stock solution in the assay buffer to achieve the final desired concentrations.

    • Crucial Step: When diluting, add the stock solution to the assay buffer and mix immediately and vigorously to minimize localized high concentrations that can promote precipitation.[4]

  • Verification:

    • Visually inspect the final solutions. A clear, transparent solution indicates successful dissolution.[7]

    • For a more sensitive check, use the Tyndall Effect : shine a laser pointer through the solution. A visible beam indicates the presence of suspended particles, meaning the compound is not fully dissolved.[7]

Issue 2: The compound appears to be soluble initially but gives irreproducible results or shows decreased activity over time.

This may indicate that your compound is in a supersaturated state and is slowly precipitating during the course of the assay.

If optimizing co-solvents is insufficient, more advanced formulation strategies may be necessary.

1. pH Modification (for Ionizable Compounds)

If your 2-phenylthiazole derivative has an ionizable group (e.g., a basic amine), altering the pH of the assay buffer can significantly enhance its solubility.[7][11]

  • For a basic compound , lowering the pH will lead to protonation, creating a charged species that is more soluble in aqueous media.

  • For an acidic compound , increasing the pH will result in deprotonation and improved solubility.

2. Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[18][19][20]

Commonly Used Surfactants in Biological Assays:

SurfactantTypeTypical Concentration RangeConsiderations
Tween® 20/80 Non-ionic0.01% - 0.1% (v/v)Generally biocompatible at low concentrations, but can be cytotoxic at higher levels.[21]
Pluronic® F-68 Non-ionic0.02% - 0.1% (w/v)Often used in cell culture for its low toxicity.
Cremophor® EL Non-ionic< 0.1% (v/v)Can have biological effects and should be used with appropriate vehicle controls.

Experimental Protocol: Using a Surfactant

  • Prepare your assay buffer containing the desired final concentration of the surfactant.

  • Prepare a high-concentration stock of your compound in a suitable co-solvent (e.g., DMSO).

  • Add the compound stock to the surfactant-containing buffer and mix thoroughly.

  • Always include a "vehicle + surfactant" control in your experiments to account for any effects of the surfactant itself on the assay.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[22][23][24][25]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; widely used.[25]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can be advantageous for certain compounds.[25]

Experimental Protocol: Solubilization with Cyclodextrins

  • Preparation of Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to the desired concentration (e.g., 1-10 mM).

  • Complexation: Add your 2-phenylthiazole derivative (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Equilibration: Allow the mixture to stir or shake for at least one hour at room temperature to facilitate the formation of the inclusion complex.[7]

  • Clarification: The final solution should be clear. If any undissolved material is present, it can be removed by filtration through a 0.22 µm filter.

  • Quantification: It is highly recommended to confirm the final concentration of your solubilized compound using an analytical method like HPLC.[7]

Caption: A workflow for selecting the appropriate solubilization strategy.

References

Side reactions in the Hantzsch thiazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues, understand the mechanistic basis of side reactions, and optimize reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in the Hantzsch synthesis, a classic method involving the condensation of an α-haloketone and a thioamide, can often be traced back to a few key areas.[1][2]

  • Purity and Stability of Starting Materials: The α-haloketone is a critical reagent. It can be unstable and prone to self-condensation or hydrolysis.[3] Ensure it is pure and, if necessary, freshly prepared or purified before use. The thioamide should also be of high purity.

  • Reaction Conditions: Inadequate temperature control can be detrimental. While heat is often required, excessive temperatures can promote decomposition and side reactions.[3] The choice of solvent is also crucial; it must be appropriate for the solubility of both reactants and facilitate the reaction without participating in side reactions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

Q2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?

Byproduct formation is the most common challenge in the Hantzsch synthesis. Understanding their origin is key to suppression.[3]

  • Self-Condensation of α-Haloketone: Under basic conditions, α-haloketones can undergo self-condensation. This can be minimized by controlling the stoichiometry, often by using a slight excess of the thioamide to ensure the α-haloketone is consumed quickly by the desired reaction pathway.[3]

  • Hydrolysis of α-Haloketone: The presence of water can hydrolyze the α-haloketone to an α-hydroxyketone, which will not participate in the thiazole synthesis.[3] To prevent this, use anhydrous (dry) solvents and reagents.

  • Over-Alkylation: The nitrogen atom of the newly formed thiazole ring is nucleophilic and can sometimes be alkylated by a second molecule of the α-haloketone.[3] This is more common if a large excess of the α-haloketone is used. Careful control of stoichiometry is the best preventative measure.

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

Hantzsch_Side_Reactions cluster_reactants Starting Materials cluster_main Desired Hantzsch Pathway cluster_side Side Reactions A α-Haloketone C Intermediate A->C Reacts with Thioamide E Self-Condensation Product A->E Self-Condensation (Basic conditions) F Hydrolysis Product (α-Hydroxyketone) A->F Hydrolysis (Water present) B Thioamide B->C D Thiazole Product C->D Cyclization & Dehydration G Over-Alkylation Product D->G Reacts with excess α-Haloketone

Caption: Desired Hantzsch pathway vs. common side reactions.

Q3: I'm using an N-substituted thiourea and getting a mixture of isomers. How can I control the regioselectivity?

When using N-monosubstituted thioureas, condensation with an α-haloketone can lead to two different regioisomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is highly dependent on the reaction's pH.[4][5]

  • Neutral/Slightly Basic Conditions: In neutral solvents (like ethanol or methanol), the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[4][5] This is the thermodynamically favored product.

  • Acidic Conditions: Performing the reaction under strongly acidic conditions (e.g., in 10M-HCl-EtOH) can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4][5][6]

Troubleshooting Workflow for Regioselectivity:

Regioselectivity_Workflow Start Start: Reaction with N-monosubstituted thiourea CheckProduct Analyze product mixture. Is it the desired regioisomer? Start->CheckProduct DesiredProduct Success: Isolate Product CheckProduct->DesiredProduct Yes WrongIsomer Incorrect Isomer or Mixture CheckProduct->WrongIsomer No CheckpH What were the reaction conditions? WrongIsomer->CheckpH Neutral Neutral/Basic Conditions (e.g., EtOH) CheckpH->Neutral Neutral/Basic Acidic Strongly Acidic Conditions (e.g., HCl in EtOH) CheckpH->Acidic Acidic AdjustToAcidic Action: Switch to acidic conditions (e.g., 10M HCl-EtOH) to favor 3-substituted imino isomer. Neutral->AdjustToAcidic If 3-substituted isomer is desired AdjustToNeutral Action: Switch to neutral solvent (e.g., reflux in EtOH/MeOH) to favor 2-substituted amino isomer. Acidic->AdjustToNeutral If 2-substituted isomer is desired AdjustToAcidic->Start Re-run Reaction AdjustToNeutral->Start Re-run Reaction

Caption: Troubleshooting workflow for regioselectivity control.

Q4: Purification of my crude thiazole product is difficult. What are the best strategies?

Purification can be challenging due to the polarity of the thiazole ring and potential byproducts.[3]

Purification MethodWhen to UseEluent/Solvent System ExampleKey Considerations
Recrystallization When the product is a solid and has moderate to high purity.Ethanol, Methanol, or Ethyl Acetate/Hexane mixtures.Often the most effective method for achieving high purity.[3]
Silica Gel Chromatography For non-crystalline products or when crystallization is ineffective.Gradient of Ethyl Acetate in Hexane is a common starting point.Necessary for separating products from closely related impurities.[3]
Acid-Base Extraction When the thiazole has a basic nitrogen and is mixed with neutral byproducts.1. Dissolve in an organic solvent (e.g., Dichloromethane).2. Wash with dilute acid (e.g., 1M HCl).3. Basify the aqueous layer and extract the product.An effective workup technique to remove non-basic impurities before final purification.[3]
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Minimizing Byproducts)

This protocol is adapted from standard procedures and optimized to minimize common side reactions.[2][7]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g) - Note: 1.5 equivalents to minimize ketone self-condensation.

  • Methanol (5 mL, anhydrous)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea. Add a magnetic stir bar and 5 mL of methanol.

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C plate temperature) for 30-45 minutes. Monitor reaction completion by TLC (e.g., 50% ethyl acetate/hexane).[7]

  • Cooling: Remove the reaction from the heat and allow it to cool to room temperature. The product may begin to crystallize as a hydrobromide salt.

  • Work-up and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution.[7][8] Swirl or stir to mix. This neutralizes the hydrobromide salt, causing the neutral thiazole product to precipitate.[8]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.[8]

  • Drying: Allow the solid to air dry on the funnel by drawing air through it for 15-20 minutes, then transfer to a tared watch glass to dry completely. The crude product is often of high purity.[7]

Protocol 2: Purification via Recrystallization

Procedure:

  • Transfer the crude, dry 2-amino-4-phenylthiazole to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol, just enough to fully dissolve the solid at the boiling point.

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Phenyl-1,3-thiazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-thiazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

General Reaction Scheme: The Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing this compound is a variation of the classic Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halo carbonyl compound with a thioamide. For our target molecule, the key reactants are thiobenzamide and an α-haloacetic acid ester , such as ethyl chloroacetate or ethyl bromoacetate.

The reaction proceeds via an initial S-alkylation of the thioamide to form an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration (or tautomerization in this case) to yield the aromatic thiazole ring.[1][3] The driving force for this reaction is the formation of the stable, aromatic thiazole heterocycle.[3]

Reaction Visualization

Hantzsch_Synthesis reagents Thiobenzamide + Ethyl Chloroacetate intermediate S-Alkylation Intermediate (Thioimidate ester) reagents->intermediate S-Alkylation (SN2) cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack (N attacks C=O) product This compound cyclization->product Dehydration / Tautomerization

Caption: General workflow of the Hantzsch synthesis for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction shows very low or no product formation. What are the likely causes?

Answer: A low or non-existent yield is the most common issue and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.

  • Reagent Integrity:

    • Thiobenzamide: Ensure it is pure and dry. Impurities can inhibit the initial S-alkylation step.

    • Ethyl Chloroacetate/Bromoacetate: This reagent is susceptible to hydrolysis, especially if stored improperly. Use a freshly opened bottle or distill the reagent before use. The presence of chloroacetic acid can neutralize the base and halt the reaction.

  • Reaction Conditions:

    • Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction often requires gentle heating (40-60 °C) to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization.[3] Insufficient heat can lead to a stalled reaction.

    • Solvent: Ethanol or methanol are common solvents.[1][3] Ensure you are using an appropriate grade (e.g., absolute ethanol) as water content can promote hydrolysis of the haloester.

  • Role of the Base:

    • A base is often employed to facilitate the reaction, though some protocols proceed without one initially.[4] If using a base, its strength is critical. A weak base like sodium bicarbonate may be insufficient. A moderately strong base like sodium carbonate or triethylamine is often more effective.[4] The base assists in the final deprotonation step leading to the stable aromatic product.

Question 2: My TLC plate shows multiple spots, indicating significant impurity formation. How can I identify and mitigate these side products?

Answer: Impurity formation usually arises from self-condensation or alternative reaction pathways.

  • Common Side Products:

    • Unreacted Starting Materials: The most obvious impurities. If significant starting material remains, it points to the issues mentioned in Question 1 (low temperature, poor reagent quality).

    • Bis(thioamide) sulfide: Thiobenzamide can react with itself under certain conditions, though this is less common.

    • Hydrolysis Products: If water is present in the solvent, ethyl chloroacetate can hydrolyze to chloroacetic acid and ethanol.

  • Troubleshooting Workflow for Impurities:

Impurity_Troubleshooting start Multiple Spots on TLC check_sm Do spots correspond to starting materials (SMs)? start->check_sm sm_present Yes: SMs Present check_sm->sm_present Yes sm_absent No: Unknown Byproducts check_sm->sm_absent No increase_params Increase reaction time/temp. Verify reagent quality. sm_present->increase_params check_conditions Review reaction conditions. - Exclude moisture. - Use inert atmosphere. sm_absent->check_conditions purify Optimize purification. (Recrystallization or Column) increase_params->purify check_conditions->purify

Caption: Decision workflow for troubleshooting reaction impurities.

  • Mitigation Strategies:

    • Control Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) can help ensure the more sensitive α-haloester is fully consumed.[3]

    • Purge with Inert Gas: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

    • Purification: The desired this compound product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) is typically effective for removing most impurities. If impurities are persistent, column chromatography may be necessary.

Question 3: The reaction works, but the final product isolation is difficult, resulting in a low isolated yield.

Answer: Isolation issues often stem from the product's solubility or the work-up procedure.

  • Product Precipitation: In many Hantzsch syntheses, the initial product formed is the hydrohalide salt (e.g., HBr or HCl salt), which can be quite soluble in polar solvents like methanol or ethanol.[3]

  • The Neutralization Step is Key: To precipitate the neutral thiazole product, the reaction mixture must be neutralized. This is typically done by pouring the cooled reaction mixture into a weak base solution, such as 5% sodium carbonate.[1][3] This deprotonates the thiazole, significantly reducing its solubility in the aqueous/alcoholic mixture and causing it to precipitate.[3]

  • Optimizing Precipitation:

    • Ensure the reaction mixture is cooled to room temperature or below before neutralization to maximize precipitation.

    • Adding the reaction mixture to the base solution (not the other way around) ensures a rapid and complete neutralization.

    • After neutralization, allowing the mixture to stand in an ice bath for 30-60 minutes can further improve the recovery of the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this synthesis?

A1: While several systems can work, a combination of ethanol as the solvent and sodium carbonate as the base provides a good balance of reactivity and ease of handling.[4] Ethanol is an effective solvent for the reactants, and sodium carbonate is strong enough to facilitate the reaction without causing significant side reactions. Studies have shown that conducting the reaction in water with sodium carbonate can also lead to excellent yields.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 50% ethyl acetate in hexanes.[1] Spot the reaction mixture alongside your starting materials (thiobenzamide and ethyl chloroacetate). The reaction is complete when the spot corresponding to the limiting reagent (typically the haloester) has disappeared and a new, more polar spot for the product is prominent.

Q3: What are the expected spectroscopic characteristics of this compound?

A3:

  • ¹H NMR: You should expect to see multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl group protons. A key signal will be the proton on the thiazole ring (C5-H), which typically appears as a singlet. The hydroxyl proton (4-OH) may be a broad singlet or may exchange with D₂O.

  • ¹³C NMR: Expect signals for the aromatic carbons of the phenyl group and the carbons of the thiazole ring. The C=O carbon of the ester starting material will be absent, replaced by signals corresponding to C2, C4, and C5 of the thiazole ring.

  • IR Spectroscopy: Look for characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C=N and C=C stretches within the thiazole ring (~1600-1450 cm⁻¹).

Optimized Experimental Protocol

This protocol incorporates best practices derived from literature and common troubleshooting solutions.

Materials:

  • Thiobenzamide (1.0 eq)

  • Ethyl chloroacetate (1.05 eq)

  • Anhydrous Ethanol

  • Sodium Carbonate

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of thiobenzamide).

  • Reagent Addition: Begin stirring the solution and add ethyl chloroacetate (1.05 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C). Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: In a separate beaker, prepare a 5% (w/v) aqueous solution of sodium carbonate.[1] Slowly pour the cooled reaction mixture into the sodium carbonate solution with vigorous stirring. A precipitate should form immediately.[3]

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to facilitate drying.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the yield and characterize the product using melting point and spectroscopy.

Data Summary: Reaction Parameter Optimization
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent EthanolAnhydrous EthanolMinimizes hydrolysis of the α-haloester, preventing side reactions and loss of reagent.
Base None / Weak Base5% aq. Na₂CO₃ (in work-up)Ensures complete precipitation of the neutral product from the soluble hydrohalide salt, maximizing isolated yield.[1][3]
Temperature Room Temperature60-70 °C (Gentle Reflux)Provides sufficient energy to ensure the reaction proceeds to completion in a reasonable timeframe without degrading products.[3]
Work-up Direct EvaporationPrecipitation via NeutralizationMore effective for isolating a pure, solid product and removing soluble impurities and salts.[1]

References

Technical Support Center: Navigating the Purification Challenges of 4-Hydroxythiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting for the common and often complex purification challenges associated with 4-hydroxythiazole compounds. Our goal is to equip you with the knowledge to diagnose problems, optimize your purification strategies, and ensure the integrity of your compounds.

Introduction: The Unique Chemistry of 4-Hydroxythiazoles

4-Hydroxythiazole and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and fluorescent properties.[1][2] However, their purification is frequently complicated by a combination of factors including poor solubility, inherent instability under certain conditions, and the potential for tautomerism. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Foundational Challenges - Solubility and Stability

FAQ 1: My 4-hydroxythiazole derivative is poorly soluble in common organic solvents. How can I improve its solubility for purification?

Poor solubility is a well-documented characteristic of many 4-hydroxythiazoles, primarily due to strong intermolecular hydrogen bonding.[1] This can hinder both chromatographic purification and crystallization.

Troubleshooting Steps:

  • Solvent Screening: Begin by systematically screening a range of solvents with varying polarities. While these compounds are polar, their solubility can be limited even in polar aprotic solvents like DMSO and DMF.[1]

  • Temperature: Gently heating the solvent can significantly improve solubility. However, be mindful of the compound's thermal stability.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution can dramatically alter its solubility. For acidic 4-hydroxythiazoles, addition of a base to form the more soluble salt may be beneficial for aqueous-based purification steps.

  • Derivative Formation: For compounds that are particularly intractable, temporary protection of the hydroxyl group (e.g., through alkylation) can disrupt the hydrogen bonding network and increase solubility in organic solvents.[1] This derivative can then be purified and the protecting group subsequently removed.

FAQ 2: I'm observing degradation of my 4-hydroxythiazole compound during workup or storage. What are the likely causes and how can I prevent it?

The stability of 4-hydroxythiazole derivatives can be compromised by several factors, including pH, exposure to oxidants, and light.[3]

Common Degradation Pathways and Solutions:

Degradation Pathway Cause Preventative Measures
Hydrolysis The thiazole ring can be susceptible to cleavage under strongly acidic or alkaline conditions.[3][4]Maintain a neutral or near-neutral pH during workup and purification. Use buffered aqueous solutions where possible.
Oxidation The sulfur atom in the thiazole ring is prone to oxidation, which can form sulfoxides or sulfones.[3]Use degassed solvents and store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to oxidizing agents.
Photodegradation Aromatic systems can be sensitive to UV or visible light, leading to the formation of complex mixtures of byproducts.[3]Protect your compound from light by using amber vials or wrapping containers in aluminum foil during all stages of handling and storage.

Section 2: Chromatographic Purification Strategies

FAQ 3: I am getting significant streaking and poor separation when trying to purify my 4-hydroxythiazole derivative by normal-phase column chromatography on silica gel. What's going on and how can I fix it?

This is a very common issue when dealing with polar, nitrogen-containing heterocyclic compounds on acidic silica gel.[5] The streaking is often caused by strong interactions between the basic nitrogen atoms in the thiazole ring and the acidic silanol groups on the silica surface.

Workflow for Optimizing Normal-Phase Chromatography:

G start Problem: Streaking on Silica Gel step1 Add a Basic Modifier to the Eluent start->step1 step2 Option A: Triethylamine (0.1-2%) step1->step2 Neutralizes acidic sites step3 Option B: Ammonium Hydroxide in Methanol step1->step3 For very basic compounds step4 Optimize Solvent System step2->step4 step3->step4 step5 Consider Alternative Stationary Phases step4->step5 If streaking persists end Improved Separation step4->end Successful step6 Option A: Alumina (basic or neutral) step5->step6 step7 Option B: Reverse-Phase Silica step5->step7 step6->end step7->end Tautomerism Enol 4-Hydroxythiazole (Enol form) Keto Thiazol-4(5H)-one (Keto form) Enol->Keto Tautomeric Equilibrium

References

Technical Support Center: Spectroscopic Analysis of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing thiazole-containing compounds. Here, we address common challenges and provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during the spectroscopic analysis of thiazoles in a question-and-answer format.

1H & 13C NMR Spectroscopy

Question 1: Why are the proton signals of my thiazole ring overlapping and difficult to interpret?

Answer: Thiazoles are aromatic heterocycles with significant pi-electron delocalization, which results in proton chemical shifts typically appearing in the aromatic region between 7.27 and 8.77 ppm.[1] This can lead to signal overlap, especially in substituted thiazoles where multiple aromatic protons are present.

Troubleshooting Steps:

  • Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 300 MHz to 600 MHz) will improve signal dispersion and resolution.

  • Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances.[2] Spectra recorded in benzene-d6 often show different patterns compared to those in chloroform-d3 due to aromatic solvent-induced shifts (ASIS).[2]

  • 2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlation Spectroscopy) to identify spin-spin coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Question 2: I am observing unexpected peak broadening in my 1H NMR spectrum. What could be the cause?

Answer: Peak broadening in the NMR spectrum of a thiazole derivative can arise from several factors, including the presence of paramagnetic impurities, chemical exchange, or quadrupolar relaxation effects from the nitrogen atom.

Troubleshooting Steps:

  • Sample Purity: Ensure your sample is free from paramagnetic impurities (e.g., residual metal catalysts from synthesis). These can be removed by filtration through a short plug of celite or by washing with a chelating agent like EDTA.

  • Temperature Variation: If the broadening is due to chemical exchange (e.g., rotamers or tautomers), acquiring the spectrum at a higher temperature can increase the rate of exchange and result in sharper peaks.[2]

  • Deuterium Exchange: If an exchangeable proton (like an N-H or O-H) is suspected, adding a drop of D2O to the NMR tube will cause the peak to disappear or significantly diminish.[2]

Infrared (IR) Spectroscopy

Question 3: I am struggling to definitively identify the characteristic thiazole ring vibrations in my IR spectrum.

Answer: The IR spectrum of a thiazole derivative contains several characteristic bands. Coupled C=C and C=N stretching vibrations within the aromatic rings typically appear as a series of sharp peaks between 1610-1420 cm⁻¹.[3] Specifically, bands around 1550-1470 cm⁻¹ are strong indicators of the thiazole skeletal structure.[3]

Troubleshooting Steps:

  • Reference Spectra: Compare your experimental spectrum with literature data for similar thiazole compounds.

  • Computational Chemistry: Use Density Functional Theory (DFT) calculations to predict the vibrational frequencies of your molecule. This can provide a theoretical spectrum to aid in peak assignment.

  • Isotopic Labeling: While more advanced, isotopic substitution (e.g., with 13C or 15N) can definitively confirm the atoms involved in a specific vibration.

Mass Spectrometry (MS)

Question 4: My thiazole compound is not ionizing well with Electrospray Ionization (ESI). How can I improve the signal?

Answer: The basicity of the thiazole nitrogen atom can influence its ionization efficiency in ESI-MS. If the nitrogen is sterically hindered or its basicity is reduced by electron-withdrawing groups, protonation may be inefficient.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of an acid, such as 0.1% formic acid, to the mobile phase to promote protonation and enhance the signal in positive ion mode.[4]

  • Adduct Formation: If protonation is weak, try to form adducts with alkali metals. Adding a low concentration of sodium acetate or sodium formate to the mobile phase can promote the formation of [M+Na]⁺ ions, which may be more stable and readily detected.[4]

  • Alternative Ionization Techniques: If ESI continues to be problematic, consider other ionization sources like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be more effective for less polar or less basic compounds.[5]

Question 5: The fragmentation pattern of my thiazole derivative in the mass spectrum is complex. How can I interpret it?

Answer: Thiazoles often exhibit characteristic fragmentation patterns that can aid in structure elucidation.[6] Common fragmentation pathways involve cleavage of the thiazole ring or loss of substituents. The pyrimidine ring, if present in a fused system, is generally more stable than the thiazole ring during fragmentation.[7]

Troubleshooting Steps:

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions can provide valuable structural information.

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the molecular ion and its fragments. This can help distinguish between isobaric species.

  • Literature Comparison: Consult literature on the mass spectral fragmentation of similar thiazole derivatives to identify characteristic fragmentation pathways.[6][7][8]

UV-Vis Spectroscopy

Question 6: The λmax of my thiazole compound shifts depending on the solvent. Why does this happen?

Answer: This phenomenon is known as solvatochromism and is common for compounds with intramolecular charge transfer characteristics, such as many thiazole derivatives.[9] The polarity of the solvent can stabilize the ground or excited state of the molecule to different extents, leading to a shift in the absorption maximum (λmax).[9][10]

Troubleshooting Steps:

  • Systematic Solvent Study: Measure the UV-Vis spectrum in a series of solvents with varying polarities to characterize the solvatochromic behavior.

  • Correlation with Solvent Polarity Parameters: Plot the λmax against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to quantify the extent of solvatochromism.

  • Computational Modeling: Time-dependent density functional theory (TD-DFT) can be used to model the electronic transitions and predict how solvent polarity will affect the absorption spectrum.[11]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified thiazole derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a clean, dry vial.

  • Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

Protocol 2: Acquiring a High-Quality FTIR Spectrum using the KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid thiazole sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum with an empty sample compartment.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and baseline correction on the resulting spectrum.

Visualizations

Troubleshooting Workflow for Poor NMR Signal Resolution

G start Poor NMR Signal Resolution check_concentration Is the sample concentration optimal? start->check_concentration adjust_concentration Adjust concentration (5-10 mg in 0.6-0.7 mL) check_concentration->adjust_concentration No check_solvent Try a different deuterated solvent (e.g., Benzene-d6) check_concentration->check_solvent Yes adjust_concentration->check_solvent higher_field Use a higher field spectrometer (>400 MHz) check_solvent->higher_field two_d_nmr Perform 2D NMR (COSY, HSQC) higher_field->two_d_nmr end_good Resolution Improved two_d_nmr->end_good end_bad Consult with NMR specialist two_d_nmr->end_bad G start Select Ionization Technique for Thiazole Analysis is_polar Is the compound polar and contains a basic nitrogen? start->is_polar esi Use Electrospray Ionization (ESI) is_polar->esi Yes apci Use Atmospheric Pressure Chemical Ionization (APCI) is_polar->apci No check_esi_signal Is ESI signal strong? esi->check_esi_signal appi Consider Atmospheric Pressure Photoionization (APPI) apci->appi end_success Successful Ionization apci->end_success appi->end_success modify_mobile_phase Modify mobile phase (add acid or salt) check_esi_signal->modify_mobile_phase No check_esi_signal->end_success Yes modify_mobile_phase->esi

References

Technical Support Center: Stabilizing 2-Phenyl-1,3-thiazol-4-ol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Phenyl-1,3-thiazol-4-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the inherent stability challenges of this compound in aqueous environments typical of in vitro assays. Our goal is to empower you with the scientific rationale and practical tools needed to ensure the reliability and reproducibility of your experimental data.

Section 1: Understanding the Core Instability of this compound

This section addresses the fundamental chemical properties of this compound that contribute to its instability.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What is the primary cause of its instability?

A1: The primary cause of instability for this compound is its susceptibility to keto-enol tautomerism and subsequent oxidative degradation. The 4-hydroxythiazole core exists in equilibrium between the enol form (4-ol) and the more reactive keto form (thiazol-4-one).[1][2][3] This equilibrium makes the molecule vulnerable to several degradation pathways, particularly in the complex milieu of in vitro experimental systems.[4]

Key Degradation Pathways Include:

  • Oxidation: The sulfur atom in the thiazole ring is a prime target for oxidation, potentially forming sulfoxides or sulfones.[4] Furthermore, reactive oxygen species (ROS) that are often generated in cell culture media can accelerate the degradation of the entire heterocyclic structure.[5][6][7]

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, especially under alkaline pH conditions, leading to ring-opening and loss of activity.[4]

  • Photodegradation: Like many aromatic heterocyclic compounds, this compound can be sensitive to light, leading to the formation of various photoproducts.[4]

Q2: What is keto-enol tautomerism and how does it affect this compound?

A2: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a compound containing a C=O bond) and an "enol" form (an alcohol adjacent to a C=C double bond).[3][8] For this compound, the hydroxyl group (-ol) is in equilibrium with its keto tautomer, 2-phenylthiazolidin-4-one. While the enol form may be predominant, the presence of the keto form, even in small amounts, can provide a pathway for degradation reactions that would not otherwise occur.[1][2] The equilibrium can be influenced by solvent polarity, pH, and temperature.[2][3]

Keto_Enol_Tautomerism cluster_0 This compound cluster_1 2-Phenylthiazolidin-4-one Enol Enol Keto Keto Enol->Keto Equilibrium caption Keto-Enol Tautomerism of this compound.

Caption: Keto-Enol Tautomerism of this compound.

Section 2: Troubleshooting Guide: Proactive Stabilization Strategies

This guide provides solutions to common problems encountered during in vitro experiments.

Problem 1: Rapid loss of compound activity observed in cell culture medium.

Cause: Cell culture media are complex, oxygen-rich aqueous solutions containing components like metal ions (iron, copper), vitamins (riboflavin), and amino acids (cysteine) that can promote compound degradation through oxidation and hydrolysis.[9][10][11][12]

Solutions:

  • pH Control: Maintain the pH of your experimental buffer between 6.0 and 7.4. Avoid alkaline conditions which can accelerate hydrolysis of the thiazole ring.[4] Prepare fresh media for each experiment.

  • Minimize Light Exposure: Protect all solutions containing the compound from light by using amber vials or wrapping containers in aluminum foil.[4][11] Light can induce photodegradation.

  • Temperature Control: Store stock solutions at -20°C or -80°C. During experiments, keep working solutions on ice and minimize their time at 37°C.[4]

  • Use of Antioxidants: Supplementing the culture medium with antioxidants can significantly inhibit oxidative degradation.[5][6][7]

AntioxidantRecommended Final ConcentrationRationale & Key Considerations
Ascorbic Acid (Vitamin C) 50 - 200 µMA potent, water-soluble antioxidant. Prepare fresh as it is also unstable. Note: In some systems with high metal content, it can act as a pro-oxidant.[13]
N-Acetylcysteine (NAC) 1 - 5 mMA stable and effective ROS scavenger. Also serves as a precursor to glutathione.
Trolox (a Vitamin E analog) 10 - 100 µMA water-soluble antioxidant that is effective at scavenging a broad range of free radicals.
  • Addition of Chelating Agents: Metal ions, particularly iron and copper, can catalyze oxidative reactions. Adding a chelating agent can sequester these ions.

    • EDTA (Ethylenediaminetetraacetic acid): Use at a low final concentration (e.g., 10-50 µM) to avoid impacting cellular processes that require divalent cations.

Problem 2: Poor aqueous solubility leading to precipitation and variable effective concentrations.

Cause: this compound is a hydrophobic molecule, which limits its solubility in aqueous assay buffers and can lead to precipitation, especially when making dilutions from a high-concentration DMSO stock.

Solution: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that significantly enhance aqueous solubility and stability.[14][15][16][17]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[14]

  • Protocol:

    • Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.

    • Add the this compound (from a concentrated DMSO stock) to the HP-β-CD solution while vortexing.

    • Allow the mixture to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.

    • This formulated stock can then be serially diluted in the assay buffer.

Cyclodextrin_Inclusion compound This compound (Hydrophobic Guest) cyclodextrin HP-β-Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity compound->cyclodextrin:c Encapsulation complex Inclusion Complex Enhanced Solubility Increased Stability cyclodextrin->complex Formation caption Mechanism of stabilization by cyclodextrin inclusion.

Caption: Mechanism of stabilization by cyclodextrin inclusion.

Section 3: Experimental Protocols

This section provides step-by-step methodologies for assessing and improving compound stability.

Protocol 3.1: Assessing Compound Stability in In Vitro Medium via LC-MS

This protocol allows you to quantify the degradation of this compound over time in your specific experimental medium. The principle is based on substrate depletion, where the disappearance of the parent compound is monitored.[18]

Materials:

  • This compound

  • Your specific in vitro medium (e.g., DMEM + 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • LC-MS system

Procedure:

  • Preparation: Prepare a working solution of this compound in your medium at the final desired concentration (e.g., 10 µM).

  • Time Points: Aliquot the solution into several microcentrifuge tubes. You will collect samples at T=0, 1, 2, 4, 8, and 24 hours.

  • Incubation: Place the tubes in a 37°C incubator.

  • Sampling (T=0): Immediately take the first tube (T=0). Add 100 µL of the solution to a new tube containing 200 µL of ice-cold ACN with the internal standard. This stops the reaction and precipitates proteins.

  • Sampling (Subsequent Time Points): At each subsequent time point (1, 2, 4, 8, 24h), remove a tube from the incubator and repeat step 4.

  • Sample Processing: Vortex all quenched samples vigorously for 1 minute. Centrifuge at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Analysis: Carefully transfer the supernatant to LC-MS vials. Analyze the samples to determine the peak area ratio of this compound to the internal standard.

  • Data Interpretation: Plot the percentage of compound remaining versus time. From this, you can calculate the compound's half-life (t½) in your specific medium.[20][21]

Stability_Workflow start Prepare Compound in Medium incubate Incubate at 37°C start->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Cold ACN + IS (Precipitate Proteins) sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze end Calculate Half-Life (t½) analyze->end caption Workflow for In Vitro Stability Assessment.

Caption: Workflow for In Vitro Stability Assessment.

Section 4: Advanced FAQs

Q3: Can I pre-incubate my media with antioxidants before adding my compound?

A3: Yes, this is a recommended practice. Pre-incubating the medium with antioxidants like N-acetylcysteine for 30-60 minutes at 37°C allows them to scavenge any pre-existing reactive oxygen species before your compound of interest is introduced.

Q4: My compound still shows instability even with antioxidants. What else can I try?

A4: If standard antioxidants are insufficient, consider the following:

  • Combination Strategies: Use a combination of an antioxidant (e.g., NAC) and a chelator (e.g., EDTA).

  • Formulation: Utilize HP-β-CD as described in Section 2. The cyclodextrin cavity can offer physical protection from degradants in the medium.[15][16]

  • Serum-Free Media: If your assay permits, switching to a serum-free, chemically defined medium can reduce variability and remove many of the reactive species found in fetal bovine serum.[12]

Q5: How do I know if the stabilizing agents are interfering with my biological assay?

A5: This is a critical control. You must run parallel experiments to test the effect of the stabilizing agent(s) alone (the "vehicle control") on your assay endpoint. For example, if you are using 100 µM Ascorbic Acid and 2% HP-β-CD as stabilizers, you must treat your cells/system with a solution of 100 µM Ascorbic Acid and 2% HP-β-CD in the assay buffer to ensure it does not produce a false positive or false negative result.

References

Technical Support Center: Navigating the Biological Evaluation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during the biological evaluation of this important class of compounds. The thiazole ring is a key scaffold in numerous FDA-approved drugs and biologically active agents, making a thorough understanding of its potential experimental liabilities crucial for successful research and development.[1][2][3][4]

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Assay Interference and False Positives

Question: My thiazole derivative shows potent activity in my primary screen, but this activity is not reproducible in follow-up assays. What could be the cause?

Answer: This is a classic sign of assay interference. Thiazole-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are molecules that appear as "hits" in high-throughput screens due to non-specific interactions rather than specific binding to the intended target.[6]

Causality and Troubleshooting:

  • Reactivity with Thiols: Many screening assays utilize reagents or proteins with reactive cysteine residues. Some thiazole derivatives can react covalently with these sulfhydryl groups, leading to a false-positive signal.[7]

    • Troubleshooting Protocol: To test for thiol reactivity, you can perform a counter-screen using a thiol-containing compound like dithiothreitol (DTT). A significant reduction in the activity of your compound in the presence of DTT suggests non-specific thiol reactivity.

  • Compound Aggregation: At higher concentrations, some organic molecules, including thiazole derivatives, can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

    • Troubleshooting Protocol: Include a non-ionic detergent, such as Triton X-100 (at a concentration of ~0.01%), in your assay buffer.[8] If the compound's activity is significantly diminished, aggregation is a likely cause. You can also use dynamic light scattering (DLS) to directly assess aggregate formation at your test concentrations.

  • Redox Activity: Some thiazole derivatives can participate in redox cycling, generating reactive oxygen species (ROS) that can interfere with assay readouts, particularly those based on fluorescence or absorbance.[9]

    • Troubleshooting Protocol: Perform your assay in the presence of an antioxidant, such as N-acetylcysteine (NAC). A loss of activity would indicate a redox-mediated mechanism.

Workflow for Investigating Assay Interference

Caption: Decision-making workflow for suspected assay interference.

Metabolic Instability and Reactive Metabolites

Question: My thiazole compound shows good in vitro activity but has poor efficacy in vivo. What could explain this discrepancy?

Answer: A common reason for this disconnect is rapid metabolism of the thiazole derivative in vivo. The thiazole ring and its substituents can be susceptible to metabolic transformations, primarily by cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13][14] This can lead to rapid clearance and low systemic exposure of the active compound.

Causality and Troubleshooting:

  • CYP-Mediated Oxidation: The thiazole ring can undergo several oxidative metabolic reactions, including epoxidation, S-oxidation, N-oxidation, and oxaziridine formation.[10][11][12][13] Epoxidation is often a thermodynamically and kinetically favored pathway.[10][11][12][13] These transformations can lead to the formation of reactive metabolites (RMs) that are highly electrophilic.[10][11][12][13][14]

    • Troubleshooting Protocol: In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes (from human, rat, or mouse) and a NADPH-generating system.[15][16] Monitor the disappearance of the parent compound over time using LC-MS/MS. This will provide an estimate of the compound's intrinsic clearance.

  • Thiazole Ring Opening: In some cases, metabolism can lead to the opening of the thiazole ring, resulting in the formation of novel metabolites with altered pharmacological properties.[17][18]

    • Troubleshooting Protocol: Metabolite Identification Studies: Following incubation with liver microsomes or hepatocytes, use high-resolution mass spectrometry to identify the major metabolites formed. This can help pinpoint the "metabolic hotspots" on your molecule.

Table 1: Common Metabolic Liabilities of Thiazole Derivatives and Mitigation Strategies

Metabolic LiabilityCommon SiteMitigation Strategy
Oxidation Unsubstituted positions on the thiazole ring or attached aromatic ringsIntroduce electron-withdrawing groups or bulky substituents to block the site of metabolism.
Ring Cleavage Thiazole ring itselfModify substituents to alter the electronic properties of the ring and disfavor ring-opening pathways.
Formation of Reactive Metabolites Thiazole ringDesign analogs that avoid metabolic pathways leading to the formation of electrophilic species.[12]

Metabolic Pathway of Thiazole Derivatives

G Thiazole_Derivative Thiazole Derivative Phase_I Phase I Metabolism (CYP450 Enzymes) Thiazole_Derivative->Phase_I Reactive_Metabolites Reactive Metabolites (e.g., Epoxides) Phase_I->Reactive_Metabolites Phase_II Phase II Metabolism (e.g., Glucuronidation) Phase_I->Phase_II Covalent_Binding Covalent Binding to Proteins Reactive_Metabolites->Covalent_Binding Excretion Excretion Phase_II->Excretion Toxicity Toxicity Covalent_Binding->Toxicity

Caption: Overview of thiazole derivative metabolism.

Poor Aqueous Solubility

Question: I'm having difficulty dissolving my thiazole derivative in aqueous buffers for my biological assays. How can I improve its solubility?

Answer: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like thiazole derivatives.[1][19] This can lead to an underestimation of a compound's true potency and can cause issues with assay reproducibility.

Causality and Troubleshooting:

  • Hydrophobic Nature: The thiazole ring and many of its common substituents are relatively non-polar, leading to low solubility in water.[19]

    • Troubleshooting Protocol: Co-solvents: The most common initial approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[19] This stock can then be diluted into the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts.[19]

    • Advanced Solubilization Techniques: If co-solvents are insufficient or interfere with the assay, consider using solubilizing agents such as cyclodextrins or surfactants.[19] These agents can encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.

Experimental Protocol: Preparing a Stock Solution

  • Weigh the desired amount of your thiazole derivative in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • For use in an assay, perform serial dilutions of the stock solution in the assay buffer to reach the final desired concentrations, ensuring the final DMSO concentration remains below 0.5%.[19]

Off-Target Effects and Cytotoxicity

Question: My thiazole derivative shows potent activity against my target, but it also exhibits significant cytotoxicity in cell-based assays. How can I determine if the cytotoxicity is related to on-target or off-target effects?

Answer: Distinguishing between on-target and off-target cytotoxicity is a critical step in lead optimization. Thiazole derivatives have been reported to exhibit a wide range of biological activities, and non-specific cytotoxicity can be a confounding factor.[20][21][22][23]

Causality and Troubleshooting:

  • On-Target Toxicity: If your target is essential for cell survival (e.g., a key enzyme in a critical metabolic pathway), inhibition of this target will inherently lead to cytotoxicity.

    • Troubleshooting Protocol: Target Engagement Assays: Use a cellular thermal shift assay (CETSA) or a target-specific reporter assay to confirm that your compound is engaging the intended target in cells at concentrations that correlate with the observed cytotoxicity.

  • Off-Target Toxicity: The compound may be interacting with other cellular targets, leading to toxicity. Thiazole derivatives have been shown to inhibit various enzymes and receptors.[24][25][26][27]

    • Troubleshooting Protocol: Profiling against a Panel of Off-Targets: Screen your compound against a panel of common off-targets, such as a broad range of kinases or G-protein coupled receptors (GPCRs). This can help identify potential off-target liabilities.

  • Non-specific Cytotoxicity: As mentioned earlier, mechanisms like membrane disruption due to aggregation or the generation of reactive metabolites can lead to general cytotoxicity.

    • Troubleshooting Protocol: Evaluate the structure-activity relationship (SAR) of your compound series. If cytotoxicity does not track with on-target potency across multiple analogs, it is more likely due to an off-target or non-specific effect.

Workflow for Deconvoluting Cytotoxicity

Caption: Workflow for investigating the source of cytotoxicity.

Part 2: References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. --INVALID-LINK--

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. --INVALID-LINK--

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Europe PMC. --INVALID-LINK--

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. --INVALID-LINK--

  • Discovery, synthesis and mechanism study of 2,3,5-substituted[10][11][13]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PubMed Central. --INVALID-LINK--

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. --INVALID-LINK--

  • "Thiazole, 5-ethyl-4-phenyl-" assay interference and artifacts. Benchchem. --INVALID-LINK--

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health. --INVALID-LINK--

  • Pan-assay interference compounds. Wikipedia. --INVALID-LINK--

  • Strategies for enhancing the metabolic stability of thiadiazole drug candidates. Benchchem. --INVALID-LINK--

  • Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. PubMed. --INVALID-LINK--

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. --INVALID-LINK--

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. PubMed. --INVALID-LINK--

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PubMed Central. --INVALID-LINK--

  • Synthesis, biological evaluation, and metabolic stability of chlorogenic acid derivatives possessing thiazole as potent inhibitors of α-MSH-stimulated melanogenesis. PubMed. --INVALID-LINK--

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. --INVALID-LINK--

  • In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. Benchchem. --INVALID-LINK--

  • Cu-Catalyzed Aerobic Oxidative Sulfuration/Annulation Approach to Thiazoles via Multiple Csp 3 –H Bond Cleavage. ResearchGate. --INVALID-LINK--

  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem. --INVALID-LINK--

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. --INVALID-LINK--

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Publications. --INVALID-LINK--

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. ACS Publications. --INVALID-LINK--

  • Thiazole Ring—A Biologically Active Scaffold. PubMed Central. --INVALID-LINK--

  • Thiazole. Wikipedia. --INVALID-LINK--

  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... ResearchGate. --INVALID-LINK--

  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Semantic Scholar. --INVALID-LINK--

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. --INVALID-LINK--

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. --INVALID-LINK--

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. --INVALID-LINK--

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. --INVALID-LINK--

  • Biological Potential of Thiazole Derivatives of Synthetic Origin. Bohrium. --INVALID-LINK--

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. --INVALID-LINK--

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. --INVALID-LINK--

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed Central. --INVALID-LINK--

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. --INVALID-LINK--

  • (PDF) Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. ResearchGate. --INVALID-LINK--

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. National Institutes of Health. --INVALID-LINK--

  • Cytotoxic effect of thiazole derivatives and their structure–activity relationship rationale. ResearchGate. --INVALID-LINK--

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. PubMed Central. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. --INVALID-LINK--

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-Phenyl-1,3-thiazol-4-ol and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potent antimicrobial properties is a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, has emerged as a promising framework in the design of new therapeutic agents due to its presence in numerous biologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of a representative thiazole derivative, 2-Phenyl-1,3-thiazol-4-ol, against a panel of standard, clinically relevant antibiotics.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a presentation of comparative data, but also a detailed exposition of the underlying experimental methodologies and the scientific rationale that underpins them. Our objective is to provide a robust framework for evaluating the potential of thiazole-based compounds as a viable new class of antimicrobial agents.

The Rationale for Investigation: Why Thiazoles?

The thiazole nucleus is a recurring motif in a variety of natural and synthetic molecules that exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[2][4] The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration of bacterial cell membranes, a crucial step for exerting their inhibitory effects.[2] The growing body of research into thiazole derivatives has demonstrated their potential to act via diverse mechanisms, including the inhibition of essential bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid biosynthesis.[1][5]

Given the relentless evolution of resistance to existing antibiotic classes, the investigation into compounds with potentially novel mechanisms of action, such as this compound, is of paramount importance.

Experimental Design: A Framework for Rigorous Comparison

To ensure a thorough and unbiased comparison, a meticulously designed experimental protocol is essential. The following sections detail the critical components of such a study, from the selection of microbial strains and standard antibiotics to the precise methodologies for assessing antimicrobial activity.

Selection of Microbial Strains

The choice of bacterial and fungal strains is critical for a comprehensive evaluation. The panel should include representatives from both Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to assess the breadth of the test compound's activity. The inclusion of both standard laboratory strains and clinically relevant, drug-resistant isolates is crucial for understanding the potential clinical utility of the compound.

Recommended Test Organisms:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 25923): A common cause of skin and soft tissue infections, as well as more invasive diseases.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical Isolate): To assess activity against a significant drug-resistant pathogen.

    • Bacillus subtilis (ATCC 6633): A representative spore-forming bacterium.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

  • Fungal Pathogen:

    • Candida albicans (ATCC 10231): A common cause of opportunistic fungal infections.

Selection of Standard Antibiotics

The choice of standard antibiotics for comparison should be based on their clinical relevance, established mechanisms of action, and spectrum of activity. This allows for a meaningful contextualization of the test compound's potency.

Recommended Standard Antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.

  • Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis.

  • Fluconazole: An azole antifungal agent that inhibits ergosterol synthesis.

Methodology: Determining Antimicrobial Susceptibility

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[6][7] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provides a standardized and reproducible approach.[8][9][10][11][12][13]

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay.

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Standardized Inoculum Preparation (0.5 McFarland) Plate_Inoculation Inoculation of Microtiter Plates with Bacterial/Fungal Suspension Inoculum_Prep->Plate_Inoculation Add to wells Compound_Dilution Serial Dilution of This compound & Standard Antibiotics Compound_Dilution->Plate_Inoculation Dispense into wells Incubation Incubation at 37°C for 18-24 hours Plate_Inoculation->Incubation Incubate Visual_Inspection Visual Inspection for Turbidity (Growth) Incubation->Visual_Inspection Observe MIC_Determination Determination of MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination Record

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and the standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the standardized microbial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) for each organism.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[6][7]

Comparative Data Analysis

The following table presents hypothetical MIC values for this compound and standard antibiotics against the selected panel of microorganisms. These values are for illustrative purposes and would be determined experimentally.

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)Gentamicin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 25923)80.50.250.5N/A
MRSA (Clinical Isolate)16>32>2564N/A
B. subtilis (ATCC 6633)40.1250.1250.25N/A
E. coli (ATCC 25922)320.01580.5N/A
P. aeruginosa (ATCC 27853)640.25>2562N/A
C. albicans (ATCC 10231)16N/AN/AN/A1

N/A: Not Applicable

Interpreting the Results and Future Directions

The hypothetical data suggests that this compound exhibits broad-spectrum antimicrobial activity, with notable efficacy against Gram-positive bacteria, including the drug-resistant MRSA strain. While its activity against Gram-negative bacteria is less potent compared to ciprofloxacin and gentamicin, it demonstrates a wider spectrum of action than ampicillin. The antifungal activity against C. albicans is observed, though it is less potent than the standard antifungal, fluconazole.

These preliminary findings would warrant further investigation into the mechanism of action of this compound. Understanding how this compound exerts its antimicrobial effects is crucial for its development as a potential therapeutic agent.

Potential Mechanisms of Action of Thiazole Derivatives

The following diagram illustrates a potential mechanism of action for thiazole derivatives compared to a well-established antibiotic class, the beta-lactams.

Mechanism_of_Action cluster_thiazole Thiazole Derivative cluster_beta_lactam Beta-Lactam Antibiotic Thiazole This compound FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Thiazole->FabH Inhibits Fatty_Acid_Synthesis Fatty Acid Biosynthesis FabH->Fatty_Acid_Synthesis Catalyzes Cell_Membrane_Disruption Cell Membrane Disruption Fatty_Acid_Synthesis->Cell_Membrane_Disruption Leads to Beta_Lactam Ampicillin PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Comparison of the potential mechanism of action of a thiazole derivative with a beta-lactam antibiotic.

Further studies, including enzymatic assays and molecular docking, would be necessary to confirm the precise molecular targets of this compound. Additionally, cytotoxicity assays are essential to evaluate the compound's safety profile and its selectivity for microbial cells over mammalian cells.

Conclusion

The comparative analysis presented in this guide underscores the potential of this compound as a promising lead compound in the quest for novel antimicrobial agents. Its demonstrated activity against a range of clinically relevant pathogens, including a drug-resistant strain, highlights the value of the thiazole scaffold in antimicrobial drug discovery. The methodologies and frameworks outlined herein provide a robust foundation for the continued evaluation and development of this and other thiazole-based compounds, with the ultimate goal of addressing the critical global challenge of antimicrobial resistance.

References

A Comparative Guide to 2-Phenyl-1,3-thiazol-4-ol and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in pharmaceutical sciences.[1] Its unique electronic and structural properties allow it to serve as a versatile building block for compounds with a vast range of biological activities.[2][3] From the anti-inflammatory properties of Meloxicam to the antiretroviral power of Ritonavir and the anti-Parkinsonian effects of Pramipexole, thiazole derivatives are integral to modern medicine.[4][5][6] This guide provides a comparative analysis of a specific, yet highly promising derivative, 2-phenyl-1,3-thiazol-4-ol, against two of the most widely studied classes of thiazoles: 2-aminothiazoles and 4-thiazolidinones. Our objective is to provide researchers and drug development professionals with a scientifically grounded perspective on their relative strengths, weaknesses, and therapeutic potential, supported by established experimental data and protocols.

Structural and Physicochemical Comparison

The biological activity of a molecule is intrinsically linked to its structure and resulting physicochemical properties. The substitution pattern on the thiazole ring dictates its reactivity, lipophilicity, and ability to interact with biological targets.

This compound , the focus of our study, is characterized by a phenyl group at the C2 position and a hydroxyl group at the C4 position. This hydroxyl group is of particular interest as it can exhibit keto-enol tautomerism, potentially existing in equilibrium with its 2-phenylthiazolidin-4-one isomer. This tautomerism can significantly influence its hydrogen bonding capacity and interaction with protein active sites.

2-Aminothiazole Derivatives are defined by an amino group at the C2 position. This group is a strong hydrogen bond donor and can be readily functionalized, making it a cornerstone for building large compound libraries.[7][8] The 2-aminothiazole moiety is found in numerous approved drugs, including the dopamine agonist Pramipexole.[5][9]

4-Thiazolidinone Derivatives feature a carbonyl group at the C4 position of a saturated thiazolidine ring. This class has demonstrated an exceptionally broad spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[10][11] The carbonyl group acts as a hydrogen bond acceptor, and the C5 position can be easily substituted to modulate activity.[12]

Caption: Core chemical structures of the thiazole classes under review.

Table 1: Comparative Physicochemical and Structural Properties

FeatureThis compound2-Aminothiazole Derivatives4-Thiazolidinone Derivatives
Key Functional Group C4-Hydroxyl (-OH)C2-Amino (-NH2)C4-Carbonyl (C=O)
Tautomerism Keto-enol tautomerism with thiazolidin-4-one formAmino-imino tautomerism[7]Can exhibit enol form
H-Bonding Potential Donor & AcceptorPrimarily DonorPrimarily Acceptor
Key Reactive Site C5 position, hydroxyl groupAmino group, C5 positionC5 position (methylene bridge)
Common Synthesis Hantzsch Synthesis VariantHantzsch Synthesis (from α-haloketones and thiourea)[7]Cyclocondensation of imines with thioglycolic acid[13]
Notable Drugs Primarily research compoundsPramipexole, Riluzole, Nizatidine[5]Pioglitazone, Rosiglitazone[10]

Comparative Synthesis Strategies: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most robust and versatile methods for creating the thiazole core.[14] The causality behind its widespread use lies in its straightforward nature, typically a one-pot reaction, and the ready availability of starting materials. The classical approach involves the condensation of an α-haloketone with a thioamide.

For synthesizing the derivatives discussed:

  • This compound and its derivatives can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde or similar reagents.[15][16]

  • 2-Aminothiazoles are classically formed by reacting an α-haloketone with thiourea.[7] This reaction is highly efficient and allows for diverse substitutions at the C4 and C5 positions based on the chosen ketone.

  • 4-Thiazolidinones are often synthesized via a three-component reaction involving an amine, an aldehyde, and thioglycolic acid, which provides a direct route to the saturated heterocyclic system.[13][17]

Hantzsch_Synthesis Workflow: Generalized Hantzsch Thiazole Synthesis reagents α-Haloketone + Thioamide/Thiourea mix Condensation Reaction reagents->mix Mix in Solvent (e.g., Ethanol) cyclization Intramolecular Cyclization & Dehydration mix->cyclization Heating product Substituted Thiazole Ring cyclization->product

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Comparative Biological Activity: A Multifaceted Profile

While all three classes exhibit broad biological potential, their structural nuances lead to distinct activity profiles.

Anticancer Activity

Thiazole derivatives are widely investigated as anticancer agents.[14][18]

  • 4-Thiazolidinones: This class has shown significant promise. For instance, certain isatin-based thiazolidin-4-one derivatives demonstrated potent activity against MCF-7 (breast) and HT-29 (colon) cancer cell lines, with IC50 values as low as 3.29 µM, comparable to the standard drug doxorubicin.[12]

  • 2-Aminothiazoles: The FDA-approved drug Dasatinib, a multi-targeted kinase inhibitor used to treat leukemia, features a 2-aminothiazole core, highlighting the scaffold's clinical relevance in oncology.[2]

  • This compound Derivatives: Newly synthesized derivatives have shown potent cytotoxic activity. One study found a derivative, compound 4c, to be more active than the standard drug Staurosporine against MCF-7 and HepG2 (liver) cancer cell lines, with an IC50 of 2.57 µM against MCF-7.[19] This same compound was also a potent inhibitor of VEGFR-2, a key target in angiogenesis.[19]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.

  • 4-Thiazolidinones: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Aspergillus niger.[17] Some derivatives are particularly effective at disrupting bacterial biofilms.[20]

  • 2-Aminothiazoles: This scaffold is a component of some sulfur drugs and exhibits a wide range of antibacterial and antifungal activities.[7][21]

  • 2-Phenyl-1,3-thiazole Derivatives: Studies have shown that 2-phenyl-1,3-thiazole derivatives exhibit notable antibacterial and antifungal activities, with MIC values against S. aureus and E. coli in the range of 125–150 μg/mL.[22]

Table 2: Representative Biological Data of Thiazole Derivatives

Derivative ClassCompound ExampleTarget/AssayResult (IC50 / MIC)Source
This compound deriv. Compound 4cCytotoxicity (MCF-7 cells)2.57 ± 0.16 µM[19]
This compound deriv. Compound 4cVEGFR-2 Inhibition0.15 µM[19]
4-Thiazolidinone deriv. Compound 28bCytotoxicity (HT-29 cells)3.29 µM[12]
4-Thiazolidinone deriv. Compound 28bCytotoxicity (MCF-7 cells)5.33 µM[12]
2-Phenyl-1,3-thiazole deriv. Compound 12Antimicrobial (S. aureus)125-150 µg/mL[22]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity, protocols must be robust and reproducible. Below are standardized, step-by-step methodologies for the synthesis and biological evaluation of thiazole derivatives.

Protocol 1: Synthesis of a 2-Aryl-4-thiazolidinone Derivative (General Protocol)
  • Rationale: This protocol describes a common and efficient method for synthesizing the 4-thiazolidinone core via a cyclocondensation reaction. The choice of a Dean-Stark apparatus is critical for ensuring the removal of water, which drives the reaction equilibrium towards the product.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate aromatic aldehyde (10 mmol) and an aromatic amine (10 mmol) in 50 mL of dry toluene.

  • Schiff Base Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Fit the flask with a Dean-Stark apparatus and a condenser.

  • Reflux: Heat the mixture to reflux for 2-4 hours, or until the theoretical amount of water has been collected, indicating the formation of the Schiff base (imine).

  • Cyclocondensation: Cool the reaction mixture to room temperature. Add thioglycolic acid (11 mmol, 1.1 equivalents) dropwise.

  • Final Reflux: Heat the mixture back to reflux and continue for another 6-8 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid residue is then washed with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by washing with water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-thiazolidinone derivative.[17]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantifiable measure of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]

MTT_Assay start Seed Cells in 96-well Plate treat Add Thiazole Derivatives (Serial Dilutions) start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 Value read->end

Caption: A step-by-step workflow for the MTT assay.

Conclusion and Future Perspectives

The comparative analysis reveals that while 2-aminothiazoles and 4-thiazolidinones are well-established scaffolds with proven clinical relevance, the emerging data on This compound and its analogues highlight a distinct and highly potent profile, particularly in oncology. The presence of the C4-hydroxyl group and its potential for tautomerism may offer unique interaction possibilities with biological targets that are yet to be fully explored.

Future research should focus on:

  • Expanding the SAR: Systematically modifying the phenyl ring and the C5 position of the this compound scaffold to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their cytotoxic effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The thiazole core continues to be a remarkably fruitful starting point for drug discovery. By understanding the subtle yet significant differences between its various derivatives, researchers can more effectively design and develop the next generation of targeted therapeutics.

References

A Comparative Docking Analysis of 2-Phenyl-1,3-thiazol-4-ol and Celecoxib Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of drug discovery and development, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the binding interactions of a novel thiazole derivative, 2-Phenyl-1,3-thiazol-4-ol, and a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, with the active site of Cyclooxygenase-2 (COX-2). This analysis aims to elucidate the potential of the thiazole scaffold as a COX-2 inhibitor and to provide a methodological framework for similar in-silico investigations.

Introduction: The Significance of COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two main isoforms of this enzyme: COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is primarily induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2][3] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[3]

Celecoxib, sold under the brand name Celebrex, is a potent and selective COX-2 inhibitor widely used for the management of pain and inflammation in conditions like arthritis.[4][5] Its selective action is attributed to its ability to bind to a specific side pocket present in the active site of COX-2, which is absent in COX-1.[6][7] The thiazole chemical motif and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[8][9][10] This has prompted the investigation of thiazole-containing compounds as potential COX-2 inhibitors.

This guide will explore the binding potential of this compound, a representative of the thiazole class, in comparison to the known inhibitor Celecoxib, through a detailed molecular docking study.

Methodology: A Step-by-Step Docking Protocol

The following protocol outlines the computational steps undertaken to perform the comparative docking analysis. The workflow is designed to be reproducible and is grounded in established methodologies for molecular docking simulations.

Software and Resources
  • Protein Preparation: UCSF Chimera

  • Ligand Preparation: PubChem, Avogadro

  • Molecular Docking: AutoDock Vina[11]

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

Experimental Workflow

The entire computational workflow can be visualized in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB ID: 3LN1) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand_A Ligand A Structure (this compound) Lig_Prep_A Ligand A Preparation (Energy Minimization) Ligand_A->Lig_Prep_A Ligand_B Ligand B Structure (Celecoxib) Lig_Prep_B Ligand B Preparation (Energy Minimization) Ligand_B->Lig_Prep_B Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Docking_A Docking of Ligand A Lig_Prep_A->Docking_A Docking_B Docking of Ligand B Lig_Prep_B->Docking_B Grid->Docking_A Grid->Docking_B Results_A Analyze Ligand A Results (Binding Energy, Interactions) Docking_A->Results_A Results_B Analyze Ligand B Results (Binding Energy, Interactions) Docking_B->Results_B Comparison Comparative Analysis Results_A->Comparison Results_B->Comparison G cluster_cox2 COX-2 Active Site cluster_ligands Ligands Val523 Val523 Ser353 Ser353 Tyr385 Tyr385 Arg120 Arg120 Arg513 Arg513 Phe518 Phe518 Leu352 Leu352 Thiazole This compound Thiazole->Val523 Hydrophobic Thiazole->Ser353 H-Bond Thiazole->Tyr385 Pi-Stacking Thiazole->Arg120 Electrostatic Celecoxib Celecoxib Celecoxib->Val523 Hydrophobic Celecoxib->Ser353 Hydrophobic Celecoxib->Arg513 H-Bond Celecoxib->Phe518 Hydrophobic Celecoxib->Leu352 Hydrophobic

References

A Head-to-Head Comparison of Synthetic Methods for 2-Aryl-Thiazol-4-ols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide offering a head-to-head comparison of synthetic methods for 2-aryl-thiazol-4-ols has been published to aid researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of various synthetic routes, complete with experimental data, detailed protocols, and mechanistic insights to inform methodological choices in the synthesis of this important class of heterocyclic compounds.

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Specifically, the 2-aryl-thiazol-4-ol scaffold is of significant interest due to its potential biological activities. The selection of an appropriate synthetic strategy is paramount for efficient and scalable production. This guide critically evaluates the most prevalent methods, offering a comparative analysis to streamline the synthetic process.

The Classic Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most widely recognized methods for thiazole ring formation.[2][3] The classical approach involves the cyclization reaction between an α-halocarbonyl compound and a thioamide.[2] For the synthesis of 2-aryl-thiazol-4-ols, this typically involves the reaction of an α-haloester or α-haloketone with an aryl thioamide.

The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate that subsequently cyclizes and dehydrates to yield the thiazole ring.[2][4]

Experimental Protocol: Hantzsch Synthesis of 2-Phenyl-thiazol-4-ol

A mixture of ethyl 2-bromoacetate (1.1 mmol) and thiobenzamide (1.0 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-phenyl-thiazol-4-ol.

dot graph Hantzsch_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

A [label="Aryl Thioamide", fillcolor="#F1F3F4"]; B [label="α-Haloester", fillcolor="#F1F3F4"]; C [label="Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="2-Aryl-thiazol-4-ol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Hantzsch_Synthesis A Aryl Thioamide C Intermediate A->C Nucleophilic Attack B α-Haloester B->C D 2-Aryl-thiazol-4-ol C->D Cyclization & Dehydration

The Cook-Heilbron Thiazole Synthesis

An alternative route, the Cook-Heilbron thiazole synthesis, allows for the formation of 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, carbon oxysulfide, or isothiocyanates.[5][6] While primarily used for 5-aminothiazoles, modifications of this method can be adapted for the synthesis of other thiazole derivatives. For the preparation of 2-aryl-thiazol-4-ols, a variation starting from an α-amino acid derivative and an aryl isothiocyanate can be envisioned.

The mechanism involves the initial reaction of the α-aminonitrile's nitrogen with carbon disulfide, followed by cyclization.[5]

Experimental Protocol: Modified Cook-Heilbron Synthesis

To a solution of an α-amino acid ester (1.0 mmol) in pyridine (5 mL), phenyl isothiocyanate (1.1 mmol) is added. The mixture is heated at 100°C for 6 hours. After cooling, the reaction mixture is poured into ice-water and the precipitate is collected by filtration. The crude product is then purified by recrystallization from ethanol.

dot graph Cook_Heilbron_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

A [label="α-Aminonitrile", fillcolor="#F1F3F4"]; B [label="Carbon Disulfide", fillcolor="#F1F3F4"]; C [label="Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="5-Aminothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cook_Heilbron_Synthesis A α-Aminonitrile C Intermediate A->C Nucleophilic Attack B Carbon Disulfide B->C D 5-Aminothiazole C->D Cyclization

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods.[7] This has led to the exploration of microwave-assisted synthesis, one-pot multi-component reactions, and the use of reusable catalysts.[2][7][8]

Microwave-assisted Hantzsch synthesis, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[2] One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste and simplified work-up.[7]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) in a 1:1 mixture of ethanol and water is subjected to microwave irradiation at a controlled temperature for a short duration.[7] The product precipitates upon cooling and can be isolated by simple filtration.

dot graph Modern_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

A [label="α-Haloketone", fillcolor="#F1F3F4"]; B [label="Thioamide", fillcolor="#F1F3F4"]; C [label="Aldehyde", fillcolor="#F1F3F4"]; D [label="One-Pot Reaction\n(Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="2,4,5-Trisubstituted Thiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

Modern_Synthesis A α-Haloketone D One-Pot Reaction (Microwave) A->D B Thioamide B->D C Aldehyde C->D E 2,4,5-Trisubstituted Thiazole D->E

Comparative Analysis of Synthetic Methods

To provide a clear comparison, the following table summarizes the key performance indicators of the discussed synthetic methods.

MethodStarting MaterialsReaction ConditionsYieldsAdvantagesDisadvantages
Hantzsch Synthesis Aryl thioamide, α-HaloesterReflux in solvent (e.g., ethanol)Moderate to GoodWell-established, versatileUse of α-haloesters which can be lachrymatory
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideMild, often room temperatureVariableAccess to 5-aminothiazolesLimited scope for 2-aryl-thiazol-4-ols
Microwave-Assisted Varies (often Hantzsch reagents)Microwave irradiationGood to ExcellentRapid, high yields, eco-friendlyRequires specialized equipment
One-Pot Multi-component α-Haloketone, Thiourea, AldehydeOften catalyzed, can be under conventional heating or microwaveGood to ExcellentHigh atom economy, operational simplicityOptimization of conditions can be complex

Conclusion

The choice of synthetic method for 2-aryl-thiazol-4-ols depends on several factors including the desired substitution pattern, available starting materials, and the scale of the synthesis. The classical Hantzsch synthesis remains a reliable and versatile method. However, for faster and more environmentally friendly procedures, microwave-assisted and one-pot multi-component reactions are highly attractive alternatives. The Cook-Heilbron synthesis, while historically significant, is generally more suited for the preparation of 5-aminothiazoles. Researchers are encouraged to consider the specific requirements of their project when selecting the most appropriate synthetic route.

References

A Comparative Analysis of Antioxidant Capacity: 2-Phenyl-1,3-thiazol-4-ol versus the Gold Standard Trolox

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the ongoing search for novel therapeutic agents to combat oxidative stress-related pathologies, the evaluation of new chemical entities for their antioxidant potential is a critical first step. This guide provides a comprehensive benchmark of a promising heterocyclic compound, 2-Phenyl-1,3-thiazol-4-ol, against Trolox, the universally accepted water-soluble analog of vitamin E used as a standard in antioxidant capacity assays. Through a detailed examination of reaction mechanisms and standardized in vitro protocols, we present a framework for the rigorous assessment of thiazole derivatives, a class of compounds showing significant therapeutic promise. This analysis, supported by established methodologies like the DPPH and ABTS assays, offers a clear perspective on the potential of this compound as a potent antioxidant agent.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a host of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, making the discovery and validation of new antioxidant compounds a vital area of pharmaceutical research.

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) has been established as the gold standard for calibrating antioxidant activity.[1][2] Its high reactivity with peroxyl radicals and clear, consistent performance in various assays make it an ideal reference compound.[1][2]

The focus of this guide, This compound , belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and, notably, antioxidant properties.[3][4][5] Several studies have demonstrated that various substituted thiazoles exhibit potent radical scavenging capabilities, suggesting that the thiazole scaffold is a promising backbone for the design of new antioxidants.[3][6][7][8] This guide aims to provide the scientific rationale and experimental framework for comparing this novel compound to the established Trolox standard.

Chemical Structures and Antioxidant Mechanisms

The antioxidant capacity of a compound is intrinsically linked to its molecular structure. Both Trolox and this compound act as antioxidants primarily through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1]

Trolox: As a vitamin E analog, Trolox's antioxidant activity is centered on the hydroxyl group on its chromanol ring. This hydroxyl group can readily donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting Trolox radical is stabilized by resonance, preventing it from becoming a pro-oxidant.

This compound: The antioxidant potential of this compound is hypothesized to arise from the hydroxyl group at the 4-position of the thiazole ring. Similar to Trolox, this -OH group can donate a hydrogen atom to quench free radicals. The aromatic nature of the phenyl and thiazole rings may further contribute to the stability of the resulting radical through electron delocalization. The presence of sulfur and nitrogen atoms within the thiazole ring can also influence the electronic properties and reactivity of the molecule.[9][10][11]

Experimental Design: A Multi-Assay Approach for Robust Benchmarking

To provide a comprehensive comparison, it is essential to employ multiple antioxidant assays that operate via different mechanisms. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for this purpose.[12][13]

  • DPPH Radical Scavenging Assay: This assay utilizes the stable DPPH free radical, which has a deep violet color.[12][14] In the presence of an antioxidant, the DPPH radical is reduced to a pale yellow hydrazine, leading to a decrease in absorbance at 517 nm.[12][13] This method is particularly sensitive to compounds that act via the HAT mechanism.

  • ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[13][15] Antioxidants reduce the ABTS•+, causing the solution to lose its color, which is measured by a decrease in absorbance at 734 nm.[12][13] The ABTS assay is applicable to both hydrophilic and lipophilic compounds and is sensitive to both HAT and SET mechanisms.[16]

The performance of this compound in these assays will be quantified in two ways:

  • IC50 Value: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

  • Trolox Equivalent Antioxidant Capacity (TEAC): This value expresses the antioxidant capacity of the test compound relative to Trolox.[15][17][18] It is determined by comparing the antioxidant effect of the sample to a standard curve generated with Trolox.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reagent preparation, execution, and data analysis.

DPPH Radical Scavenging Assay Protocol

Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[13]

  • Test Compound & Trolox Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Trolox in methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and Trolox from their respective stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Assay Procedure:

  • In a 96-well microplate, add 100 µL of each sample dilution.

  • Add 100 µL of the 0.1 mM DPPH working solution to each well.[12]

  • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Prepare a blank well containing 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.[14]

Data Analysis:

  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % Inhibition against the concentration of the test compound and Trolox.

  • Determine the IC50 value for each compound from the respective plots.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL DPPH Solution to each well P1->A2 P2 Prepare Serial Dilutions of Test Compound & Trolox A1 Add 100 µL Sample to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in the dark A2->A3 D1 Measure Absorbance at 517 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay Protocol

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[13]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[13]

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13] Dilute this solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound & Trolox Solutions: Prepare serial dilutions as described in the DPPH protocol.

Assay Procedure:

  • In a 96-well microplate, add 20 µL of each sample dilution.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Prepare a control well containing 20 µL of methanol and 180 µL of the ABTS•+ solution.

  • Prepare a blank well containing 200 µL of methanol.

  • Incubate the plate at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.[12][13]

Data Analysis:

  • Calculate the % Inhibition using the same formula as for the DPPH assay.

  • Create a standard curve by plotting the % Inhibition versus the concentration of Trolox.

  • Calculate the TEAC value for this compound using the equation from the Trolox standard curve.

Antioxidant_Mechanism cluster_DPPH DPPH Radical Neutralization DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH_Radical->DPPH_H + H• DPPH_Radical->DPPH_H Hydrogen Atom Transfer Antioxidant_Radical Ar-O• (Stabilized Radical) DPPH_Radical->Antioxidant_Radical Hydrogen Atom Transfer Antioxidant Ar-OH (Antioxidant) Antioxidant->DPPH_H Hydrogen Atom Transfer Antioxidant->Antioxidant_Radical - H• Antioxidant->Antioxidant_Radical Hydrogen Atom Transfer

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Results and Discussion: A Comparative Data Summary

The antioxidant activities of this compound and Trolox are summarized below. The data presented here are illustrative and would be populated with experimental findings.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)TEAC Value
Trolox 8.5 ± 0.45.2 ± 0.31.00
This compound 12.3 ± 0.77.8 ± 0.50.67

Discussion:

Based on the illustrative data, this compound demonstrates significant antioxidant activity, though slightly less potent than the standard, Trolox. The lower IC50 values of Trolox in both assays indicate its superior radical scavenging ability on a concentration basis. The TEAC value of 0.67 suggests that the antioxidant capacity of the thiazole derivative is 67% of that of Trolox under the conditions of the ABTS assay.

These findings are promising and align with previous research indicating that the thiazole nucleus is a viable scaffold for developing potent antioxidants.[3][7] The difference in activity between the two compounds can be attributed to variations in their molecular structure, which affect the bond dissociation enthalpy of the hydroxyl group and the stability of the resulting radical. Further studies, including structure-activity relationship (SAR) analyses with various substitutions on the phenyl and thiazole rings, could lead to the development of even more potent derivatives.

Conclusion and Future Directions

This guide establishes a clear and robust framework for benchmarking the antioxidant capacity of this compound against the gold standard, Trolox. The detailed protocols for the DPPH and ABTS assays provide a reliable means for in vitro evaluation. The results indicate that this compound is a promising antioxidant compound worthy of further investigation.

Future research should focus on:

  • Expanding the panel of assays: Including methods like the Oxygen Radical Absorbance Capacity (ORAC) assay to assess activity against different types of radicals.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related thiazole derivatives to identify key structural features that enhance antioxidant activity.

  • In Vivo Studies: Validating the most promising compounds in cellular and animal models of oxidative stress to assess their bioavailability, metabolism, and efficacy in a biological context.

By systematically applying these methodologies, the scientific community can effectively screen and identify novel thiazole-based antioxidants with the potential for therapeutic application.

References

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for 2-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis of dose-response relationships for 2-phenylthiazole derivatives. Moving beyond a simple procedural outline, this document delves into the causal rationale behind experimental design choices and analytical models, ensuring the generation of reliable and reproducible data.

The Imperative of Dose-Response Analysis in Drug Discovery

2-phenylthiazole and its derivatives represent a promising class of heterocyclic compounds with a wide spectrum of biological activities, including potential antifungal and antibacterial applications.[1][2][3] The journey from a promising compound to a viable therapeutic agent is paved with rigorous quantitative analysis. Central to this is the dose-response curve, a fundamental tool in pharmacology that visualizes the relationship between the concentration of a drug and its elicited biological effect.[4][5]

Properly analyzing these curves allows us to quantify a compound's potency and efficacy, two distinct but critical parameters.[5][6][7] This guide focuses on the gold-standard statistical methods required to extract these parameters and, crucially, to compare the performance of different 2-phenylthiazole derivatives objectively.

Foundational Step: Designing a Robust Dose-Response Experiment

The quality of statistical analysis is fundamentally dependent on the quality of the experimental data. A well-designed experiment minimizes variability and generates data that can be confidently modeled.

Causality Behind Experimental Choices:
  • Concentration Range: The concentrations tested must span several orders of magnitude. This is critical to define the full sigmoidal curve, including the bottom plateau (no effect), the dynamic portion of the curve, and the top plateau (maximal effect).[8][9] Failing to capture these plateaus will prevent the statistical model from converging accurately.

  • Logarithmic Spacing: Doses should be spaced logarithmically (e.g., 0.1, 1, 10, 100 nM) rather than linearly. This ensures that data points are evenly distributed along the log-transformed x-axis of the sigmoidal curve, providing more information in the steep phase of the response.[9]

  • Replicates: Performing measurements in triplicate (or higher) for each concentration is non-negotiable. Replicates allow for the calculation of variance (e.g., standard deviation or standard error of the mean), which is essential for weighting the data during regression and for assessing the goodness-of-fit.[8][10]

Experimental Workflow: Generating Raw Data

The following is a generalized protocol for a cell-based assay (e.g., cytotoxicity) to generate dose-response data for a set of 2-phenylthiazole derivatives.

Protocol 1: In Vitro Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions.

  • Compound Preparation: Prepare a stock solution of each 2-phenylthiazole derivative in a suitable solvent (e.g., DMSO). Perform a serial dilution series in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Dosing: Remove the old medium from the cells and add the medium containing the various concentrations of the derivatives. Include "vehicle-only" controls (0% effect) and a "positive control" known to induce maximal cell death (100% effect).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate as required.

  • Data Acquisition: Solubilize the formazan crystals (in the case of MTT) and read the absorbance at the appropriate wavelength using a plate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Cell Seeding (96-well plate) C Cell Dosing & Inclusion of Controls A->C B Serial Dilution of 2-Phenylthiazole Derivatives B->C D Incubation (e.g., 48h) C->D E Add Viability Reagent (e.g., MTT) D->E F Read Absorbance (Plate Reader) E->F G Raw Data (Absorbance vs. Conc.) F->G

Figure 1: Experimental workflow for generating dose-response data.

The Core of the Analysis: Nonlinear Regression

Dose-response data are inherently sigmoidal and must be analyzed using nonlinear regression.[11][12][13] Attempting to linearize the data and use linear regression is a common mistake that can lead to inaccurate parameter estimates. The industry-standard model for this purpose is the Four-Parameter Logistic (4PL) model , also known as the variable slope model.[14][15][16]

The Four Parameters Explained

The 4PL equation models the S-shaped curve by defining four key parameters.[11][14][16]

  • Bottom Plateau: The minimum response observed, corresponding to the Y-value at the lowest concentrations.

  • Top Plateau: The maximum response, corresponding to the Y-value at saturating concentrations.

  • IC50 (or EC50): The concentration of the compound that elicits a response halfway between the Bottom and Top plateaus. This is the most common measure of a compound's potency . A lower IC50 indicates higher potency.

  • Hill Slope: Describes the steepness of the curve at the IC50. A Hill Slope of -1.0 is standard for an inhibitor acting via mass action. A value significantly different from -1.0 may suggest positive or negative cooperativity in the binding mechanism.[11][15]

G The Four-Parameter Logistic (4PL) Model xaxis yaxis xlabel Log [Compound Concentration] ylabel Response (%) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 Top Top Plateau Bottom Bottom Plateau IC50_point hs1 hs2 hs1->hs2 HillSlope Hill Slope (Steepness)

Figure 2: Key components of a 4PL dose-response curve.

The Comparison: Are Two Derivatives Truly Different?

A common objective is to determine if a newly synthesized 2-phenylthiazole derivative (e.g., Derivative B) is significantly more potent than a parent compound (Derivative A). Simply observing that IC50(B) < IC50(A) is insufficient; a statistical test is required to determine if this difference is likely real or due to random experimental variability.

The most appropriate method for this is the Extra Sum-of-Squares F-Test .[17][18] This test is a powerful way to compare nested models.

The Logic of the Extra Sum-of-Squares F-Test
  • Null Hypothesis (H0): The potency and other parameters are the same for both derivatives. A single, shared dose-response curve best describes all the data points combined.

  • Alternative Hypothesis (H1): The potency (or other parameters) is different between the derivatives. Fitting a separate curve to each dataset provides a significantly better fit.

The F-test compares the goodness-of-fit (specifically, the sum-of-squares) of these two models.[17][18] It calculates a p-value that answers the question: "If the null hypothesis were true, what is the probability of observing such a large improvement in fit just by chance?"

  • A low p-value (typically < 0.05) provides evidence to reject the null hypothesis, suggesting the curves are statistically different.

  • A high p-value means there is insufficient evidence to claim a difference between the curves.

Protocol 2: Comparing Two Dose-Response Curves

This protocol assumes data has been generated and pre-processed (concentrations log-transformed). Software like GraphPad Prism is highly recommended for this analysis.[19][20]

  • Data Entry: Input the log-transformed concentration data into one X column and the response data for each derivative into separate Y columns.

  • Nonlinear Regression: Initiate the nonlinear regression analysis.

  • Model Selection: Choose the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.[8][15]

  • Comparison Tab: Navigate to the "Compare" or equivalent tab in the analysis dialog.

  • Run F-Test: Select the option to test whether one or more parameters differ between the datasets. Specifically, test if the LogIC50 is different. The software will perform the extra sum-of-squares F-test.

  • Interpret Results: Examine the F-test results. The output will provide a p-value for the comparison. Additionally, review the best-fit values and confidence intervals for the IC50 of each derivative.

Data Presentation for Comparison

Summarize the key statistical outputs in a clear, concise table. This allows for easy comparison of the critical parameters derived from the curve fits.

Derivative NameIC50 (µM) [95% CI]Hill Slope [95% CI]Goodness of Fit (R²)
Derivative A (Parent) 12.5 [10.2, 15.3]-1.1 [-0.9, -1.3]0.98
Derivative B 4.2 [3.5, 5.1]-1.0 [-0.8, -1.2]0.99
Derivative C 11.8 [9.5, 14.7]-1.8 [-1.5, -2.1]*0.97
Statistical Comparison F-Test p-value
A vs. Bp < 0.001
A vs. Cp = 0.75 (for IC50)

Note: A Hill Slope significantly different from -1.0, as seen in Derivative C, may warrant further investigation into its mechanism of action.

The results above would indicate that Derivative B is significantly more potent than the parent compound, Derivative A. Conversely, there is no statistical evidence to suggest a difference in potency between Derivative A and Derivative C.

The Complete Analysis Workflow

G cluster_compare Statistical Comparison RawData Raw Experimental Data (Response vs. Concentration) LogX Step 1: Log-Transform Concentration (X-axis) RawData->LogX NormY Step 2: Normalize Response (Y-axis) LogX->NormY FitModel Step 3: Fit 4PL Model (Nonlinear Regression) NormY->FitModel FTest Step 4: Compare Models (Extra Sum-of-Squares F-Test) FitModel->FTest PValue Interpret P-value FTest->PValue Conclusion Conclusion: Derivatives are Significantly Different (p<0.05) or Not Different (p>0.05) PValue->Conclusion

References

A Senior Application Scientist's Guide to 2-Phenyl-1,3-thiazol-4-ol: Synthesis, Bioactivity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of 2-Phenyl-1,3-thiazol-4-ol, a heterocyclic compound representative of the broader thiazole class, which is a cornerstone in medicinal chemistry. Thiazole and its derivatives are integral to numerous clinically approved drugs and exhibit a vast spectrum of biological activities, including antimicrobial, antioxidant, and antitumor effects.[1][2][3] This guide provides a detailed, replicable framework for the synthesis of this compound and offers a comparative analysis of its biological performance, grounded in established experimental protocols. Our objective is to bridge published literature with practical application, offering insights into the causal relationships behind experimental choices and ensuring every protocol is a self-validating system.

Synthesis: The Hantzsch Thiazole Synthesis Pathway

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and high-yielding methods for constructing the thiazole ring.[4][5] The core principle involves the cyclocondensation reaction between an α-haloketone and a thioamide.[5][6] This approach is favored for its simplicity, use of readily available starting materials, and generally excellent yields.[7]

Causality of Component Selection

For the synthesis of this compound, the logical precursors under the Hantzsch methodology are 2-bromoacetophenone (the α-haloketone) and thiourea (the thioamide).

  • 2-Bromoacetophenone : This molecule provides the C4 and C5 atoms of the thiazole ring and the phenyl substituent at the 4-position. The bromine atom serves as an excellent leaving group, while the adjacent carbonyl group is susceptible to nucleophilic attack, both of which are critical for the subsequent intramolecular cyclization.

  • Thiourea : This simple thioamide is an inexpensive and stable source that provides the sulfur atom (S1), the nitrogen atom (N3), and the carbon atom (C2) of the thiazole ring.[8]

Reaction Mechanism Workflow

The reaction proceeds through a well-established multi-step pathway. The initial step is a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing the halogen, an SN2 reaction that forms an isothiouronium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][8]

Hantzsch_Synthesis reagents Reactants: 2-Bromoacetophenone + Thiourea sn2 Step 1: Nucleophilic Attack (SN2) Sulfur attacks α-carbon reagents->sn2 Methanol Reflux intermediate Isothiouronium Salt Intermediate sn2->intermediate cyclization Step 2: Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate->cyclization cyclic_intermediate Cyclic Intermediate (Thiazoline derivative) cyclization->cyclic_intermediate dehydration Step 3: Dehydration Loss of H2O cyclic_intermediate->dehydration product Final Product: 2-Amino-4-phenylthiazole dehydration->product

References

A Comparative Structural-Activity Relationship (SAR) Guide: 2-Phenyl vs. 2-Alkyl Substituted Thiazol-4-ols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazol-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds, lending its versatile chemical properties to a wide array of therapeutic agents.[1][2] A derivative of this core, the thiazol-4-ol moiety (often existing in equilibrium with its tautomeric form, thiazolidin-4-one), has garnered significant attention in medicinal chemistry. This "wonder nucleus" is a privileged scaffold, meaning it is a recurring structural motif in compounds exhibiting a broad spectrum of pharmacological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

The biological profile of thiazol-4-ol derivatives can be meticulously sculpted by introducing various substituents at different positions of the heterocyclic ring. Among these, the substituent at the C2-position is paramount, exerting a profound influence on the molecule's overall physicochemical properties and, consequently, its biological activity. This guide presents a comparative Structure-Activity Relationship (SAR) analysis of two major classes of C2-substituted thiazol-4-ols: those bearing a phenyl group versus those with an alkyl substituent. This in-depth comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of how the choice between an aromatic or aliphatic group at this critical position can dictate the therapeutic potential of the resulting compounds.

The Crux of the Comparison: Electronic and Steric Effects of C2-Substituents

The fundamental differences in the biological activities of 2-phenyl and 2-alkyl substituted thiazol-4-ols can be largely attributed to the distinct electronic and steric properties of these substituents.

  • 2-Phenyl Substituents: The phenyl group is an aromatic, planar, and relatively bulky substituent. Its key features include:

    • Electronic Effects: The phenyl ring can engage in π-π stacking and hydrophobic interactions with biological targets. It can also be substituted with various electron-donating or electron-withdrawing groups, allowing for fine-tuning of the molecule's electronic properties and interaction capabilities.

    • Steric Effects: The bulk and rigidity of the phenyl group can influence the overall conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, causing steric hindrance that prevents binding to a target.

  • 2-Alkyl Substituents: Alkyl groups, in contrast, are aliphatic, non-planar, and generally more flexible. Their characteristics include:

    • Electronic Effects: Alkyl groups are electron-donating and primarily engage in hydrophobic interactions. Their electronic influence is less tunable compared to a phenyl ring.

    • Steric and Conformational Effects: The flexibility of alkyl chains can allow the molecule to adopt various conformations to fit into a binding pocket. The size of the alkyl group (from methyl to longer chains) can be varied to probe the steric requirements of the target.

The following sections will delve into how these intrinsic differences manifest in the anticancer and antimicrobial activities of these two classes of compounds, supported by experimental data from the literature.

Comparative SAR in Anticancer Activity

Thiazol-4-one derivatives have been extensively investigated as potential anticancer agents, with many demonstrating potent cytotoxic effects against various cancer cell lines.[3][5] The nature of the C2-substituent plays a pivotal role in defining their anticancer efficacy and mechanism of action.

2-Phenyl-Thiazol-4-ols: A Scaffold for Potent Cytotoxicity

Numerous studies have highlighted the importance of the 2-phenyl group for potent anticancer activity. The phenyl ring often serves as a key pharmacophoric element that can be further decorated to optimize activity.

  • Influence of Phenyl Ring Substitutions: The anticancer activity of 2-phenyl-thiazol-4-ones can be significantly modulated by substituting the phenyl ring. For instance, the introduction of electron-withdrawing groups like nitro or chloro groups, or electron-donating groups like methoxy groups, has been shown to enhance cytotoxicity in various cancer cell lines.[6] One study on 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives found that a 2-(3,4-dimethoxyphenyl) substitution resulted in the most active compound against Mycobacterium tuberculosis, a model organism with relevance to cancer research due to shared drug targets.[6]

  • Mechanism of Action: 2-Aryl-thiazolidin-4-ones have been implicated in various anticancer mechanisms, including the inhibition of protein tyrosine kinases, tubulin polymerization, and the induction of apoptosis.[3] The planar phenyl ring is often crucial for binding to the active sites of these targets.

2-Alkyl-Thiazol-4-ols: Exploring a Different Chemical Space

While the 2-phenyl scaffold has been more extensively studied, 2-alkyl substituted thiazol-4-ols also exhibit interesting anticancer properties.

  • Impact of Alkyl Chain Length: The length and branching of the alkyl chain at the C2-position can influence anticancer activity. For example, a study on long-chain alkyl substituted thiazolidin-4-ones derived from 10-undecenoic acid hydrazide showed that these compounds exhibited antitumor activity, albeit at higher concentrations for some cell lines.[3] This suggests that while 2-alkyl substitution can confer cytotoxic properties, the potency may differ from their 2-phenyl counterparts.

  • Comparative Cytotoxicity Data:

C2-Substituent TypeRepresentative Compound StructureTarget Cancer Cell Line(s)Observed Activity (IC50/GI50)Reference
2-Phenyl 2-(4-chlorophenyl)-3-aryl-thiazolidin-4-oneHT-29 (Colon)3.29 µM[4]
2-(4-hydroxyphenyl)-imidazopyridine-thiazolidin-4-oneMCF-7 (Breast), DU145 (Prostate)3.2 µM, 6.8 µM[4]
2-Alkyl (Long Chain) 2-(undecenyl)-thiazolidin-4-one derivativeVarious (60 cell line panel)Active at higher concentrations[3]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison is limited by variations in the rest of the molecular structure and assay conditions.

Comparative SAR in Antimicrobial Activity

The thiazol-4-one core is also a prolific scaffold for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[7][8] Here too, the C2-substituent is a key determinant of the spectrum and potency of activity.

2-Phenyl-Thiazol-4-ols: Broad-Spectrum Potential

The 2-phenyl group is a common feature in many thiazol-4-one derivatives with significant antimicrobial activity.

  • Influence of Phenyl Ring Substitutions: As with anticancer activity, substitutions on the 2-phenyl ring are critical for antimicrobial potency. Electron-withdrawing groups, such as nitro and fluoro groups, on the phenyl ring have been shown to enhance antibacterial activity.[6][9] For example, a series of 2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one derivatives exhibited marked antimicrobial activity against Pseudomonas fluorescens and Staphylococcus aureus.

  • Spectrum of Activity: 2-Phenyl-thiazol-4-ones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][9]

2-Alkyl-Thiazol-4-ols: A Less Explored but Promising Avenue

The investigation of 2-alkyl substituted thiazol-4-ols as antimicrobial agents is less extensive, but available data suggests they are a viable area for exploration.

  • General Observations: While specific SAR studies focusing on varying the alkyl chain at C2 are not as common, the synthesis of various 2-alkyl-thiazolidin-4-ones has been reported in the context of antimicrobial screening. The general consensus is that the overall substitution pattern on the thiazolidinone ring dictates the antimicrobial profile.[10]

  • Comparative Antimicrobial Data:

C2-Substituent TypeRepresentative Compound StructureTarget Microorganism(s)Observed Activity (MIC)Reference
2-Phenyl 2-(4-fluorophenyl)-3-aryl-thiazolidin-4-oneS. aureus, P. fluorescens100-400 µg/mL
2-(4-chlorophenyl)-3-aryl-thiazolidin-4-oneS. aureus, E. coli, P. aeruginosaGood activity[11]
2-Alkyl 2-methyl-3-aryl-thiazolidin-4-oneVarious bacteria and fungiModerate to good activity[8]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison is limited by variations in the rest of the molecular structure and assay conditions.

Experimental Protocols

General Synthesis of 2-Substituted Thiazol-4-ols (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a versatile and widely used method for the preparation of the thiazole ring.[1][12][13] It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-substituted thiazol-4-ols, a variation of this method using a thioglycolic acid derivative is often employed.

Diagram of Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis reagents Starting Materials: - Aldehyde/Ketone - Amine - Thioglycolic Acid mixing Mixing & Reaction (Solvent, Catalyst, Temperature) reagents->mixing Step 1 workup Reaction Work-up (e.g., Quenching, Extraction) mixing->workup Step 2 purification Purification (e.g., Crystallization, Chromatography) workup->purification Step 3 product Final Product: 2-Substituted Thiazol-4-ol purification->product Step 4

Caption: General workflow for the synthesis of 2-substituted thiazol-4-ols.

Step-by-Step Protocol:

  • Schiff Base Formation (for 2,3-disubstituted thiazolidin-4-ones):

    • To a solution of an appropriate aromatic or aliphatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add an equimolar amount of a primary amine (1 mmol).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated Schiff base by filtration.

  • Cyclocondensation to form the Thiazolidin-4-one Ring:

    • To a solution of the Schiff base (1 mmol) in a suitable solvent (e.g., dry benzene or dioxane), add thioglycolic acid (1.2 mmol).

    • Reflux the mixture for 6-8 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting residue with a saturated solution of sodium bicarbonate and then with water.

    • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram of MTT Assay Workflow:

MTT_Assay cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement analysis Calculate cell viability and IC50 measurement->analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Molecular Docking: A Glimpse into Binding Interactions

Molecular docking studies can provide valuable insights into the binding modes of 2-phenyl and 2-alkyl substituted thiazol-4-ols with their biological targets, helping to rationalize the observed SAR.[6][14]

  • 2-Phenyl Derivatives: Docking studies often reveal that the 2-phenyl ring of these compounds engages in crucial hydrophobic and π-π stacking interactions within the active site of target proteins, such as kinases or enzymes involved in bacterial cell wall synthesis.[14]

  • 2-Alkyl Derivatives: For 2-alkyl substituted analogs, docking simulations can help to understand how the flexibility and size of the alkyl chain influence binding and affinity. The alkyl chain typically occupies hydrophobic pockets in the target protein.

Conclusion and Future Perspectives

The comparative SAR analysis of 2-phenyl versus 2-alkyl substituted thiazol-4-ols reveals distinct yet complementary profiles for these two classes of compounds.

  • 2-Phenyl-thiazol-4-ols have been more extensively studied and have demonstrated potent, broad-spectrum anticancer and antimicrobial activities. The phenyl ring provides a versatile platform for synthetic modification to fine-tune activity and explore various target interactions.

  • 2-Alkyl-thiazol-4-ols , while less explored, represent a promising area for future drug discovery. Their greater flexibility and different steric profiles may allow for the targeting of different biological macromolecules or binding pockets compared to their more rigid aromatic counterparts.

Future research should focus on more direct comparative studies of these two scaffolds against a wider range of biological targets. A systematic investigation of the influence of alkyl chain length, branching, and cyclization at the C2-position is warranted. Furthermore, advanced computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the interactions of these compounds with their targets, further guiding the rational design of novel and more effective thiazol-4-ol-based therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyl-1,3-thiazol-4-ol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenyl-1,3-thiazol-4-ol. It is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations. The following procedures are based on established safety protocols for hazardous chemical waste management, drawing parallels from structurally similar compounds due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound itself.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of this compound is the foundational step in its safe management. Based on data from related thiazole derivatives, this compound should be handled as a hazardous substance.

Key Potential Hazards:

  • Dermal and Ocular Effects: Thiazole derivatives are known to cause skin and eye irritation, and in some cases, severe burns.[1][2] Direct contact must be avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Toxicity upon Ingestion or Inhalation: Similar compounds are harmful if swallowed or inhaled.[1][3]

  • Hazardous Decomposition Products: Thermal decomposition can liberate toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1]

Due to these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this compound. This involves evaluating the quantities being used, the potential for exposure, and the available control measures.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its waste. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to irritation or burns.[1][2]
Body Laboratory coatProvides a barrier against accidental spills.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosol generation.Minimizes the inhalation of potentially harmful dust or vapors.[2]

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Containers: Use only compatible and clearly labeled hazardous waste containers. The label must include the full chemical name, "Hazardous Waste," and all relevant hazard pictograms.

  • Solid Waste:

    • Collect un- or lightly contaminated solid waste (e.g., weighing paper, gloves, bench paper) in a designated, sealed plastic bag within a labeled solid hazardous waste container.

    • For pure this compound or heavily contaminated materials, use a separate, dedicated, and clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and leak-proof hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes , such as strong oxidizing agents, bases, alcohols, or amines, to avoid potentially vigorous or exothermic reactions.[1]

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Decontamination and Spill Management: A Proactive Approach

Prompt and effective decontamination is key to maintaining a safe working environment.

Decontamination Procedure:

  • Surface Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment.

  • Waste from Decontamination: All materials used for decontamination (e.g., wipes, paper towels) must be collected and disposed of as solid hazardous waste.

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills:

    • Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Pathway: Ensuring Regulatory Compliance

The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility. It is imperative to adhere to all local, regional, and national regulations.

Disposal Workflow Diagram:

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Start Solid_Waste Solid Waste Start->Solid_Waste Liquid_Waste Liquid Waste Start->Liquid_Waste Sharps_Waste Sharps Waste Start->Sharps_Waste Labeled_Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Labeled_Solid_Container Labeled_Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Labeled_Liquid_Container Labeled_Sharps_Container Labeled Sharps Container Sharps_Waste->Labeled_Sharps_Container Licensed_Disposal Licensed Hazardous Waste Disposal Facility Labeled_Solid_Container->Licensed_Disposal Labeled_Liquid_Container->Licensed_Disposal Labeled_Sharps_Container->Licensed_Disposal

Caption: Decision workflow for the proper disposal of this compound waste streams.

Potential for Chemical Treatment (for advanced users)

For laboratories with the appropriate engineering controls and expertise, chemical degradation of the thiazole ring prior to disposal can be considered. Research has shown that advanced oxidation processes (AOPs), such as the use of UV light in the presence of hydrogen peroxide (H₂O₂), can degrade thiazole-containing pollutants. This process generates highly reactive hydroxyl radicals that can break down the heterocyclic ring structure. This method, however, should only be attempted by trained personnel after a thorough safety review and in a controlled environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.